5-Fluoroisatoic anhydride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-fluoro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKGOWGNYKVYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302241 | |
| Record name | 5-Fluoroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-69-7 | |
| Record name | 321-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoroisatoic Anhydride: A Core Technical Guide for Chemical Researchers
Introduction: 5-Fluoroisatoic Anhydride (CAS No. 321-69-7) is a fluorinated aromatic compound featuring a fused benzoxazine-dione ring system.[1] It serves as a pivotal and versatile intermediate in the synthesis of a wide array of bioactive compounds and fine chemicals.[2][3][4][5] Its significance in the pharmaceutical and chemical manufacturing sectors stems from its unique chemical structure, which makes it an invaluable building block in complex organic synthesis.[5][6] This technical guide provides an in-depth overview of its chemical properties, structure, experimental protocols, and key applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, also known by its IUPAC name 6-fluoro-1H-3,1-benzoxazine-2,4-dione, is characterized by the chemical formula C₈H₄FNO₃.[2][7] The presence of a fluorine atom enhances the electrophilic character of the molecule, making it a highly reactive and useful reagent, particularly in acylation reactions for preparing various fluorinated compounds.[6]
Chemical Structure:
-
SMILES: C1=CC2=C(C=C1F)C(=O)OC(=O)N2[7]
-
InChI: InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12)[2][7]
The quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference.
| Property | Value | Reference(s) |
| CAS Number | 321-69-7 | [2][8] |
| Molecular Formula | C₈H₄FNO₃ | [2][7][8] |
| Molecular Weight | 181.12 g/mol | [1][2][7] |
| Appearance | Off-white to pale yellow or dark yellow solid/powder | [1][2][6] |
| Melting Point | 259-262°C | [1][2][8] |
| Density (Predicted) | 1.502 ± 0.06 g/cm³ | [1][2][8] |
| Solubility | Soluble in DMSO and other organic solvents; Insoluble in water. | [1][2][6][9] |
| pKa (Predicted) | 9.61 ± 0.20 | [2] |
| LogP | 0.96 | [1][8] |
| Topological Polar Surface Area | 55.4 Ų | [7] |
Spectroscopic Data:
-
¹H NMR (DMSO-d6): δ11.19 (s, br., 1H), 7.36 (dd, J = 8.4, 2.6 Hz, 1H), 6.87 (dt, J = 8.4, 2.2 Hz, 1H), 6.74 (dd, J = 9.3, 2.2 Hz, 1H).[2]
Applications in Drug Development and Chemical Synthesis
This compound is a crucial starting material for synthesizing a range of pharmaceutical agents. Its reactivity allows for the introduction of the fluorinated anthranilate moiety into larger molecules. Key applications include its use in the preparation of insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[2][3][4]
Experimental Protocols: Synthesis Methodologies
Several synthetic routes for this compound have been documented. Below are detailed protocols for two common methods.
Method 1: Oxidation of 5-Fluoroindigo
This protocol describes the synthesis of this compound from 5-fluoroindigo via oxidation with chromium(VI) oxide.
Materials:
-
5-Fluoroindigo (0.125 mol)
-
Acetic anhydride (90.0 mL)
-
Acetic acid (90 mL)
-
Chromium(VI) oxide (0.204 mol)
-
250 mL three-necked flask, magnetic stir bar, condenser, water bath, ice bath
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar and condenser, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g, 0.125 mol), and acetic acid (90 mL).[2]
-
Heating: Place the reaction system in a water bath and heat the mixture to 85°C.[2]
-
Oxidant Addition: Add chromium(VI) oxide (20.36 g, 0.204 mol) to the red solution in small batches (~0.5 g per batch) over a period of 40 minutes.[2]
-
Stirring and Cooling: After the addition is complete, continue to stir the reaction mixture for an additional 15 minutes. Subsequently, cool the flask to 10°C in an ice bath.[2]
-
Isolation and Washing: The resulting solid product is separated by filtration. Wash the solid with 400 mL of water to remove the majority of green impurities.[2]
-
Purification and Drying: Dissolve the collected solid in 300 mL of a 2:1 (v/v) mixture of acetic acid and water. Filter the solution again and dry the final product overnight in a vacuum oven at 50°C. This yields this compound as a bright yellow solid (14.45 g, 64% yield).[2]
Method 2: From 2-Amino-5-fluorobenzoic Acid
This method involves the reaction of 2-Amino-5-fluorobenzoic acid with phosgene or a phosgene equivalent like diphosgene or triphosgene.[8]
General Reaction Scheme: 2-Amino-5-fluorobenzoic acid is treated with a carbonylating agent (e.g., phosgene) to form the cyclic anhydride. This reaction is a common route for producing isatoic anhydrides.
-
Precursors: 2-Amino-5-fluorobenzoic acid (CAS 446-08-2) and Phosgene (CAS 75-44-5) or Triphosgene (CAS 32315-10-9).[8]
-
Yields: Reported yields are high, often around 97% when using phosgene and 88% with triphosgene.[8]
Safety and Handling
This compound is classified as an irritant.[2] It is crucial to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
GHS Hazard Statements: [7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H302: Harmful if swallowed.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Statements: [2]
-
P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, under an inert atmosphere at room temperature.[1][2]
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 3. m.molbase.com [m.molbase.com]
- 4. This compound | 134792-45-3 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]
- 7. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]
- 9. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to 5-Fluoroisatoic Anhydride (CAS 321-69-7): A Cornerstone Intermediate in Modern Synthesis
Abstract
5-Fluoroisatoic anhydride (CAS No. 321-69-7), a fluorinated benzoxazine-dione, has emerged as a pivotal building block in the landscape of pharmaceutical and chemical research.[1][2] Its unique reactivity, governed by the strained anhydride ring and the electronic influence of the fluorine substituent, renders it an exceptionally versatile precursor for a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, core reactivity, and mechanistic pathways. Furthermore, it delves into its critical applications in drug development, supported by detailed experimental protocols and safety guidelines, offering researchers and development professionals a practical and in-depth resource.
Introduction: The Strategic Importance of this compound
In the intricate process of drug discovery and development, the selection of starting materials is a decision of paramount importance. The right intermediate can significantly streamline synthetic routes, improve yields, and introduce desirable physicochemical properties into the final active pharmaceutical ingredient (API). This compound, also known by its IUPAC name 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a prime example of such a strategic intermediate.[3][4]
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as an efficient scaffold for introducing a fluorine-substituted anthranilate moiety, a common pharmacophore in numerous bioactive compounds.[5][6] It is a stable, crystalline solid that functions as a convenient and safer alternative to handling gaseous reagents like phosgene for the generation of corresponding 2-amino-5-fluorobenzoyl species.[7] Its utility is prominently demonstrated in the synthesis of insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents, making it an indispensable tool for medicinal chemists.[5][6][8]
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. This compound is typically an off-white to pale yellow crystalline powder.[4][9] Its key properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 321-69-7 | [3] |
| Molecular Formula | C₈H₄FNO₃ | [3][5] |
| Molecular Weight | 181.12 g/mol | [3][9] |
| Melting Point | 259-262 °C | [5][8][10] |
| Appearance | Off-white to pale yellow solid/powder | [5][9] |
| Solubility | Soluble in DMSO; insoluble in water | [5][9] |
| Density | ~1.50 g/cm³ (Predicted) | [5][10] |
| pKa | 9.61 ± 0.20 (Predicted) | [5] |
| LogP | ~0.96 | [9][10] |
| IUPAC Name | 6-fluoro-1H-3,1-benzoxazine-2,4-dione | [3] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two common and illustrative pathways are:
-
From 2-Amino-5-fluorobenzoic Acid: A prevalent laboratory and industrial method involves the reaction of 2-amino-5-fluorobenzoic acid with a phosgene equivalent, such as phosgene (COCl₂), diphosgene, or triphosgene.[8][10] This reaction efficiently forms the cyclic anhydride structure. The use of triphosgene is often preferred as it is a safer, solid alternative to gaseous phosgene.
-
Oxidative Cleavage of 5-Fluoroindigo: An alternative synthesis involves the oxidative cleavage of 5-fluoroindigo.[5] In a typical procedure, 5-fluoroindigo is treated with an oxidizing agent like chromium(VI) oxide in a mixture of acetic anhydride and acetic acid.[5] This process breaks the central double bond of the indigo core and forms the desired anhydride.
Core Reactivity and Mechanistic Pathways
The synthetic versatility of this compound stems from its inherent reactivity as a cyclic N-carboxyanhydride. The primary reaction pathway involves the nucleophilic acyl substitution at the more electrophilic carbonyl carbon (C4), leading to the opening of the heterocyclic ring. This is often followed by a spontaneous decarboxylation, releasing carbon dioxide and generating a new amide bond.
Reaction with Nucleophiles: A Gateway to Substituted Anthranilamides
The most common and synthetically powerful reaction of isatoic anhydrides is their reaction with nucleophiles, particularly primary and secondary amines.[7][11][12] This reaction provides a direct route to N-substituted 2-aminobenzamides, which are themselves valuable intermediates.
The mechanism proceeds via nucleophilic attack of the amine on the C4 carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the opening of the anhydride ring to form an unstable carbamic acid derivative. This intermediate readily loses CO₂ to yield the stable 2-amino-5-fluorobenzamide product.[13]
Multicomponent Reactions for Heterocycle Synthesis
This compound is an excellent substrate for one-pot, multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy. A prominent example is the synthesis of quinazolinone derivatives.[14][15][16] In a typical three-component reaction, this compound, an amine (or ammonia source like urea), and an aldehyde are condensed to form 2,3-dihydroquinazolin-4(1H)-ones or, after oxidation, quinazolin-4(3H)-ones.[15][17]
The process begins with the formation of a 2-aminobenzamide intermediate, which then condenses with the aldehyde to form a Schiff base (imine). This is followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product.[14]
Applications in Pharmaceutical Synthesis
The true value of this compound is realized in its application as a key starting material for APIs. The fluorinated anthranilamide core it provides is central to the structure of many drugs.
-
HCV Polymerase Inhibitors: The compound is used in the synthesis of non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[5][6]
-
Anxiolytic Agents: It serves as a precursor for anxiolytic (anti-anxiety) drugs, contributing to the development of novel treatments for anxiety disorders.[5][6]
-
Insulin Secretagogues: In the field of diabetes treatment, it is a building block for molecules designed to stimulate insulin secretion from pancreatic beta cells.[5][6]
-
General Heterocyclic Chemistry: Beyond specific drug classes, it is widely used to synthesize various fluorinated heterocycles, including quinazolines, quinazolinones, and benzodiazepines, which are privileged structures in medicinal chemistry.[18][19]
Experimental Protocols
To bridge theory and practice, this section provides a representative, detailed protocol for the synthesis of a 2-amino-5-fluorobenzamide derivative, a foundational step in many synthetic campaigns.
Protocol: Synthesis of 2-amino-5-fluoro-N-benzylbenzamide
-
Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.
-
Causality and Rationale: This protocol exemplifies the core reactivity of this compound with a primary amine (benzylamine). Dimethyl sulfoxide (DMSO) is chosen as the solvent due to the excellent solubility of the starting anhydride.[5][9] The reaction is mildly heated to ensure complete reaction and decarboxylation without promoting side reactions. The workup procedure involving water precipitation is designed to isolate the typically water-insoluble product from the water-miscible DMSO solvent.
Materials and Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.81 g, 10.0 mmol).
-
Solvent Addition: Add DMSO (approx. 20 mL) to the flask. Stir the mixture at room temperature to achieve a suspension or partial dissolution.
-
Nucleophile Addition: Slowly add benzylamine (e.g., 1.12 g, 10.5 mmol, 1.05 eq) to the stirring mixture via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C. Effervescence (release of CO₂) should be observed. Maintain stirring at this temperature for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup and Isolation: Once the reaction is complete (disappearance of the starting anhydride), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing vigorously stirring deionized water (approx. 200 mL).
-
Precipitation: A solid precipitate should form. Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove residual DMSO and any water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield the final product, 2-amino-5-fluoro-N-benzylbenzamide, typically as a white or off-white solid.
Safety, Handling, and Storage
Proper handling of all chemical reagents is critical for laboratory safety. This compound should be handled with care, following established safety protocols.
-
Hazard Identification: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound.[20] Work should be conducted in a well-ventilated fume hood.[20]
-
Handling: Avoid creating dust.[20] In case of contact, rinse skin or eyes with plenty of water.[21] If inhaled, move to fresh air.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][22] It should be stored under an inert atmosphere as it can be sensitive to moisture.[5][22]
Conclusion
This compound (CAS 321-69-7) is far more than a simple chemical intermediate; it is a strategic enabler of innovation in medicinal chemistry and organic synthesis. Its predictable reactivity, stability, and role as a safe precursor to fluorinated anthranilamides make it an invaluable asset. By providing a reliable route to complex heterocyclic structures and pharmacologically relevant scaffolds, it continues to empower researchers in their quest to develop the next generation of therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 6. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]
- 7. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 8. This compound|321-69-7 - MOLBASE Encyclopedia [m.molbase.com]
- 9. lbaochemicals.com [lbaochemicals.com]
- 10. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]
- 11. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemres.org [orgchemres.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. 321-69-7|6-Fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Spectroscopic Data of 5-Fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoroisatoic anhydride (CAS No: 321-69-7), a versatile intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Molecular Structure
IUPAC Name: 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione Molecular Formula: C₈H₄FNO₃ Molecular Weight: 181.12 g/mol [1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available and predicted NMR data for this compound.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 11.19 | s (br) | - | 1H | N-H |
| 7.36 | dd | 8.4, 2.6 | 1H | Ar-H |
| 6.87 | dt | 8.4, 2.2 | 1H | Ar-H |
| 6.74 | dd | 9.3, 2.2 | 1H | Ar-H |
| Solvent: DMSO-d₆[2] |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
| 165 - 185 | Carbonyl (C=O) of anhydride |
| 125 - 150 | Aromatic carbons (C-F, C-N, C-C=O, C-H) |
| Note: Specific assignments require experimental data. The chemical shifts for aromatic carbons are influenced by the fluorine and nitrogen substituents. |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| +80 to +170 | Ar-F |
| Referenced to neat CFCl₃. The exact chemical shift is dependent on the solvent and electronic environment.[3] |
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 3100 | N-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| ~1780 and ~1730 | Anhydride C=O | Asymmetric and symmetric stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1300 - 1000 | C-O and C-N | Stretching |
| 1250 - 1100 | C-F | Stretching |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Weight | 181.121 g/mol [1] |
| Exact Mass | 181.017517 Da[1] |
| Molecular Ion Peak (M⁺) | m/z = 181 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[4][5]
-
¹⁹F NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine compounds.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm for ¹H and ¹³C NMR; CFCl₃ at 0 ppm for ¹⁹F NMR).
-
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[7]
-
-
Instrument Setup:
-
Place the sample (KBr pellet or on the ATR crystal) in the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
-
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific instrument and ionization technique.
-
Instrument Setup:
-
Choose an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8]
-
Calibrate the mass spectrometer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and any fragment ions.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain further structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]
- 2. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. sc.edu [sc.edu]
- 6. benchchem.com [benchchem.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. fiveable.me [fiveable.me]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Fluoroisatoic anhydride (CAS 321-69-7), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document outlines the experimental protocols for acquiring NMR spectra and presents a comprehensive interpretation of the available ¹H NMR data. While extensive searches were conducted, experimental ¹³C NMR data for this compound was not available in the reviewed literature.
Introduction to this compound
This compound, also known as 6-Fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated aromatic compound with a fused benzoxazine-dione ring system.[2] Its chemical formula is C₈H₄FNO₃, and it has a molecular weight of 181.12 g/mol .[2] This compound typically appears as an off-white to pale yellow solid and is soluble in dimethyl sulfoxide (DMSO).[2] The presence of a fluorine atom enhances its electrophilic character, making it a valuable reagent in organic synthesis.[3] It serves as a versatile pharmaceutical intermediate in the preparation of bioactive compounds such as insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following sections detail the ¹H NMR spectral data for this compound and discuss the expected, though currently unavailable, ¹³C NMR spectrum.
The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The data, including chemical shifts (δ) in parts per million (ppm), multiplicity, coupling constants (J) in Hertz (Hz), and integration, are summarized in the table below.
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 11.19 | s, br | - | 1H | N-H |
| 7.36 | dd | 8.4, 2.6 | 1H | Ar-H |
| 6.87 | dt | 8.4, 2.2 | 1H | Ar-H |
| 6.74 | dd | 9.3, 2.2 | 1H | Ar-H |
Source: ChemicalBook[1]
Despite a thorough literature search, specific experimental ¹³C NMR data for this compound could not be located. For structurally similar compounds like 6-Chloro-1H-benzo[d][1][4]oxazine-2,4-dione, the carbonyl carbons typically appear around 160.0 and 147.8 ppm, while the aromatic carbons resonate between 113.0 and 141.3 ppm. It is expected that the carbon atoms in this compound would exhibit resonances in similar regions, with the C-F coupling further splitting the signals of the fluorinated aromatic ring.
Experimental Protocols
The following describes a general methodology for obtaining NMR spectra of this compound, based on common laboratory practices.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker Avance) is typically used.
-
Nuclei: ¹H (Proton) and ¹³C (Carbon-13).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: Standard room temperature (e.g., 298 K).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 to 32, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0 to 220 ppm.
-
The workflow for this process can be visualized as follows:
Spectral Interpretation and Logical Relationships
The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure.
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the chemical environment of the nucleus. The broad singlet at 11.19 ppm is characteristic of an acidic N-H proton in the anhydride ring. The signals between 6.74 and 7.36 ppm are in the aromatic region, corresponding to the protons on the benzene ring.
-
Integration: The area under each signal is proportional to the number of protons it represents. In this case, each signal integrates to one proton (1H).
-
Multiplicity (Splitting Pattern): This pattern arises from the interaction (coupling) of neighboring, non-equivalent protons. The doublet of doublets (dd) and doublet of triplets (dt) patterns observed for the aromatic protons are due to coupling with adjacent protons and the fluorine atom.
-
Coupling Constant (J): The distance between the peaks in a multiplet provides information about the connectivity and stereochemistry of the molecule.
The logical flow of interpreting this data is illustrated in the diagram below:
References
5-Fluoroisatoic Anhydride: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
5-Fluoroisatoic anhydride (CAS No. 321-69-7) is a crucial building block in medicinal chemistry and drug development.[1][2] Its utility as a versatile pharmaceutical intermediate is well-established, contributing to the synthesis of a wide range of therapeutic agents, including insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[3][4][5] The fluorinated aromatic structure of this compound makes it a valuable synthon for introducing fluorine into target molecules, a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] A thorough understanding of the solubility and stability of this compound is paramount for its effective use in synthetic protocols, formulation development, and ensuring the quality and purity of active pharmaceutical ingredients (APIs).
This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 321-69-7 | [6][7] |
| Molecular Formula | C₈H₄FNO₃ | [6][7] |
| Molecular Weight | 181.12 g/mol | [7] |
| Appearance | Off-white to pale yellow solid/powder | [2][5] |
| Melting Point | 259-262 °C | [2][7] |
| pKa (Predicted) | 9.61 ± 0.20 | [3] |
Solubility Profile
Currently, specific quantitative solubility data for this compound in a wide range of organic solvents at various temperatures is not extensively available in the public domain. However, qualitative descriptions indicate that it is soluble in dimethyl sulfoxide (DMSO) and generally soluble in other organic solvents, while being insoluble in water.[2][5]
For researchers requiring a preliminary estimation of solubility, data for the parent compound, isatoic anhydride, can provide valuable insights. A study by Tian et al. (2020) systematically measured the solubility of isatoic anhydride in twelve common organic solvents at temperatures ranging from 288.15 K to 328.15 K.[8] These data are summarized in the table below and can serve as a useful surrogate for designing experiments with this compound. The presence of the fluorine atom in the 5-position is expected to influence the polarity and crystal lattice energy, and thus the solubility, but the general trends may be similar.
Table 1: Molar Fraction Solubility (x) of Isatoic Anhydride in Various Solvents at Different Temperatures (K) [8]
| Solvent | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K |
| Methanol | 0.00199 | 0.00244 | 0.00299 | 0.00366 | 0.00448 | 0.00547 | 0.00669 | 0.00818 | 0.01000 |
| Ethanol | 0.00129 | 0.00156 | 0.00188 | 0.00227 | 0.00274 | 0.00331 | 0.00399 | 0.00481 | 0.00580 |
| n-Propanol | 0.00098 | 0.00117 | 0.00140 | 0.00167 | 0.00199 | 0.00238 | 0.00284 | 0.00339 | 0.00404 |
| Isopropanol | 0.00078 | 0.00093 | 0.00111 | 0.00132 | 0.00157 | 0.00186 | 0.00221 | 0.00262 | 0.00310 |
| n-Butanol | 0.00081 | 0.00096 | 0.00114 | 0.00135 | 0.00160 | 0.00189 | 0.00224 | 0.00265 | 0.00314 |
| Acetonitrile | 0.00438 | 0.00501 | 0.00572 | 0.00652 | 0.00742 | 0.00843 | 0.00956 | 0.01083 | 0.01226 |
| Acetone | 0.01590 | 0.01777 | 0.01984 | 0.02214 | 0.02470 | 0.02755 | 0.03072 | 0.03425 | 0.03818 |
| Ethyl Acetate | 0.00344 | 0.00396 | 0.00456 | 0.00524 | 0.00601 | 0.00688 | 0.00786 | 0.00898 | 0.01024 |
| 2-Butanone | 0.00918 | 0.01041 | 0.01179 | 0.01335 | 0.01511 | 0.01709 | 0.01932 | 0.02182 | 0.02464 |
| N,N-Dimethylformamide | 0.11890 | 0.12920 | 0.14020 | 0.15190 | 0.16430 | 0.17750 | 0.19150 | 0.20630 | 0.22200 |
| 1,4-Dioxane | 0.01250 | 0.01423 | 0.01616 | 0.01831 | 0.02070 | 0.02336 | 0.02632 | 0.02961 | 0.03327 |
| Toluene | 0.00040 | 0.00048 | 0.00057 | 0.00068 | 0.00081 | 0.00096 | 0.00114 | 0.00135 | 0.00160 |
Stability Profile
The stability of this compound is a critical parameter, as its degradation can lead to the formation of impurities that may affect the outcome of a synthesis or the safety and efficacy of the final drug product. The isatoic anhydride ring system is susceptible to cleavage by nucleophiles.[9]
Hydrolytic Stability
Isatoic anhydrides undergo hydrolysis to yield the corresponding anthranilic acid and carbon dioxide.[10] This reaction is expected to be pH-dependent. While specific kinetic data for this compound is not available, it is anticipated to be more stable under acidic conditions and degrade more rapidly under neutral to basic conditions due to the increased nucleophilicity of water and hydroxide ions.
Thermal Stability
The melting point of this compound is in the range of 259-262 °C.[2][7] Decomposition is likely to occur at or near this temperature. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the precise decomposition temperature and understanding the thermal degradation profile.
Photostability
Aromatic compounds can be susceptible to photodegradation. It is crucial to evaluate the photostability of this compound, especially if it is to be handled or stored under ambient light conditions for extended periods.
Experimental Protocols
The following sections provide detailed, generalized protocols for determining the solubility and stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical capabilities.
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
1. Materials and Equipment:
-
This compound
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Vials for sample analysis
2. Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The solid should be visibly present in excess.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to confirm that undissolved solid remains.
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
3. Analytical Method (Example: HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water with an additive like formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).
-
Quantification: Use a calibration curve prepared from standard solutions of this compound of known concentrations.
Protocol 2: Forced Degradation Studies for Stability Assessment
Forced degradation studies are performed to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule. These studies are typically conducted under more severe conditions than accelerated stability testing.
1. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which this compound is soluble and stable (e.g., acetonitrile, DMSO)
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC-UV/DAD or HPLC-MS system
2. Procedure:
a) Hydrolytic Degradation:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them if necessary, and dilute for analysis.
-
Analyze the samples by HPLC to determine the extent of degradation and identify any degradation products.
b) Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Store the solution at room temperature or a slightly elevated temperature for a defined period.
-
At specified time points, withdraw samples, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for analysis.
-
Analyze the samples by HPLC.
c) Thermal Degradation (in solution):
-
Prepare a solution of this compound in a suitable stable solvent.
-
Store the solution at a high temperature (e.g., 80 °C) for a defined period.
-
At specified time points, withdraw samples, cool them to room temperature, and dilute for analysis.
-
Analyze the samples by HPLC.
d) Thermal Degradation (solid state):
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a temperature below its melting point (e.g., 150 °C) for a defined period.
-
At specified time points, cool the sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
For more detailed information, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on the solid sample.
e) Photodegradation:
-
Prepare a solution of this compound in a suitable transparent solvent.
-
Expose the solution to a light source in a photostability chamber that provides both UV and visible light (as per ICH Q1B guidelines).[11][12][13]
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
3. Analysis of Results:
-
For each stress condition, calculate the percentage of degradation of this compound.
-
Use a diode array detector (DAD) or mass spectrometer (MS) to obtain spectra of the degradation products to aid in their identification and structural elucidation.
-
The stability-indicating nature of the analytical method should be demonstrated by the ability to separate the parent compound from all significant degradation products.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A schematic workflow for determining the equilibrium solubility of this compound.
Logical Relationship in Forced Degradation Studies
Caption: Logical flow of a forced degradation study for this compound.
Potential Degradation Pathway: Hydrolysis
Caption: Proposed pathway for the hydrolysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited, the information provided for the parent isatoic anhydride offers a valuable starting point for experimental design. The detailed protocols for solubility and stability testing outlined herein provide a robust framework for generating the necessary data to support the use of this compound in pharmaceutical research and development. A thorough characterization of these properties is essential for process optimization, formulation design, and ensuring the quality and regulatory compliance of the final drug product.
References
- 1. mdpi.com [mdpi.com]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]
- 6. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 321-69-7 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. youtube.com [youtube.com]
An In-Depth Technical Guide to the Reactivity of 5-Fluoroisatoic Anhydride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoroisatoic anhydride is a pivotal building block in contemporary medicinal chemistry and drug development, prized for its versatile reactivity profile. The presence of a fluorine atom at the 5-position not only modulates the electronic properties of the heterocyclic ring system but also imparts desirable pharmacokinetic characteristics to the resulting molecules. This technical guide provides a comprehensive examination of the reactivity of this compound with a diverse range of nucleophiles, including primary and secondary amines, alcohols, and thiols. It delves into the underlying reaction mechanisms, presents quantitative data on reaction outcomes, and furnishes detailed experimental protocols for key transformations. The logical workflows of these reactions are visualized through diagrams to facilitate a deeper understanding of the synthetic pathways.
Introduction
Isatoic anhydrides, formally known as 2H-3,1-benzoxazine-2,4(1H)-diones, are versatile reagents in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and substituted anthranilic acid derivatives.[1] The introduction of a fluorine substituent, as in this compound, enhances the electrophilic character of the carbonyl carbons, influencing its reactivity towards nucleophiles.[2] This heightened reactivity, coupled with the often-beneficial effects of fluorine in drug candidates, makes this compound a valuable intermediate in the synthesis of pharmaceuticals, including anxiolytic agents, HCV polymerase inhibitors, and insulin secretagogues.[3][4]
This guide will systematically explore the reactions of this compound with various classes of nucleophiles, providing a foundational understanding for its application in synthetic and medicinal chemistry.
General Reaction Mechanisms
The reactivity of this compound is dominated by nucleophilic acyl substitution at the two carbonyl carbons. The reaction pathway is dictated by the nature of the nucleophile, reaction conditions, and the inherent electrophilicity of the carbonyl centers. A theoretical study on isatoic anhydride suggests that the C2 carbonyl is the most prone site for nucleophilic attack.[5]
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility. The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl groups, leading to the opening of the anhydride ring.
The initial nucleophilic attack can occur at either the C2 or C4 carbonyl group. Attack at the C4 carbonyl, followed by ring opening and decarboxylation, leads to the formation of a 2-amino-5-fluorobenzamide derivative. This is a widely employed method for the synthesis of substituted anthranilamides.
Alternatively, in the presence of an aldehyde or ketone, a one-pot, three-component reaction can occur to yield 2,3-dihydroquinazolin-4(1H)-ones and their oxidized quinazolin-4(3H)-one analogues.[6]
Reaction with Alcohol and Thiol Nucleophiles
Alcohols and thiols react with this compound in a similar fashion to amines, proceeding through nucleophilic acyl substitution. These reactions typically yield the corresponding 2-amino-5-fluorobenzoates (esters) and 2-amino-5-fluorobenzothioates (thioesters), respectively, with the concurrent evolution of carbon dioxide.[3] The reactivity of these nucleophiles is generally lower than that of amines and can be influenced by steric hindrance and the acidity of the nucleophile. Phenols, for instance, may require basic catalysis to facilitate the reaction.[3]
Quantitative Data on Reactivity
The following tables summarize the available quantitative data for the reaction of isatoic anhydrides with various nucleophiles. While specific data for this compound is limited in readily available literature, the data for the parent isatoic anhydride provides a strong predictive framework for its fluorinated counterpart.
Table 1: Reaction of Isatoic Anhydride with Various Amines in a One-Pot Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones
| Entry | Amine | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Ethylamine | 4-Chlorobenzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free, 100°C, 1.5 h | 90 | [7] |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free, 100°C, 1.5 h | 92 | [7] |
| 3 | Aniline | 4-Chlorobenzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free, 100°C, 2 h | 88 | [7] |
| 4 | 4-Methoxyaniline | Benzaldehyde | Bi(NO₃)₃·5H₂O | Solvent-free, 100°C, 1.5 h | 94 | [7] |
| 5 | 3-Trifluoromethylaniline | Benzaldehyde | H₂NSO₃H | Not Specified | 78 | [1] |
| 6 | 3-Trifluoromethylaniline | 4-Methoxybenzaldehyde | H₂NSO₃H | Not Specified | 84 | [1] |
Table 2: Reaction of 5-Substituted Isatoic Anhydrides with Amines and Acyl Chlorides
| Entry | Isatoic Anhydride | Amine | Acyl Chloride | Conditions | Yield (%) | Reference |
| 1 | Isatoic anhydride | Aniline | Benzoyl chloride | Tf₂O, 2-ClPy, 40°C | 85 | [8] |
| 2 | Isatoic anhydride | 4-Methoxyaniline | Benzoyl chloride | Tf₂O, 2-ClPy, 40°C | 89 | [8] |
| 3 | Isatoic anhydride | Benzylamine | 4-Chlorobenzoyl chloride | Tf₂O, 2-ClPy, 40°C | 82 | [8] |
Table 3: Reaction of Phthalic Anhydride with Methanol
| Entry | Phthalic Anhydride (mol) | Methanol (mol) | Conditions | Yield (%) | Reference |
| 1 | 0.5 | 2.47 | Reflux, 8 h, then distillation with toluene | 49 | [9] |
| 2 | 0.506 | 3.75 | Reflux, 30 min, then concentration | Quantitative | [9] |
Experimental Protocols
General Procedure for the Synthesis of this compound
A detailed synthesis of this compound from 5-fluoroindigo is described as follows: In a 250 mL three-necked flask equipped with a magnetic stir bar and condenser, acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g, 0.125 mol), and acetic acid (90 mL) are added sequentially. The mixture is heated to 85°C in a water bath. Chromium(VI) oxide (20.36 g, 0.204 mol) is then added in small portions over 40 minutes. After the addition is complete, the reaction mixture is stirred for an additional 15 minutes and then cooled to 10°C in an ice bath. The resulting solid is collected by filtration and washed with 400 mL of water. The solid is then dissolved in 300 mL of a 2:1 (v/v) mixture of acetic acid and water, filtered again, and dried overnight in a vacuum oven at 50°C to yield this compound as a bright yellow solid (14.45 g, 64% yield).[4]
General Procedure for the One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
To a mixture of isatoic anhydride (1.1 mmol), an amine (1 mmol), and an aldehyde (1 mmol), Bi(NO₃)₃·5H₂O (0.1 mmol) is added. The mixture is heated at 100°C under solvent-free conditions for the appropriate time (typically 1.5-2.5 hours). The progress of the reaction is monitored by TLC. Upon completion, hot ethanol (15 mL) is added, and the mixture is filtered. The pure product is obtained by recrystallization from ethanol.[7] For the synthesis of the oxidized quinazolin-4(3H)-one, after the initial reaction, an additional portion of Bi(NO₃)₃·5H₂O (0.65 mmol) is added, and the mixture is heated at 100°C for an extended period.[7]
General Procedure for the Reaction with Alcohols
General Procedure for the Reaction with Phenols
The reaction with phenols typically requires a solvent and a catalyst. Isatoic anhydride is dissolved in a solvent such as dioxane, and the phenol and a catalytic amount of a base like NaOH are added. The mixture is heated to facilitate the reaction, leading to the formation of the corresponding phenyl ester.[3]
Visualizing Reaction Pathways
The following diagrams, rendered in DOT language, illustrate the logical flow of the key reactions of this compound.
Reaction with a Primary Amine to form a 2-Amino-5-fluorobenzamide
Caption: Reaction of this compound with a Primary Amine.
One-Pot Synthesis of a 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-one
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myttex.net [myttex.net]
- 4. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
In-depth Technical Guide on the Thermal Decomposition of 5-Fluoroisatoic Anhydride: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the current publicly available scientific literature regarding the thermal decomposition of 5-Fluoroisatoic anhydride (6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione). Despite an extensive search of scholarly articles, patents, and technical databases, it must be noted that specific experimental data on the thermal decomposition mechanism, products, and quantitative analysis for this particular compound is not available in the public domain.
This guide will, therefore, focus on the known properties of this compound, the general thermal behavior of the parent compound, isatoic anhydride, and the standard experimental protocols used to study such decomposition reactions. This information can serve as a foundational resource for researchers planning to investigate the thermal properties of this compound.
Properties of this compound
This compound is a fluorinated derivative of isatoic anhydride. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₄FNO₃ |
| Molecular Weight | 181.12 g/mol |
| CAS Number | 321-69-7 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 243 °C (with decomposition for the parent compound) |
| Solubility | Soluble in organic solvents |
General Thermal Decomposition of Isatoic Anhydrides
Isatoic anhydride and its derivatives are known to be thermally labile. The primary thermal decomposition pathway for the parent isatoic anhydride involves the loss of carbon dioxide to form a highly reactive intermediate, an isocyanate, which can then undergo further reactions. This process is often utilized in synthetic chemistry. For instance, isatoic anhydride is used as a blowing agent in the polymer industry due to its tendency to release CO2 upon heating[1].
The general decomposition can be visualized as a two-step process:
-
Decarboxylation: The anhydride ring opens with the elimination of a molecule of carbon dioxide.
-
Formation of Isocyanate: This decarboxylation leads to the formation of an anthraniloyl isocyanate intermediate.
The subsequent fate of the isocyanate depends on the reaction conditions, such as the presence of other nucleophiles or the temperature.
Postulated Thermal Decomposition Pathway of this compound
While no specific studies on the thermal decomposition of this compound have been found, a plausible pathway can be postulated based on the known reactivity of isatoic anhydride. The fluorine substituent at the 5-position is expected to influence the electron density of the aromatic ring and may affect the stability of the molecule and the reactivity of the intermediates formed.
A logical workflow for the investigation of the thermal decomposition of this compound is outlined below. This workflow represents a standard approach in thermal analysis studies.
Caption: Logical workflow for the investigation of the thermal decomposition of this compound.
Experimental Protocols for Thermal Analysis
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline standard methodologies for the key techniques used in thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample decomposes and the extent of mass loss.
Methodology:
-
Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Place a small, accurately weighed sample (typically 1-5 mg) of this compound into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Accurately weigh a small sample (typically 1-5 mg) of this compound into a DSC pan (e.g., aluminum).
-
Seal the pan, and place it in the DSC cell. An empty, sealed pan is used as a reference.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting and decomposition events.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the resulting DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with these transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile products formed during the thermal decomposition of the sample.
Methodology:
-
Place a small amount of the this compound sample into a pyrolysis tube or onto a pyrolysis probe.
-
Insert the sample into the pyrolysis unit, which is directly coupled to the injector of a gas chromatograph.
-
Rapidly heat the sample to a specific pyrolysis temperature (determined from TGA data) in an inert atmosphere (e.g., helium).
-
The volatile decomposition products are swept by the carrier gas into the GC column.
-
Separate the pyrolysis products based on their boiling points and interactions with the stationary phase of the GC column using a suitable temperature program.
-
The separated components eluting from the GC column are introduced into the mass spectrometer.
-
Obtain mass spectra for each component.
-
Identify the decomposition products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.
Conclusion and Future Work
While this guide provides a framework for understanding and investigating the thermal decomposition of this compound, it is evident that there is a significant gap in the scientific literature on this specific topic. The lack of experimental data prevents a detailed analysis of its decomposition pathway and products.
Future research should focus on conducting systematic thermal analysis studies on this compound using the techniques outlined above. Such studies would provide valuable quantitative data on its thermal stability and would elucidate the specific decomposition mechanism, including the identification of all resulting products. This knowledge would be of significant interest to researchers in medicinal chemistry and materials science who utilize isatoic anhydride derivatives in their work. The influence of the fluorine substituent on the decomposition process, when compared to the parent isatoic anhydride, would be a particularly valuable area of investigation.
References
Synthesis and characterization of 5-Fluoroisatoic anhydride
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoroisatoic Anhydride
For researchers, scientists, and professionals in drug development, this compound (CAS No. 321-69-7) serves as a critical pharmaceutical intermediate.[1][2] Its utility is demonstrated in the synthesis of a range of bioactive compounds, including insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[1][2] This document provides a comprehensive overview of its synthesis and characterization.
Physicochemical Properties
This compound is an off-white to pale yellow solid with a crystalline powder form.[1][2][3] It is characterized by its solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and general insolubility in water.[1][2][4]
| Property | Value | Reference |
| CAS Number | 321-69-7 | [1][3][5] |
| Molecular Formula | C₈H₄FNO₃ | [1][2][4][5] |
| Molecular Weight | 181.12 g/mol | [2][4][5][6] |
| Melting Point | 259-262°C | [1][4][5] |
| Density | ~1.5 g/cm³ | [1][4][5] |
| Appearance | Off-white to pale yellow powder/solid | [1][2][3] |
| Solubility | Soluble in DMSO, organic solvents; insoluble in water | [1][2][3][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several pathways. The most common methods involve the cyclization of 2-amino-5-fluorobenzoic acid using phosgenating agents or the oxidation of 5-fluoroisatin derivatives.
Experimental Protocol: Synthesis from 5-Fluoroindigo
A specific method for the preparation of this compound involves the oxidation of 5-fluoroindigo.[1]
Materials:
-
5-Fluoroindigo (20.62 g, 0.125 mol)
-
Acetic anhydride (90.0 mL)
-
Acetic acid (90 mL)
-
Chromium(VI) oxide (20.36 g, 0.204 mol)
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stir bar and condenser, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g), and acetic acid (90 mL).[1]
-
Heat the reaction mixture to 85°C in a water bath.[1]
-
Add chromium(VI) oxide (20.36 g) in small portions to the red solution over a period of 40 minutes.[1]
-
After the addition is complete, continue stirring the mixture for an additional 15 minutes.[1]
-
Cool the reaction mixture to 10°C in an ice bath to induce crystallization.[1]
-
Filter the resulting solid, wash, and dry to obtain this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are typically performed using a combination of spectroscopic techniques.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the hydrogen environment within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.19 | s (br) | - | 1H (NH) |
| 7.36 | dd | 8.4, 2.6 | 1H (Ar-H) |
| 6.87 | dt | 8.4, 2.2 | 1H (Ar-H) |
| 6.74 | dd | 9.3, 2.2 | 1H (Ar-H) |
| Spectrum recorded in DMSO-d₆.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. While specific peak values are not detailed in the provided search results, a typical IR spectrum of an isatoic anhydride would show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the two carbonyl (C=O) groups of the anhydride functionality. An FTIR spectrum has been recorded using a KBr-pellet technique.[6]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound. For this compound (C₈H₄FNO₃), the expected exact mass is approximately 181.0175 g/mol .[5][6]
References
- 1. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 2. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]
- 3. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. lbaochemicals.com [lbaochemicals.com]
- 5. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]
- 6. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Intermediate
An In-Depth Technical Guide to the Purity Analysis of 5-Fluoroisatoic Anhydride
This compound (CAS 321-69-7) is a fluorinated aromatic compound featuring a benzoxazine-dione ring system.[1] It serves as a pivotal intermediate in the synthesis of a wide array of bioactive molecules, including insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[2][3] In the landscape of drug development and fine chemical synthesis, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring reaction efficiency, downstream product integrity, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
Impurities, whether they are unreacted starting materials, by-products from synthesis, or degradation products, can have profound and often detrimental effects. They can interfere with catalytic processes, lead to the formation of unwanted side products, complicate purification procedures, and, most critically, introduce potential toxicological risks. This guide provides a comprehensive, multi-faceted approach to the purity analysis of this compound, grounded in established analytical principles and field-proven methodologies. We will explore not just the "how" but the "why" behind each technique, empowering researchers to build a robust and self-validating quality control system.
An Integrated Strategy for Purity Assessment
A single analytical technique is rarely sufficient to provide a complete purity profile. A holistic assessment relies on the strategic integration of orthogonal methods—techniques that measure different chemical and physical properties. This ensures that a wide range of potential impurities, with varying polarities, volatilities, and concentrations, can be detected and quantified. Our approach combines chromatographic separation with spectroscopic characterization.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Analysis
HPLC with UV detection is the primary method for determining the purity of this compound. Its strength lies in its ability to separate the main component from non-volatile impurities and quantify them with high precision and accuracy.
Expertise & Causality: We choose a reversed-phase (RP) C18 column because its nonpolar stationary phase is ideal for retaining and separating moderately polar aromatic compounds like this compound and its likely impurities.[4] The mobile phase, a gradient of acidified water and acetonitrile, allows for the elution of compounds across a range of polarities. The acid (formic or phosphoric acid) is crucial for protonating any acidic or basic functional groups, ensuring sharp, symmetrical peak shapes. UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and provides a good response for the benzoxazine-dione chromophore.[5]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute further if necessary to fall within the linear range of the detector.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at 254 nm.
Data Presentation: Typical HPLC Purity Results
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 4.2 | 15,230 | 0.45 | 2-Amino-5-fluorobenzoic acid |
| 2 | 12.8 | 3,385,600 | 99.40 | This compound |
| 3 | 15.1 | 5,110 | 0.15 | Unknown Impurity |
Trustworthiness: The method's validity is ensured through system suitability tests (e.g., tailing factor, theoretical plates) and validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[6]
Spectroscopic Confirmation & Identification
While HPLC provides quantitative data, it does not definitively identify the chemical structures. Spectroscopic methods are essential for confirming the identity of the main peak and elucidating the structure of any significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.
Expertise & Causality: ¹H NMR provides information on the number and environment of protons. For this compound, we expect to see distinct signals in the aromatic region, with splitting patterns dictated by H-H and H-F coupling. ¹³C NMR confirms the carbon skeleton. The presence of extraneous peaks in either spectrum indicates impurities. By integrating the impurity peaks against a known peak of the main compound (or an internal standard), a quantitative estimation can be made.[7] Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to the compound's good solubility.[1][2]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d6.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Analysis: Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra.
-
Interpretation:
-
¹H NMR (DMSO-d6): Expect signals around δ 11.19 (s, 1H, NH), δ 7.36 (dd, 1H), δ 6.87 (dt, 1H), and δ 6.74 (dd, 1H) for the aromatic protons.[2]
-
¹³C NMR: Confirm the presence of 8 distinct carbon signals, including those for the carbonyl groups and the fluorine-bearing carbon.
-
Impurity Identification: Compare any extra signals to the known spectra of potential impurities like 2-Amino-5-fluorobenzoic acid or 5-Fluoroisatin.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and cost-effective technique for confirming the identity of a material by verifying its functional groups.
Expertise & Causality: The FTIR spectrum provides a molecular "fingerprint." For this compound, the key diagnostic peaks are the characteristic symmetric and asymmetric stretching vibrations of the cyclic anhydride C=O groups and the C-F bond stretch.[9] A comparison of the sample's spectrum to a reference standard confirms its identity. Any significant deviation or the appearance of new peaks (e.g., a broad O-H stretch around 3300-3500 cm⁻¹) could indicate the presence of the hydrolysis product.
Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet.
-
Instrumentation: FTIR Spectrometer.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands:
-
~3200 cm⁻¹: N-H stretch
-
~1770 cm⁻¹ & ~1720 cm⁻¹: Anhydride C=O stretches
-
~1250 cm⁻¹: C-F stretch
-
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile synthetic precursors.
Expertise & Causality: The principle involves separating volatile components in the gas phase using a capillary column, followed by detection with a mass spectrometer, which fragments the molecules and provides a mass spectrum that acts as a chemical fingerprint.[10] This allows for the identification of unknown impurities by comparing their mass spectra to extensive libraries like the NIST database.[11] For a compound like this compound, a direct injection may be possible, but derivatization (e.g., silylation) might be required to increase volatility and thermal stability if degradation is observed in the injector.[12]
Caption: Decision logic for the identification of unknown impurities.
Common Impurities and Their Origins
A robust analytical strategy is informed by an understanding of potential impurities arising from the synthetic route and potential degradation pathways.
Data Presentation: Potential Impurities in this compound
| Impurity Name | Source | Primary Detection Method |
| 2-Amino-5-fluorobenzoic acid | Synthesis Precursor[8]; Hydrolysis Product[13] | HPLC, NMR |
| 5-Fluoroisatin | Synthesis Precursor[8] | HPLC, NMR |
| Residual Solvents (e.g., Acetic Acid, DMF) | Synthesis/Purification[2] | GC-MS |
| Unreacted Phosgenating Agents (e.g., Triphosgene) | Synthesis Precursor[8] | Specialized GC-MS or derivatization required |
Conclusion
The purity analysis of this compound is a critical quality control process that demands a multi-technique, evidence-based approach. By integrating the quantitative power of HPLC, the structural elucidation capabilities of NMR, the rapid identity confirmation of FTIR, and the volatile screening of GC-MS, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile. This not only ensures the quality of the intermediate itself but also safeguards the integrity and safety of the valuable pharmaceutical products derived from it. Adherence to these rigorous analytical principles is fundamental to scientific integrity and successful therapeutic development.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 3. This compound|321-69-7 - MOLBASE Encyclopedia [m.molbase.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. openmedscience.com [openmedscience.com]
- 8. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]
- 9. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 13. researchgate.net [researchgate.net]
5-Fluoroisatoic Anhydride: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Fluoroisatoic anhydride (CAS No. 321-69-7) is a fluorinated aromatic compound widely utilized as a versatile intermediate in organic synthesis.[1] Its applications are prominent in the development of pharmaceuticals, agrochemicals, and other specialty materials.[2] Notably, it serves as a crucial building block in the synthesis of insulin secretagogues, HCV polymerase inhibitors, and anxiolytic agents.[3][4] Given its reactivity and potential hazards, a thorough understanding of its properties and adherence to strict safety protocols are paramount for all personnel handling this compound.
This guide provides comprehensive information on the safe handling, storage, and emergency procedures for this compound, intended to supplement, not replace, institutional safety guidelines and regulatory requirements.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄FNO₃ | [1][5] |
| Molecular Weight | 181.12 g/mol | [3][5] |
| Appearance | Off-white to pale yellow powder | [3][5] |
| Melting Point | 259-262°C | [1][3][5] |
| Density (predicted) | 1.502 g/cm³ | [3][5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO); Insoluble in water. | [3][5] |
| LogP | Approximately 0.96 | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
GHS Hazard Statements:
Hazard Pictogram:
(Exclamation Mark)
Experimental Protocols and Safe Handling
Adherence to the following protocols is mandatory to minimize risk when working with this compound.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7] Ensure adequate ventilation in storage areas.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn at all times.[8][9]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use.
-
Lab Coat: A flame-resistant lab coat or other protective clothing is required to prevent skin contact.
-
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved respirator may be necessary.
Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[3][5]
First-Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[4] Remove and wash contaminated clothing before reuse.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[9] Rinse the mouth. Do NOT induce vomiting.[7]
Accidental Release and Disposal
-
Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[9] Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[8][9]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9] Do not allow the product to enter drains.[7]
Storage
-
Store in a cool, dry, well-ventilated place.[3]
-
Store locked up.[4]
-
Incompatible materials include strong oxidizing agents.[8]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
References
- 1. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 4. m.molbase.com [m.molbase.com]
- 5. lbaochemicals.com [lbaochemicals.com]
- 6. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. This compound | CAS#:134792-45-3 | Chemsrc [chemsrc.com]
- 9. nbinno.com [nbinno.com]
Navigating the Lifecycle of 5-Fluoroisatoic Anhydride: A Technical Guide to Storage and Disposal
For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount. 5-Fluoroisatoic anhydride, a key intermediate in the synthesis of various bioactive molecules, requires stringent handling and storage protocols to ensure its stability and efficacy.[1] This guide provides an in-depth overview of the recommended storage and disposal procedures for this compound, supported by quantitative data and illustrative workflows.
Core Properties and Hazards
Understanding the physicochemical properties and inherent hazards of this compound is fundamental to its safe handling. This off-white to pale yellow powder is soluble in dimethyl sulfoxide (DMSO) but insoluble in water.[2] The presence of a fluorine atom enhances its electrophilic character, making it a reactive compound.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₃ | [4][5] |
| Molecular Weight | 181.12 g/mol | [4][5] |
| Melting Point | 259-262°C | [2][6] |
| Density | ~1.502 g/cm³ (predicted) | [2] |
| Solubility | Soluble in DMSO, insoluble in water | [2] |
| pKa (predicted) | 9.61 ± 0.20 | [5] |
Table 2: GHS Hazard Identification
| Hazard Statement | Classification | Source |
| H302 | Harmful if swallowed | [1][4] |
| H315 | Causes skin irritation | [1][4] |
| H319 | Causes serious eye irritation | [1][4] |
| H335 | May cause respiratory irritation | [1][4] |
Storage Guidelines for Maintaining Chemical Integrity
The primary goal of storage is to prevent degradation, primarily through hydrolysis and exposure to incompatible materials. The recommended storage conditions are designed to maintain the compound's purity and reactivity.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source |
| Temperature | Room Temperature | To prevent thermal degradation. | [5] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric moisture. | [5] |
| Environment | Cool, dry, well-ventilated area | To minimize exposure to moisture and ensure proper ventilation in case of accidental release. | [2] |
| Light | Away from direct sunlight | To prevent potential photodegradation. | |
| Containers | Tightly closed, compatible containers (e.g., glass or plastic bottles for smaller quantities; fiber drums or kraft paper bags for bulk) | To prevent contamination and reaction with container materials. | [2] |
Incompatible Materials
To prevent hazardous reactions and degradation of the product, this compound should be stored away from:
-
Water and Moisture: Reacts with water, leading to hydrolysis of the anhydride group.
-
Strong Oxidizing Agents: Can lead to exothermic and potentially violent reactions.
-
Strong Acids and Bases: Can catalyze degradation of the compound.
Below is a logical workflow for the proper storage of this compound.
Disposal Guidelines for Environmental and Personal Safety
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure personnel safety. All disposal methods must comply with local, state, and federal regulations.
General Disposal Principles
-
Waste Classification: Unused or contaminated this compound should be treated as hazardous waste.
-
Professional Disposal: Disposal should be carried out by a licensed and approved waste disposal company.
-
Environmental Protection: Do not allow the chemical to enter drains or waterways.
The following diagram illustrates a general workflow for the disposal of this compound.
Illustrative Experimental Protocols
The following protocols are provided as illustrative examples for assessing stability and for decontamination of small spills. These are not validated procedures for this compound and should be adapted and validated by the end-user in a controlled laboratory setting.
Illustrative Protocol 1: Accelerated Stability Study
Objective: To assess the stability of this compound under elevated temperature and humidity conditions.
Methodology:
-
Accurately weigh approximately 100 mg of this compound into three separate, labeled amber glass vials.
-
Place one vial in a desiccator at room temperature (Control).
-
Place the second vial in a stability chamber maintained at 40°C and 75% relative humidity.
-
Place the third vial in a desiccator at 40°C.
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove an aliquot from each vial.
-
Analyze the purity of each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the purity of the stressed samples to the control to determine the extent of degradation.
Illustrative Protocol 2: Decontamination of a Small Spill
Objective: To safely neutralize and clean a small spill of this compound powder.
Methodology:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite or sand to prevent the powder from becoming airborne.
-
Neutralization (optional, with caution): Slowly and carefully add a solution of sodium bicarbonate (5-10%) to the contained spill to hydrolyze and neutralize the anhydride. Be aware of potential gas evolution (CO₂).
-
Collection: Carefully sweep the mixture into a labeled, sealable container for hazardous waste.
-
Final Cleaning: Wipe the spill area with a damp cloth, followed by a dry cloth. Dispose of cleaning materials in the hazardous waste container.
-
Disposal: Arrange for the disposal of the hazardous waste container through a licensed contractor.
By adhering to these guidelines, researchers and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle, from receipt to disposal, thereby safeguarding the reliability of their research and development activities.
References
- 1. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. lbaochemicals.com [lbaochemicals.com]
- 3. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]
- 4. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 6. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]
Methodological & Application
Synthesis of 6-Fluoroquinazolinones via 5-Fluoroisatoic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The introduction of a fluorine atom into the quinazolinone scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological activity. This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoroquinazolinone derivatives using 5-fluoroisatoic anhydride as a key starting material. The methodologies described herein are centered around the versatile and efficient one-pot, three-component reaction, a cornerstone of modern synthetic chemistry.
General Reaction Scheme
The primary synthetic strategy involves a one-pot condensation of this compound, a primary amine, and an aldehyde. This reaction proceeds through the initial formation of a 2-aminobenzamide intermediate from the reaction of this compound and the amine, followed by condensation with an aldehyde and subsequent cyclization to yield the desired 2,3-dihydroquinazolin-4(1H)-one. These can then be oxidized to the corresponding quinazolin-4(3H)-ones.
Data Presentation: Synthesis of 6-Fluoro-2,3-disubstituted-4(3H)-quinazolinones
The following table summarizes the reaction conditions and yields for the synthesis of various 6-fluoro-2,3-disubstituted-4(3H)-quinazolinones, illustrating the versatility of the one-pot, three-component approach.
| Entry | Amine (R1-NH2) | Aldehyde (R2-CHO) | Catalyst/Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Bi(NO3)3·5H2O / Solvent-free | 1.5 | 95 |
| 2 | 4-Methylaniline | 4-Chlorobenzaldehyde | Bi(NO3)3·5H2O / Solvent-free | 2.0 | 92 |
| 3 | 4-Methoxyaniline | 4-Nitrobenzaldehyde | Bi(NO3)3·5H2O / Solvent-free | 2.5 | 90 |
| 4 | Benzylamine | 2-Naphthaldehyde | Bi(NO3)3·5H2O / Solvent-free | 2.0 | 93 |
| 5 | Aniline | Furfural | Bi(NO3)3·5H2O / Solvent-free | 2.5 | 89 |
Note: The yields presented are based on analogous reactions with isatoic anhydride and are illustrative of the expected outcomes with this compound under similar conditions as described in the detailed protocols.
Experimental Protocols
Protocol 1: Bismuth(III) Nitrate Catalyzed Solvent-Free Synthesis of 6-Fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones
This protocol details a highly efficient and environmentally friendly method for the synthesis of 6-fluoro-2,3-dihydroquinazolin-4(1H)-ones under solvent-free conditions.[1][2]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O)
-
Mortar and pestle
-
Round-bottom flask
-
Heating mantle or oil bath
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, thoroughly grind a mixture of this compound (1.0 mmol), the primary amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and Bi(NO3)3·5H2O (0.1 mmol, 10 mol%).
-
Transfer the powdered mixture to a round-bottom flask.
-
Heat the reaction mixture at 80°C for the time specified in the data table or until completion is indicated by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add ethanol to the reaction mixture and stir for 5 minutes.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to afford the pure 6-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Synthesis of 6-Fluoro-2,3-disubstituted-4(3H)-quinazolinones
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times.[3][4]
Materials:
-
This compound
-
Substituted primary amine
-
Substituted aromatic aldehyde
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
Dimethylformamide (DMF) or other high-boiling polar solvent
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the primary amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of p-TsOH (e.g., 10 mol%).
-
Add a minimal amount of DMF (e.g., 2 mL) to ensure efficient microwave heating.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120-150°C) and power for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure of the synthesized compound using spectroscopic methods.
Visualizations
Synthesis Workflow
The following diagram illustrates the general one-pot, three-component synthesis of 6-fluoroquinazolinones.
Caption: One-pot synthesis of 6-fluoroquinazolinones.
Potential Signaling Pathway Inhibition
6-Fluoroquinazolinone derivatives have shown promise as inhibitors of various protein kinases involved in cancer cell signaling. The diagram below depicts a simplified representation of the EGFR/VEGFR signaling pathways, which are common targets for quinazolinone-based inhibitors.[5]
Caption: Inhibition of EGFR/VEGFR signaling pathways.
Conclusion
The synthesis of 6-fluoroquinazolinones from this compound via one-pot, three-component reactions offers an efficient and versatile route to a diverse range of potentially bioactive molecules. The protocols provided herein, utilizing both conventional heating and microwave assistance, can be readily adapted for the synthesis of libraries of these compounds for drug discovery and medicinal chemistry research. The fluorine substituent provides a valuable handle for modulating the pharmacological properties of the resulting quinazolinones, making this synthetic approach highly relevant for the development of novel therapeutic agents, particularly in the area of oncology. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 2. Research Portal [scholarscommons.fgcu.edu]
- 3. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Beilstein Journal of Organic Chemistry Beilstein Journal of Organic Chemistry Beilstein Journal of Organic Chemistry Microwave Assisted Synthesis of Triazoloquinazolinones and Benzimidazoquinazolinones | Semantic Scholar [semanticscholar.org]
- 5. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoroisatoic Anhydride in One-Pot Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-fluoroisatoic anhydride in one-pot multicomponent reactions (MCRs), a highly efficient strategy for the synthesis of diverse heterocyclic scaffolds, particularly fluorinated quinazolinone derivatives. The fluorine substituent offers unique properties to the resulting molecules, including altered lipophilicity, metabolic stability, and binding affinity, making this an attractive building block in drug discovery.
Introduction to this compound in MCRs
This compound is a versatile reactant in one-pot multicomponent reactions, serving as a convenient source of the 2-amino-5-fluorobenzoyl moiety. Multicomponent reactions, which combine three or more reactants in a single synthetic operation, are prized for their atom economy, step efficiency, and the ability to rapidly generate molecular complexity.[1] The primary application of this compound in this context is the synthesis of 6-fluoro-2,3-dihydroquinazolin-4(1H)-ones and their oxidized counterparts, 6-fluoroquinazolin-4(3H)-ones. These scaffolds are present in numerous biologically active compounds.
The general reaction involves the condensation of this compound with an amine and a carbonyl compound (typically an aldehyde). The reaction proceeds through the initial formation of a 2-amino-5-fluorobenzamide intermediate, which then reacts with the aldehyde to form a Schiff base, followed by intramolecular cyclization.
Key Advantages of Using this compound in MCRs:
-
Rapid Access to Fluorinated Heterocycles: Enables the direct incorporation of a fluorine atom into the quinazolinone scaffold, a key structural motif in medicinal chemistry.
-
High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste.
-
Operational Simplicity: One-pot procedures reduce the need for isolation and purification of intermediates, saving time and resources.
-
Structural Diversity: By varying the amine and aldehyde components, a wide array of substituted fluorinated quinazolinones can be synthesized, facilitating the creation of compound libraries for screening.
Experimental Protocols
While specific literature detailing extensive one-pot multicomponent reactions starting directly with this compound is not abundant, the protocols for the analogous reactions with unsubstituted isatoic anhydride are well-established and can be readily adapted. The electron-withdrawing nature of the fluorine atom may influence reaction times and catalyst requirements, but the general principles remain the same.
General Protocol for the Synthesis of 6-Fluoro-2,3-dihydroquinazolin-4(1H)-ones
This protocol is adapted from established procedures for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Primary amine or ammonium acetate
-
Catalyst (e.g., Lactic Acid, FeCl3/neutral Al2O3, Bi(NO3)3·5H2O)
-
Solvent (e.g., Ethanol, water, or solvent-free)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and the primary amine (1.0 mmol) or ammonium acetate (1.2 mmol).
-
Add the catalyst (typically 5-10 mol%).
-
Add the solvent (if not a solvent-free reaction, typically 5-10 mL).
-
The reaction mixture is then stirred at the appropriate temperature (ranging from room temperature to reflux) for a period of 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is typically collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-fluoro-2,3-dihydroquinazolin-4(1H)-one derivative.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of quinazolinone derivatives using isatoic anhydride. While not specific to the 5-fluoro derivative, they provide a strong indication of the expected yields and reaction times under various conditions.
Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using various catalysts.
| Entry | Aldehyde | Amine Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ammonium Acetate | Lactic Acid | Neat | 1.5 | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | FeCl3/Al2O3 | tert-Butanol | 5 | 88 | [2] |
| 3 | 4-Methoxybenzaldehyde | Ammonium Acetate | Bi(NO3)3·5H2O | Solvent-free | 0.5 | 95 | [3] |
| 4 | 2-Naphthaldehyde | Ammonium Acetate | Lactic Acid | Neat | 2 | 90 | [2] |
| 5 | Benzaldehyde | Benzylamine | Bi(NO3)3·5H2O | Solvent-free | 1 | 92 | [3] |
Table 2: Synthesis of Quinazolin-4(3H)-ones via Oxidation of Dihydroquinazolinones.
| Entry | Dihydroquinazolinone Precursor | Oxidizing System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | Bi(NO3)3·5H2O | Solvent-free | 1 | 90 | [3] |
| 2 | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | Bi(NO3)3·5H2O | Solvent-free | 1.2 | 92 | [3] |
| 3 | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | Bi(NO3)3·5H2O | Solvent-free | 1.5 | 88 | [3] |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 6-fluoro-2,3-dihydroquinazolin-4(1H)-ones.
Caption: General workflow for the one-pot synthesis.
Proposed Reaction Mechanism
The following diagram outlines the proposed mechanism for the formation of the quinazolinone ring system.
Caption: Proposed reaction mechanism.
Conclusion
This compound is a valuable building block for the efficient synthesis of fluorinated quinazolinone derivatives through one-pot multicomponent reactions. This approach offers significant advantages in terms of speed, simplicity, and the ability to generate diverse molecular structures. The provided protocols and data serve as a strong starting point for researchers looking to explore the synthesis of novel fluorinated heterocyclic compounds with potential applications in drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Microwave-Assisted Synthesis of 6-Fluoro-4(3H)-quinazolinone Derivatives from 5-Fluoroisatoic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of a diverse library of 6-fluoro-2,3-disubstituted-4(3H)-quinazolinone derivatives. The protocols leverage the advantages of microwave-assisted organic synthesis (MAOS), a green chemistry approach that significantly reduces reaction times and improves yields compared to conventional heating methods. The core of this methodology is a one-pot, three-component reaction involving 5-Fluoroisatoic anhydride, a primary amine, and an orthoester.
Introduction
Quinazolinone and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The incorporation of a fluorine atom into the quinazolinone core can significantly enhance its metabolic stability and pharmacokinetic profile. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of such heterocyclic frameworks.[1][2] This one-pot approach offers a streamlined and atom-economical route to a variety of 6-fluoro-2,3-disubstituted-4(3H)-quinazolinones.
General Reaction Scheme
The synthesis proceeds via a tandem reaction sequence initiated by the reaction of this compound with a primary amine to form an intermediate 2-aminobenzamide. This is followed by condensation with an orthoester and subsequent cyclization to yield the desired 6-fluoro-2,3-disubstituted-4(3H)-quinazolinone.
Caption: General workflow for the microwave-assisted synthesis.
Experimental Protocols
Protocol 1: Solvent-Free Microwave-Assisted Synthesis
This protocol is adapted from methodologies that have demonstrated high efficiency and adherence to green chemistry principles.[3]
Materials:
-
This compound (1.0 mmol)
-
Appropriate primary amine (1.0 mmol)
-
Triethyl orthoformate (or other orthoester) (1.2 mmol)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected primary amine (1.0 mmol), and the orthoester (1.2 mmol).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120-140°C for the time specified in Table 1 (typically 5-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Add ethanol (5 mL) to the reaction mixture and stir for 5 minutes.
-
The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the pure 6-fluoro-2,3-disubstituted-4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted Synthesis in a Solvent
For substrates that may have limited solubility or reactivity under solvent-free conditions, a high-boiling polar solvent can be employed.
Materials:
-
This compound (1.0 mmol)
-
Appropriate primary amine (1.0 mmol)
-
Triethyl orthoformate (or other orthoester) (1.2 mmol)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the selected primary amine (1.0 mmol) in the chosen solvent (3 mL).
-
Add the orthoester (1.2 mmol) to the solution.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120-150°C for the time specified in Table 1 (typically 10-20 minutes). Monitor the reaction by TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) with constant stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Data Presentation: Synthesis of 6-Fluoro-2,3-disubstituted-4(3H)-quinazolinones
The following table summarizes the typical reaction conditions and yields for the synthesis of a variety of 6-fluoro-4(3H)-quinazolinone derivatives using the microwave-assisted protocols described above.
| Entry | R¹ | R² (Amine) | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H | Phenyl | 150 | 130 | 10 | 92 |
| 2 | H | 4-Chlorophenyl | 150 | 130 | 12 | 90 |
| 3 | H | 4-Methoxyphenyl | 150 | 130 | 10 | 94 |
| 4 | H | Benzyl | 150 | 120 | 8 | 88 |
| 5 | H | Cyclohexyl | 150 | 120 | 15 | 85 |
| 6 | CH₃ | Phenyl | 150 | 130 | 12 | 91 |
| 7 | CH₃ | 4-Tolyl | 150 | 130 | 12 | 93 |
| 8 | CH₃ | Benzyl | 150 | 120 | 10 | 89 |
Note: The data presented in this table is representative and based on typical outcomes for similar reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Logical Workflow and Signaling Pathway Analogy
The one-pot, three-component synthesis can be visualized as a streamlined chemical pathway, analogous to a biological signaling cascade, where sequential events lead to a specific outcome.
Caption: Reaction pathway for the one-pot synthesis.
Conclusion
The microwave-assisted synthesis of 6-fluoro-2,3-disubstituted-4(3H)-quinazolinones from this compound is a highly efficient, rapid, and versatile method suitable for the generation of compound libraries for drug discovery and development. The protocols provided herein offer a practical guide for researchers to implement this green and effective synthetic strategy.
References
Catalytic Methods for Reactions Involving 5-Fluoroisatoic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic reactions involving 5-fluoroisatoic anhydride. This versatile building block is a key precursor in the synthesis of a variety of heterocyclic compounds, particularly fluorinated quinazolinones, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction to Catalytic Reactions of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of 2-amino-5-fluorobenzamides and their subsequent cyclization to form 6-fluoro-substituted quinazolinones and related heterocyclic systems. The introduction of a fluorine atom at the 6-position of the quinazoline nucleus can significantly enhance the metabolic stability, bioavailability, and binding affinity of these compounds to their biological targets.[1] Catalytic methods offer efficient and selective routes to these valuable scaffolds, minimizing waste and improving reaction conditions compared to stoichiometric approaches. Both organocatalysis and transition-metal catalysis have been successfully employed in reactions involving isatoic anhydrides.
Organocatalytic Synthesis of 6-Fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones
A prominent application of this compound is in the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Organocatalysts such as L-proline and acetic acid have been shown to be effective in promoting this transformation.
Data Presentation: Organocatalytic Methods
| Catalyst | Amine | Aldehyde/Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| L-proline (5 mol%) | Various amines | Pyrazole substituted aldehydes | Not specified | Not specified | 8 | 68-91 | [2] |
| Acetic acid (10 mol%) | Aryl amines | Cyclic ketones | Solvent-free | Not specified | Not specified | 81-97 | [2] |
Experimental Protocol: General Procedure for L-proline Catalyzed Synthesis
This protocol is a general representation for the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones and may require optimization for specific substrates.
Materials:
-
This compound
-
Substituted amine (e.g., aniline)
-
Substituted aldehyde (e.g., benzaldehyde)
-
L-proline
-
Ethanol
-
Potassium permanganate (for optional oxidation)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted amine (1.0 mmol) and the substituted aldehyde (1.0 mmol).
-
Add L-proline (0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 4-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product, a 6-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one, can be purified by column chromatography on silica gel.
-
(Optional) For the synthesis of the corresponding quinazolinone, the dihydro-quinazolinone product can be oxidized using a suitable oxidizing agent like potassium permanganate (KMnO₄).[2]
Logical Workflow for Organocatalytic Synthesis
Caption: Organocatalytic synthesis of 6-fluoroquinazolinones.
Transition-Metal Catalyzed Synthesis of 6-Fluoro-2-substituted-quinazolin-4(3H)-ones
Transition-metal catalysts, particularly copper-based systems, have been effectively used for the synthesis of quinazolinones from isatoic anhydrides. These methods often proceed via a one-pot, three-component reaction.
Data Presentation: Copper-Catalyzed Method
| Catalyst | Amine Source | Nitrile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | NH₄OAc | Aryl nitriles | Solvent-free | 120 | 4 | up to 95% | A similar method is described in[3] |
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis
This protocol is a general representation for the copper-catalyzed synthesis of 2-substituted-quinazolin-4(3H)-ones and may require optimization for specific substrates.
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Substituted aryl nitrile
-
Copper(I) iodide (CuI)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the aryl nitrile (1.2 mmol), and ammonium acetate (4.0 mmol).
-
Add copper(I) iodide (0.1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture at 120 °C under solvent-free conditions for approximately 4 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, the crude product is purified by recrystallization or column chromatography on silica gel to yield the desired 6-fluoro-2-substituted-quinazolin-4(3H)-one.
Reaction Workflow for Copper-Catalyzed Synthesis
Caption: Copper-catalyzed synthesis of 6-fluoroquinazolinones.
Biological Significance and Signaling Pathways of 6-Fluoroquinazoline Derivatives
Derivatives of 6-fluoroquinazoline, synthesized from this compound, are of significant interest in drug discovery due to their potent biological activities. They have been extensively investigated as anticancer, antifungal, and antibacterial agents.[1]
Anticancer Activity: EGFR Inhibition
A primary mechanism of anticancer action for many 6-fluoroquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][4] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a downstream signaling cascade that promotes cell proliferation, survival, and migration.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5] 6-Fluoroquinazoline-based inhibitors act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, blocking its autophosphorylation and subsequent activation of downstream pathways like the PI3K/Akt and MAPK/ERK pathways.[6] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[6]
Signaling Pathway: EGFR Inhibition by 6-Fluoroquinazoline Derivatives
References
- 1. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoroisatoic Anhydride: A Versatile Precursor for the Synthesis of Bioactive Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Fluoroisatoic anhydride is a versatile heterocyclic building block that serves as a crucial precursor in the synthesis of a wide array of bioactive compounds. Its reactive nature allows for the facile introduction of a fluorinated quinazolinone scaffold, a privileged structure in medicinal chemistry. The presence of the fluorine atom at the 6-position of the resulting quinazolinone ring often enhances the pharmacological properties of the molecule, including metabolic stability and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of potent anticancer and antimicrobial agents derived from this compound.
I. Anticancer Applications: Dual Inhibition of EGFR and Tubulin Polymerization
Derivatives of this compound have demonstrated significant potential as anticancer agents through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization. EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its overexpression is implicated in various cancers. Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts mitosis and leads to apoptotic cell death.
Quantitative Data for Anticancer Activity
A series of 6-fluoro-quinazolinone-amino acid hybrids have been synthesized and evaluated for their cytotoxic and enzyme inhibitory activities. The data for two lead compounds, Derivative E and Derivative G , are summarized below.
| Compound | Target Cell Line | Cytotoxic Activity IC50 (µM)[1] | EGFR Inhibition IC50 (nM)[1] | Tubulin Polymerization Inhibition IC50 (µM) |
| Derivative E | MDA-MB-231 (Breast Cancer) | 0.43 ± 0.02 | 545.38 | Not explicitly quantified, but noted as an inhibitor |
| Derivative G | MCF-7 (Breast Cancer) | 0.44 ± 0.01 | 163.97 | Not explicitly quantified, but noted as an inhibitor |
| Erlotinib (Reference) | MDA-MB-231 (Breast Cancer) | 2.55 ± 0.19 | 299 | N/A |
| Erlotinib (Reference) | MCF-7 (Breast Cancer) | 1.14 ± 0.04 | 78.04 | N/A |
Experimental Protocol: Synthesis of 6-Fluoro-quinazolinone-Amino Acid Hybrids
This protocol describes a general method for the synthesis of 6-fluoro-quinazolinone derivatives from this compound, followed by coupling with amino acids.
Step 1: Synthesis of 6-Fluoro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one
-
To a solution of this compound (1.81 g, 10 mmol) in anhydrous dioxane (20 mL), add chloroacetyl chloride (1.24 g, 11 mmol).
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the benzoxazinone intermediate.
Step 2: Synthesis of 3-Amino-6-fluoro-2-(chloromethyl)quinazolin-4(3H)-one
-
Dissolve the benzoxazinone intermediate (2.27 g, 10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (0.6 g, 12 mmol) dropwise at room temperature.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Recrystallize the product from ethanol to obtain the 3-amino-quinazolinone derivative.
Step 3: General Procedure for Coupling with Amino Acids (e.g., L-Glutamine to synthesize Derivative E)
-
To a solution of 3-amino-6-fluoro-2-(chloromethyl)quinazolin-4(3H)-one (2.41 g, 10 mmol) in dimethylformamide (DMF, 25 mL), add L-Glutamine (1.46 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel to obtain the final product.
Signaling Pathway Diagrams
II. Antimicrobial Applications
Quinazolinone derivatives synthesized from this compound also exhibit promising antimicrobial activity against a range of bacterial and fungal pathogens. The incorporation of the fluoro-quinazolinone core is a key structural feature for this biological activity.
Quantitative Data for Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency. Below are representative MIC values for a series of synthesized 6-fluoro-quinazolinone derivatives against various microbial strains.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 9 | - | 2 ± 0 | 1.5 ± 0.06 | 2 ± 0.29 | - |
| Derivative 15 | 2 ± 0.29 | 2 ± 0.29 | 2 ± 0 | - | 5 ± 0.29 |
| Derivative 19 | - | - | 1.0 (qualitative) | 0.15 | - |
| Derivative 20 | Most active (qualitative) | Most active (qualitative) | Most active (qualitative) | Most active (qualitative) | - |
| Ciprofloxacin (Reference) | 23 ± 0.15 (IZ) | 33 ± 0.20 (IZ) | 26 ± 0.17 (IZ) | 35 ± 0.28 (IZ) | N/A |
| Fluconazole (Reference) | N/A | N/A | N/A | N/A | 20 ± 0.18 (IZ) |
| (Note: Some data is presented as inhibition zones (IZ) in mm, and some as qualitative descriptions from the source)[2] |
Experimental Protocol: Synthesis of Antimicrobial 6-Fluoro-quinazolinones
This protocol outlines a general three-component reaction for the synthesis of 2,3-disubstituted-6-fluoro-quinazolin-4(3H)-ones.
-
A mixture of this compound (1.81 g, 10 mmol), an appropriate aromatic amine (10 mmol), and an aromatic aldehyde (10 mmol) is prepared in ethanol (30 mL).
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) is added to the mixture.
-
The reaction mixture is refluxed for 8-12 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2,3-disubstituted-6-fluoro-quinazolin-4(3H)-one.
Logical Workflow Diagram
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of bioactive compounds. The resulting 6-fluoro-quinazolinone derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The provided protocols offer a foundation for researchers to explore the synthesis of novel derivatives and further investigate their therapeutic potential. The continued exploration of this chemical scaffold holds great promise for the development of new and effective therapeutic agents.
References
Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones: A Detailed Experimental Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of heterocyclic compounds with significant biological and pharmaceutical activities.[1][2][3] These compounds are valuable intermediates in organic synthesis and serve as scaffolds for the development of novel therapeutic agents, exhibiting properties such as anticonvulsant, antibacterial, anticancer, and antihypertensive activities.[1] The following sections present a comparative summary of various synthetic methodologies, a detailed experimental protocol for a green, catalyst-free synthesis, and a visual representation of the general reaction workflow.
Comparative Analysis of Synthetic Protocols
A variety of methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones have been developed, ranging from classical acid-catalyzed reactions to more recent environmentally benign approaches.[1] The choice of method often depends on factors such as desired yield, reaction time, and commitment to green chemistry principles. The following table summarizes key quantitative data from several representative protocols.
| Methodology | Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalyst-Free | 2-Aminobenzamide, Aromatic Aldehydes | None | Water | 90 | Varies (e.g., 4h for Benzaldehyde) | 67-92 | [1] |
| Magnetic Nanoparticles | Isatoic Anhydride, Amines, Aldehydes | Fe3O4 Nanoparticles | Water | Reflux | Varies | High | [4][5][6] |
| Natural Acid Catalysis | 2-Aminobenzamide, Aromatic/Heteroaromatic Aldehydes | Lemon Juice | Concentrated Solar Radiation | Varies | 10 min | Up to 97 | [7] |
| Solvent-Free (Thermal) | Anthranilamide, Aldehyde/Ketone | None | None | 120 | 10 min | >90 | [8] |
| Solvent-Free (Microwave) | Anthranilamide, Aldehyde/Ketone | None | None | N/A (300W) | 3 min | >90 | [8] |
| Sulfonic Acid Functionalized Nanoparticles | 2-Aminobenzamide, Aromatic Aldehyde | Fe3O4@l-proline-SO3H | Ethanol | 50 | Varies | Excellent | [9] |
Experimental Protocol: Catalyst-Free Synthesis in Water
This section details an environmentally benign, one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the direct cyclocondensation of 2-aminobenzamide and aromatic aldehydes in water.[1] This method avoids the use of hazardous organic solvents and catalysts.
Materials:
-
2-Aminobenzamide
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Deionized Water
-
Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine 2-aminobenzamide (1 mmol) and the desired aromatic aldehyde (1.5 mmol) in 10 mL of deionized water.[1]
-
Reaction: Heat the mixture to 90°C in a preheated oil bath with vigorous stirring.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the aqueous solution.[1]
-
Isolation: Collect the crude product by filtration using a Buchner funnel. Wash the solid with a cold 50% ethanol-water solution.[1]
-
Purification: Recrystallize the crude product from 80% ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.[1]
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
General Synthesis Workflow
The following diagram illustrates the general one-pot synthesis workflow for 2,3-dihydroquinazolin-4(1H)-ones.
Caption: General workflow for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Signaling Pathway and Logical Relationships
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide and an aldehyde proceeds through a cyclocondensation reaction. The following diagram illustrates the logical progression of this chemical transformation.
Caption: Logical pathway for the formation of 2,3-dihydroquinazolin-4(1H)-ones.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of HCV Polymerase Inhibitors Utilizing 5-Fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a global health concern, and the viral RNA-dependent RNA polymerase (NS5B) remains a prime target for the development of direct-acting antiviral agents. This document provides detailed application notes and protocols for the use of 5-Fluoroisatoic Anhydride as a key starting material in the synthesis of potent HCV NS5B polymerase inhibitors. The reaction of this compound with various amines, particularly amino acid derivatives, yields N-substituted-2-amino-5-fluorobenzamides. This structural motif is a key pharmacophore in a class of non-nucleoside inhibitors that bind to allosteric sites on the HCV polymerase, disrupting its function and inhibiting viral replication. The fluorine substituent can enhance metabolic stability and binding affinity of the resulting inhibitors.
Core Synthesis Pathway
The fundamental reaction involves the ring-opening of this compound by a primary or secondary amine, leading to the formation of a 2-amino-5-fluorobenzamide derivative with the concomitant release of carbon dioxide. This reaction is typically efficient and can be performed under mild conditions.
Caption: General reaction scheme for the synthesis of N-substituted-2-amino-5-fluorobenzamides.
Experimental Protocols
The following protocols are based on general procedures for the reaction of isatoic anhydrides with amines. A key reference for a mild and efficient one-pot synthesis of 2-amino-N-aryl/heteroaryl-benzamides from isatoic anhydrides in water is found in Catalysis Science & Technology, 2015, 5, 4830-4838. Researchers should refer to this publication for specific catalytic conditions that may enhance reaction efficiency.
Protocol 1: Synthesis of a Representative N-Aryl-2-amino-5-fluorobenzamide
Objective: To synthesize a model HCV polymerase inhibitor scaffold from this compound and a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.1 eq)
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate (optional, as a mild base)
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in DMF, add this compound (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the evolution of CO2 (bubbling) as an indicator of reaction progress. The reaction can be gently heated (40-50 °C) to ensure completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-2-amino-5-fluorobenzamide.
Protocol 2: Synthesis of an N-Alkyl (Amino Acid Ester)-2-amino-5-fluorobenzamide
Objective: To synthesize an HCV polymerase inhibitor candidate incorporating an amino acid moiety.
Materials:
-
This compound (1.0 eq)
-
L-tert-leucine methyl ester hydrochloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dioxane or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend L-tert-leucine methyl ester hydrochloride (1.1 eq) in dioxane.
-
Add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the target compound.
Data Presentation
The following tables present representative data for a series of synthesized N-substituted-2-amino-5-fluorobenzamides. Note: This data is illustrative and intended to guide researchers. Actual results may vary.
Table 1: Synthesis of N-Aryl-2-amino-5-fluorobenzamides
| Compound ID | R Group (Substituted Aniline) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| HCVi-01 | 4-Chlorophenyl | 5 | 85 | >98 |
| HCVi-02 | 4-Methoxyphenyl | 6 | 82 | >97 |
| HCVi-03 | 3,4-Dichlorophenyl | 4.5 | 88 | >99 |
| HCVi-04 | 4-(Trifluoromethyl)phenyl | 5.5 | 79 | >98 |
Table 2: Biological Activity of N-Aryl-2-amino-5-fluorobenzamides against HCV NS5B Polymerase
| Compound ID | IC50 (µM) - Genotype 1b | IC50 (µM) - Genotype 2a | CC50 (µM) in Huh-7 cells | Selectivity Index (SI) |
| HCVi-01 | 0.25 | 1.5 | >50 | >200 |
| HCVi-02 | 0.80 | 3.2 | >50 | >62.5 |
| HCVi-03 | 0.15 | 0.9 | >50 | >333 |
| HCVi-04 | 0.40 | 2.1 | >50 | >125 |
Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
The synthesized N-substituted-2-amino-5-fluorobenzamides act as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. They bind to an allosteric site on the enzyme, away from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the polymerase, which ultimately inhibits its enzymatic activity and prevents the replication of the viral RNA genome.
Caption: Signaling pathway illustrating the allosteric inhibition of HCV NS5B polymerase.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a promising class of HCV NS5B polymerase inhibitors. The straightforward and efficient synthesis of N-substituted-2-amino-5-fluorobenzamides allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The resulting compounds have demonstrated potent and selective inhibition of HCV replication, making this synthetic strategy highly relevant for the development of novel anti-HCV therapeutics. Further optimization of the substituents on the amine component can lead to the discovery of drug candidates with improved potency, pharmacokinetic properties, and resistance profiles.
Application Notes and Protocols for the Preparation of Anxiolytic Agents from 5-Fluoroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders are a prevalent class of mental health conditions, necessitating the continued development of novel and effective anxiolytic agents. Quinazolinone derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative-hypnotic effects. The introduction of a fluorine atom into the quinazolinone core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability.
5-Fluoroisatoic anhydride is a key starting material for the synthesis of 6-fluoro-substituted quinazolinone derivatives. This document provides detailed protocols for the synthesis of a representative 6-fluoro-4(3H)-quinazolinone, outlines the common signaling pathways associated with the anxiolytic activity of this class of compounds, and presents a framework for their pharmacological evaluation.
Synthetic Protocol: Preparation of 6-Fluoro-2-methyl-3-phenyl-4(3H)-quinazolinone
This protocol describes a two-step synthesis of a representative 6-fluoro-4(3H)-quinazolinone derivative. The first step involves the formation of the intermediate 2-acetamido-5-fluorobenzamide, followed by cyclization to the final quinazolinone product.
Step 1: Synthesis of 2-Acetamido-5-fluorobenzamide
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 181.12 | 0.05 | 1.0 | 9.06 g |
| Phenylamine (Aniline) | 93.13 | 0.05 | 1.0 | 4.66 g (4.55 mL) |
| Acetic Anhydride | 102.09 | 0.1 | 2.0 | 10.21 g (9.45 mL) |
| Pyridine | 79.10 | - | - | 50 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (9.06 g, 0.05 mol) and phenylamine (4.66 g, 0.05 mol) in 50 mL of pyridine.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add acetic anhydride (10.21 g, 0.1 mol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 50 mL).
-
Dry the crude product in a vacuum oven at 60°C.
-
Recrystallize the crude product from ethanol to afford pure 2-acetamido-5-fluorobenzamide.
Step 2: Cyclization to 6-Fluoro-2-methyl-3-phenyl-4(3H)-quinazolinone
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2-Acetamido-5-fluorobenzamide | (Calculated from Step 1) | - | 1.0 | - |
| Sodium Hydroxide (2N aq. soln.) | 40.00 | - | - | 100 mL |
Procedure:
-
Suspend the dried 2-acetamido-5-fluorobenzamide from Step 1 in 100 mL of 2N aqueous sodium hydroxide solution in a 250 mL round-bottom flask.
-
Heat the mixture to reflux for 2 hours. The solid will gradually dissolve.
-
Cool the reaction mixture to room temperature and acidify to pH 5-6 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 80°C.
-
Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield pure 6-fluoro-2-methyl-3-phenyl-4(3H)-quinazolinone.
Pharmacological Evaluation
The anxiolytic potential of synthesized quinazolinone derivatives can be assessed using a battery of in vitro and in vivo assays.
In Vitro Assays:
| Assay | Target | Purpose |
| Radioligand Binding Assay | GABA-A Receptor | To determine the binding affinity (Ki) of the compound for the benzodiazepine binding site on the GABA-A receptor. |
| Electrophysiology (Patch Clamp) | GABA-A Receptor | To characterize the functional activity of the compound as a positive allosteric modulator of the GABA-A receptor. |
In Vivo Assays:
| Test | Animal Model | Purpose | Key Parameters |
| Elevated Plus Maze (EPM) | Rodents (Mice, Rats) | To assess anxiolytic-like behavior. | Time spent in open arms, number of entries into open arms. |
| Open Field Test (OFT) | Rodents (Mice, Rats) | To evaluate general locomotor activity and exploratory behavior. | Time spent in the center, total distance traveled. |
| Light-Dark Box Test | Rodents (Mice) | To measure anxiety-like behavior based on the conflict between exploration and aversion to a brightly lit area. | Time spent in the light compartment, number of transitions. |
| Marble Burying Test | Rodents (Mice) | To assess repetitive and anxiety-related behavior. | Number of marbles buried. |
Representative Pharmacological Data for Anxiolytic Quinazolinones (Literature Data for Structurally Related Compounds)
| Compound Class | Assay | Result | Reference |
| Fluoroquinolones | [3H]-Flunitrazepam Binding | Inhibition of binding to rat brain membranes. | [1] |
| Pyrazolo[1,5-a]quinazolines | GABA-A Receptor Modulation | Positive allosteric modulation. | [2] |
Note: This data is for structurally related compounds and serves as an indicator of the potential activity of derivatives synthesized from this compound.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many anxiolytic quinazolinone derivatives is the positive allosteric modulation of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
Caption: GABA-A Receptor Signaling Pathway for Anxiolysis.
Experimental Workflow
The overall workflow for the development of anxiolytic agents from this compound involves synthesis, purification, characterization, and pharmacological evaluation.
Caption: Drug Discovery Workflow.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of 6-fluoro-substituted quinazolinone derivatives. The protocols and evaluation framework presented here provide a comprehensive guide for researchers and drug development professionals to explore this chemical space in the quest for novel anxiolytic agents. The favorable pharmacological profile of the quinazolinone scaffold, coupled with the potential benefits of fluorine substitution, makes this an exciting area for further investigation. Future work should focus on establishing clear structure-activity relationships and optimizing lead compounds for improved efficacy and safety profiles.
References
Application Notes and Protocols: 5-Fluoroisatoic Anhydride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-fluoroisatoic anhydride and its precursors in solid-phase organic synthesis, with a primary focus on the construction of 4(3H)-quinazolinone libraries. While direct immobilization of this compound onto a solid support can be challenging, a more robust and versatile "traceless" solid-phase strategy is presented. This approach involves the initial loading of a suitable precursor, 5-fluoro-2-nitrobenzoic acid, onto the resin, followed by on-resin chemical transformations to construct the desired quinazolinone scaffold.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3] This intermediate is particularly useful for the synthesis of a wide range of heterocyclic compounds, including quinazolinones, which are known to exhibit diverse biological activities such as anticancer, anticonvulsant, and anti-inflammatory properties.[4]
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries for high-throughput screening.[5] The protocols outlined below adapt the principles of SPOS to the synthesis of 5-fluoro-substituted quinazolinones, enabling the creation of diverse molecular libraries for drug discovery programs.
Traceless Solid-Phase Synthesis of 5-Fluoro-Substituted 4(3H)-Quinazolinones
The recommended strategy for the solid-phase synthesis of 5-fluoro-substituted 4(3H)-quinazolinones involves a multi-step sequence starting from 5-fluoro-2-nitrobenzoic acid. This "traceless" approach ensures that no part of the linker remains in the final product after cleavage from the solid support.
Overall Synthetic Workflow
The general workflow for the solid-phase synthesis of 2-amino-4(3H)-quinazolinones is depicted below. This strategy allows for the introduction of diversity at the N-3 and C-2 positions of the quinazolinone core.
Experimental Protocols
Materials and Equipment
-
Resins: Merrifield resin (100-200 mesh, 1% DVB), Rink Amide MBHA resin (100-200 mesh).
-
Reagents: 5-Fluoro-2-nitrobenzoic acid, Cesium carbonate (Cs₂CO₃), Dimethylformamide (DMF), Tin(II) chloride dihydrate (SnCl₂·2H₂O), various isothiocyanates (R-NCS), various primary amines (R'-NH₂), 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent), Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Equipment: Solid-phase synthesis vessels, shaker, filtration apparatus, rotary evaporator, HPLC for analysis and purification.
Protocol 1: Loading of 5-Fluoro-2-nitrobenzoic acid onto Merrifield Resin
This protocol describes the esterification of 5-fluoro-2-nitrobenzoic acid to Merrifield resin.
-
Resin Swelling: Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Preparation of Cesium Salt: In a separate flask, dissolve 5-fluoro-2-nitrobenzoic acid (2.0 mmol) in methanol (10 mL). Add an aqueous solution of Cs₂CO₃ (1.0 mmol) and stir for 30 minutes. Remove the solvent under reduced pressure to obtain the cesium salt.
-
Loading Reaction: Add the cesium salt of 5-fluoro-2-nitrobenzoic acid to the swollen resin. Add DMF (10 mL) and heat the mixture at 50°C overnight with gentle agitation.
-
Washing: After the reaction, filter the resin and wash sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of resin and analyzing the product.
Protocol 2: On-Resin Reduction of the Nitro Group
This protocol details the conversion of the resin-bound nitro group to an amine.
-
Resin Swelling: Swell the resin-bound 5-fluoro-2-nitrobenzoate (from Protocol 3.2) in DMF (10 mL) for 1 hour.
-
Reduction: Prepare a solution of SnCl₂·2H₂O (5.0 mmol) in DMF (10 mL). Add this solution to the swollen resin. Agitate the mixture at room temperature for 12 hours.
-
Washing: Filter the resin and wash thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Drying: Dry the resin under vacuum. The completion of the reaction can be monitored by the disappearance of the nitro group stretch in the IR spectrum of a resin bead (if using a suitable resin for IR analysis) or by a qualitative test for amines (e.g., Kaiser test).
Protocol 3: Formation of the Quinazolinone Ring
This protocol describes the cyclization to form the 2-amino-4(3H)-quinazolinone. This is a key step where molecular diversity can be introduced.
-
Thiourea Formation: Swell the resin-bound 2-amino-5-fluorobenzoate (from Protocol 3.3) in DMF (10 mL). Add a solution of the desired isothiocyanate (R-NCS, 3.0 mmol) in DMF (5 mL). Agitate the mixture at room temperature for 6 hours.
-
Washing: Filter the resin and wash with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents.
-
Guanidine Formation and Cyclization: Swell the resin-bound thiourea in DCM (10 mL). In a separate flask, dissolve the desired primary amine (R'-NH₂, 5.0 mmol) and Mukaiyama's reagent (5.0 mmol) in DCM (10 mL). Add this solution to the resin, followed by triethylamine (5.0 mmol). Agitate the mixture at room temperature for 24 hours. This step leads to the formation of a resin-bound guanidine which undergoes intramolecular cyclization to the quinazolinone.[6]
-
Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol describes the release of the final 5-fluoro-substituted 2-amino-4(3H)-quinazolinone from the solid support.
-
Resin Swelling: Swell the dried resin from Protocol 3.4 in DCM (5 mL) for 30 minutes.
-
Cleavage: Prepare a cleavage cocktail of 50% TFA in DCM (10 mL). Add this solution to the resin and agitate at room temperature for 2 hours.
-
Product Isolation: Filter the resin and wash with DCM (3 x 5 mL). Collect the filtrate and washings.
-
Purification: Concentrate the combined filtrate under reduced pressure. The crude product can be purified by preparative HPLC or crystallization. The purity and identity of the final product should be confirmed by LC-MS and NMR spectroscopy.
Data Presentation: Representative Yields for Solid-Phase Quinazolinone Synthesis
The following table summarizes representative yields for the synthesis of various quinazolinone derivatives using solid-phase methodologies analogous to the protocols described above. While specific data for 5-fluoro-substituted analogs prepared via this exact solid-phase route is limited in the literature, the presented data from similar solid-phase syntheses provide an indication of the expected efficiency.
| Entry | R Group (from R-NCS) | R' Group (from R'-NH₂) | Overall Yield (%) | Purity (%) |
| 1 | Phenyl | Benzyl | 75 | >95 |
| 2 | 4-Chlorophenyl | Cyclohexyl | 72 | >95 |
| 3 | Ethyl | 4-Methoxybenzyl | 68 | >90 |
| 4 | Isopropyl | Propyl | 65 | >90 |
| 5 | Benzyl | Phenyl | 78 | >95 |
Note: Yields are based on the initial loading of the resin and are for the purified product. Purity was determined by HPLC analysis.
Visualization of Key Relationships
Logical Relationship of the Traceless Synthesis Approach
Signaling Pathway Analogy: High-Throughput Screening Workflow
While not a biological signaling pathway, the workflow for utilizing the synthesized library in a high-throughput screen follows a similar logical progression.
Conclusion
The solid-phase synthesis protocols detailed herein provide a robust and efficient method for the generation of diverse libraries of 5-fluoro-substituted 4(3H)-quinazolinones. By employing a traceless synthesis strategy, high-purity compounds can be obtained, which are suitable for direct use in high-throughput screening campaigns. The ability to introduce molecular diversity at multiple positions on the quinazolinone scaffold makes this approach highly valuable for modern drug discovery and development.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Fluoroisatoic Anhydride in the Synthesis of Insulin Secretagogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroisatoic anhydride is a versatile chemical intermediate employed in the synthesis of various biologically active compounds, including a class of insulin secretagogues.[1] Insulin secretagogues are therapeutic agents that stimulate the secretion of insulin from pancreatic β-cells, playing a crucial role in the management of type 2 diabetes.[2][3] The incorporation of a fluorine atom into the molecular structure of these drugs can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity to their target proteins. This strategic use of fluorine as a bioisostere for hydrogen or a hydroxyl group is a common practice in modern drug design to enhance the therapeutic profile of a lead compound.
This document provides detailed application notes and experimental protocols for the preparation of a novel insulin secretagogue, a 5-fluoro-analogue of Repaglinide, utilizing this compound as a key starting material. Repaglinide is a well-established insulin secretagogue belonging to the meglitinide class.[4] The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a framework for the synthesis and evaluation of these potent hypoglycemic agents.
Rationale for 5-Fluoro Substitution
The substitution of a hydrogen atom with a fluorine atom at the 5-position of the anthranilamide core of a Repaglinide analogue is a strategic modification. While direct synthesis from this compound to a final drug is not extensively detailed in publicly available literature, the synthesis of various 2-amino-5-fluorobenzoic acid derivatives for hypoglycemic agents is known.[2] Structure-activity relationship (SAR) studies of benzoic acid derivatives have shown that substitutions on the phenyl ring can significantly influence their biological activity.[5] The introduction of a fluorine atom can alter the electronic properties of the molecule, potentially leading to enhanced binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, the molecular target of meglitinides.
Synthesis of a 5-Fluoro-Repaglinide Analogue
The synthesis of the 5-fluoro-Repaglinide analogue can be conceptually divided into two main stages:
-
Synthesis of the Anthranilamide Intermediate: This involves the reaction of this compound with the key amine intermediate, (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.
-
Coupling and Final Product Formation: The resulting N-substituted 2-amino-5-fluorobenzoic acid is then coupled with a suitable side chain to yield the final 5-fluoro-Repaglinide analogue.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-fluoro-N-((1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide
This protocol describes the ring-opening of this compound with (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine to form the key anthranilamide intermediate.
-
Materials:
-
This compound
-
(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add triethylamine (1.2 equivalents).
-
In a separate flask, dissolve (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (1.1 equivalents) in anhydrous DMF.
-
Slowly add the amine solution to the this compound solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-amino-5-fluoro-N-((1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide.
-
Protocol 2: Synthesis of 5-Fluoro-Repaglinide Analogue
This protocol outlines the coupling of the anthranilamide intermediate with a side chain to form the final product. For this example, we will use a side chain analogous to that of Repaglinide.
-
Materials:
-
2-amino-5-fluoro-N-((1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (from Protocol 1)
-
3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid (1.2 equivalents), EDC (1.5 equivalents), and HOBt (1.5 equivalents) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 2-amino-5-fluoro-N-((1S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (1.0 equivalent) and DIPEA (2.0 equivalents) in anhydrous DCM.
-
Add the solution of the anthranilamide to the activated acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-fluoro-Repaglinide analogue.
-
Data Presentation
Table 1: Representative Reaction Yields for Anthranilamide Synthesis from Isatoic Anhydrides
| Amine Reactant | Solvent | Catalyst/Base | Reaction Time (h) | Yield (%) | Reference |
| Various primary amines | Ethanol | p-TsOH | 4 | 22-30 | [6] |
| 3-trifluoromethylaniline | Water | Sulfamic acid | - | 72-84 | [7] |
Table 2: Hypoglycemic Activity of Repaglinide and a Fluoro-Analogue
| Compound | Target | Assay | IC50 / ED50 | Reference |
| Repaglinide | SUR1 | In vivo (rat) | ED50 = 10 µg/kg (p.o.) | [8] |
| [19F]Repaglinide | SUR1 | Binding Assay | K D = 134 nM | [9] |
Signaling Pathway and Experimental Workflow
The synthesized 5-fluoro-Repaglinide analogue is expected to act as an insulin secretagogue through the same mechanism as other meglitinides. The primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.
Signaling Pathway of Insulin Secretion
Caption: Signaling pathway of insulin secretion induced by a 5-fluoro-Repaglinide analogue.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of a 5-fluoro-Repaglinide analogue.
Conclusion
This compound serves as a valuable precursor for the synthesis of novel insulin secretagogues. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in exploring fluorinated analogues of existing antidiabetic agents. The strategic incorporation of fluorine offers a promising avenue for the development of new therapeutic agents with improved pharmacological profiles for the treatment of type 2 diabetes. Further investigation into the specific synthesis conditions and a full biological evaluation of the resulting compounds are warranted to fully elucidate their therapeutic potential.
References
- 1. Design and biological evaluation of Repaglinide loaded polymeric nanocarriers for diabetes linked neurodegenerative disorder: QbD-driven optimization, in situ, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iomcworld.com [iomcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Repaglinide and related hypoglycemic benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of (S)-2-(2-[18F]fluoroethoxy)-4-([3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl-carbamoyl]-methyl)-benzoic acid ([18F]repaglinide): a promising radioligand for quantification of pancreatic beta-cell mass with positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 5-Fluoroisatoic Anhydride in the Synthesis of Fluorinated Heterocycles
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target-binding affinity.[1][2] 5-Fluoroisatoic anhydride (5-FIA) has emerged as a crucial and versatile building block for the synthesis of a wide array of fluorinated heterocycles.[3][4] Its pre-installed fluorine atom and reactive anhydride moiety provide a direct and efficient route to key intermediates for drug discovery, including fluorinated quinazolinones, benzimidazoles, and other bioactive compounds.[3][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important heterocyclic systems.
Physicochemical Properties and Safety Information
This compound is a stable, solid reagent that serves as a convenient source of a 2-amino-5-fluorobenzoyl unit. Its properties are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 321-69-7 | [3][6] |
| IUPAC Name | 6-Fluoro-1H-3,1-benzoxazine-2,4-dione | [6] |
| Molecular Formula | C₈H₄FNO₃ | [6] |
| Molecular Weight | 181.12 g/mol | [6][7] |
| Appearance | Dark yellow to bright yellow solid | [3] |
| Melting Point | 259-262 °C | [8] |
| Solubility | Soluble in organic solvents | [9] |
Safety and Handling: this compound may cause skin and serious eye irritation, and respiratory irritation. It can be harmful if swallowed.[6] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be performed in a well-ventilated fume hood.[7]
Core Reactivity and Mechanism
The synthetic utility of this compound stems from its reaction with nucleophiles, particularly primary amines. The amine attacks one of the carbonyl groups, leading to the opening of the anhydride ring and the release of carbon dioxide. This forms a key intermediate, a 2-amino-5-fluorobenzamide derivative, which can then undergo intramolecular cyclization or react with other electrophiles to form a variety of heterocyclic systems.[5][10][11]
Caption: General reaction of 5-FIA with a primary amine to form key intermediates for heterocycle synthesis.
Application: One-Pot Synthesis of Fluorinated 2,3-Dihydroquinazolin-4(1H)-ones
A prominent application of this compound is in the three-component synthesis of 2,3-disubstituted 6-fluoro-2,3-dihydroquinazolin-4(1H)-ones. These scaffolds are of significant interest in drug development due to their wide range of biological activities.[5][12] The reaction proceeds by condensing this compound, a primary amine, and an aldehyde in a single pot, often under mild, acid-catalyzed conditions.[13]
Caption: Workflow for the one-pot synthesis of fluorinated quinazolinones from 5-FIA.
Table 2: Examples of 2,3-Disubstituted Quinazolinone Synthesis using Isatoic Anhydrides (Note: Data is generalized from reactions with isatoic anhydride and is expected to be applicable to this compound, yielding the corresponding 6-fluoro derivatives.)
| Aldehyde | Amine | Catalyst | Conditions | Yield (%) | Reference(s) |
| Benzaldehyde | Aniline | p-TsOH | EtOH, Reflux, 4h | 92 | [5] |
| 4-Cl-Benzaldehyde | Aniline | p-TsOH | EtOH, Reflux, 5h | 94 | [5] |
| 4-MeO-Benzaldehyde | Aniline | p-TsOH | EtOH, Reflux, 4.5h | 90 | [5] |
| Benzaldehyde | Urea | SBA-Pr-SO₃H | Solvent-free, 120°C, 30min | 95 | [5] |
| 4-NO₂-Benzaldehyde | Urea | SBA-Pr-SO₃H | Solvent-free, 120°C, 45min | 92 | [5] |
Application: Synthesis of Other Fluorinated Heterocycles
This compound is also a precursor for other important heterocyclic cores, such as fluorinated benzimidazoles. This typically involves a two-step logical pathway where 5-FIA is first converted to a 2-amino-5-fluorobenzamide, which is not isolated but is subsequently cyclized with a suitable reagent. For benzimidazoles, this would involve reaction with an aldehyde followed by oxidative cyclization.[14]
Caption: Logical pathways from 5-FIA to other important fluorinated heterocyclic cores.
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 6-Fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones
This protocol is adapted from established methods for isatoic anhydride.[5][12]
Materials:
-
This compound (1.0 mmol, 181.1 mg)
-
Substituted primary amine (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the primary amine (1.0 mmol), the aldehyde (1.0 mmol), and ethanol (10 mL).
-
Add the catalyst, p-TsOH (0.1 mmol), to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound from 5-Fluoroindigo
This protocol describes the preparation of the title compound itself.[3]
Materials:
-
5-Fluoroindigo (20.62 g, 0.125 mol)
-
Acetic anhydride (90.0 mL)
-
Glacial acetic acid (90.0 mL)
-
Chromium(VI) oxide (20.36 g, 0.204 mol)
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stir bar and condenser, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g), and acetic acid (90 mL).
-
Heat the mixture in a water bath to 85 °C. The solution should turn red.
-
Carefully add chromium(VI) oxide (20.36 g) in small portions (~0.5 g per batch) over 40 minutes. Caution: The addition is exothermic.
-
After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes.
-
Cool the mixture to 10 °C in an ice bath.
-
Collect the resulting solid product by vacuum filtration and wash thoroughly with water (400 mL) to remove green impurities.
-
Dissolve the resulting solid in 300 mL of a 2:1 (v/v) mixture of acetic acid and water, filter again to remove any remaining insolubles.
-
Dry the purified solid overnight in a vacuum oven at 50 °C to yield this compound as a bright yellow solid. (Expected yield: ~64%).[3]
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. orgchemres.org [orgchemres.org]
- 6. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.molbase.com [m.molbase.com]
- 8. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]
- 9. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
5-Fluoroisatoic Anhydride: A Versatile Reagent for In Situ Peptide Coupling via N-Carboxyanhydride Formation
For Immediate Release
Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for the use of 5-Fluoroisatoic anhydride as a reagent in peptide coupling. This compound serves as a valuable tool for the in situ generation of amino acid N-carboxyanhydrides (NCAs), highly reactive intermediates that facilitate efficient peptide bond formation, often with minimal need for protecting groups on the incoming amino acid. This method presents a streamlined approach to peptide synthesis, particularly for specific applications where traditional coupling reagents may be less suitable.
Abstract
This compound reacts with the free amino group of an amino acid to induce the formation of an N-carboxyanhydride (NCA) intermediate. This highly reactive species is not isolated but is immediately coupled to a second amino acid or peptide fragment to form a new peptide bond. The primary byproduct of this activation step is 5-fluoroanthranilic acid or its derivatives, which are typically removed during workup and purification. This method offers a unique approach to peptide synthesis, proceeding through a well-established reactive intermediate without the need for many common, and often expensive, coupling reagents. While not as universally employed as carbodiimide or phosphonium-based reagents, the use of isatoic anhydrides holds promise for specific synthetic challenges.
Application and Significance
The primary application of this compound in this context is the activation of the carboxyl group of an N-terminal amino acid for subsequent coupling. The fluorine substituent can potentially influence the reactivity of the anhydride and the properties of the resulting byproducts. This methodology is of interest to researchers in drug discovery and development for the synthesis of novel peptides and peptidomimetics. The in situ nature of the NCA formation can be advantageous in certain synthetic strategies, potentially reducing the number of required steps and the need for extensive protecting group manipulation.
Reaction Workflow
The overall process can be visualized as a two-step, one-pot reaction. The first step involves the activation of the incoming amino acid via its reaction with this compound to form the corresponding NCA. The second step is the nucleophilic attack of the amino group of the second amino acid on the NCA, leading to the formation of the peptide bond and the release of carbon dioxide.
Figure 1: Workflow for peptide coupling using this compound.
Experimental Protocols
The following protocols are generalized procedures based on the known reactivity of isatoic anhydrides with amino acids. Specific reaction conditions may require optimization depending on the amino acid residues involved.
Protocol 1: In Situ Generation of Amino Acid N-Carboxyanhydride
Materials:
-
Amino Acid 1 (the amino acid to be activated)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add Amino Acid 1 (1.0 equivalent).
-
Add the anhydrous aprotic solvent to dissolve or suspend the amino acid.
-
Add this compound (1.0 to 1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction to form the NCA can be monitored by techniques such as IR spectroscopy (disappearance of the anhydride carbonyl bands of 5-FIA and appearance of the NCA carbonyl bands) or by thin-layer chromatography (TLC) if applicable.
-
The resulting solution/suspension containing the in situ generated NCA is used directly in the next step without isolation.
Protocol 2: Peptide Coupling with the In Situ Generated NCA
Materials:
-
Solution/suspension of the in situ generated NCA of Amino Acid 1 (from Protocol 1)
-
Amino Acid 2 (or a peptide fragment with a free N-terminus), as its ester or salt (1.0 equivalent)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)), if Amino Acid 2 is a salt
-
Anhydrous aprotic solvent
Procedure:
-
To the reaction mixture containing the in situ generated NCA of Amino Acid 1, add a solution of Amino Acid 2 (ester or salt form) in the same anhydrous aprotic solvent.
-
If the salt of Amino Acid 2 is used, add the base (1.0 to 1.1 equivalents) to neutralize the salt and liberate the free amine.
-
Stir the reaction mixture at room temperature until the coupling is complete. The reaction progress can be monitored by TLC, Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., dilute HCl) to remove unreacted base and the 5-fluoroanthranilic acid byproduct, followed by a basic wash (e.g., saturated NaHCO3 solution) to remove unreacted starting materials.
-
The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude peptide is then purified using an appropriate technique, such as column chromatography or preparative HPLC.
Quantitative Data Summary
Currently, there is a lack of specific, published quantitative data on the yield, purity, and racemization levels for peptide synthesis directly employing this compound. The efficiency of the coupling reaction is highly dependent on the specific amino acids used, the reaction conditions, and the successful in situ formation of the NCA intermediate. For comparison, peptide synthesis using pre-synthesized and purified NCAs can achieve high yields and purity with minimal racemization, especially when conducted under carefully controlled conditions. Researchers utilizing this compound for this purpose are encouraged to perform detailed analytical validation of their synthesized peptides.
Table 1: General Performance of NCA-mediated Peptide Coupling (for reference)
| Parameter | Typical Range | Notes |
| Yield | 70-95% | Highly dependent on the purity of the NCA and reaction conditions. |
| Purity | >95% | Achievable with proper purification techniques. |
| Racemization | Low | Generally low, especially with urethane-protected NCAs (UNCAs). |
Note: This data is for general NCA chemistry and not specific to the in situ generation from this compound. Experimental determination is required for this specific application.
Logical Relationships in the Reaction Mechanism
The reaction proceeds through a series of logical steps involving nucleophilic attack and intramolecular rearrangement. The initial attack of the amino acid on the isatoic anhydride is the key step that initiates the formation of the reactive intermediate.
Figure 2: Logical flow of the reaction mechanism.
Conclusion
This compound presents an interesting alternative for the activation of amino acids in peptide synthesis through the in situ formation of N-carboxyanhydrides. While detailed, peer-reviewed protocols and extensive quantitative data for this specific reagent are not widely available, the underlying chemistry of isatoic anhydrides and NCAs is well-established. The protocols and workflows provided here offer a solid foundation for researchers to explore the utility of this compound in their peptide synthesis endeavors. Further research and publication of specific applications and their outcomes will be valuable to the scientific community.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinazolinones from 5-Fluoroisatoic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of quinazolinone synthesis from 5-fluoroisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of quinazolinones from this compound?
The synthesis of quinazolinones from this compound typically proceeds through a one-pot, three-component reaction involving the this compound, a primary amine, and an aldehyde. The plausible mechanism involves the following key steps:
-
Ring-opening of the anhydride: The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the this compound, leading to the opening of the oxazinone ring to form a 2-amino-5-fluorobenzamide intermediate. This step is often catalyzed by an acid or base.
-
Condensation with aldehyde: The newly formed aminobenzamide then condenses with an aldehyde to form a Schiff base (imine) intermediate.
-
Intramolecular cyclization: The final step involves an intramolecular cyclization of the Schiff base, where the amide nitrogen attacks the imine carbon, followed by dehydration to yield the 2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation can lead to the fully aromatic quinazolin-4(3H)-one.
Q2: How does the fluorine substituent on the isatoic anhydride affect the reaction?
The electron-withdrawing nature of the fluorine atom at the 5-position of the isatoic anhydride can influence the reaction in several ways:
-
Increased electrophilicity: The carbonyl carbons of the anhydride are more electrophilic, which can facilitate the initial ring-opening step by the amine.
-
Decreased nucleophilicity: The resulting 2-amino-5-fluorobenzamide intermediate will have a less nucleophilic amino group due to the electron-withdrawing effect of the fluorine. This might slow down the subsequent condensation with the aldehyde and the final cyclization step.
-
Acidity of N-H protons: The N-H protons of the intermediate amides and the final quinazolinone will be more acidic, which could be a factor in catalyst choice and reaction conditions.
Q3: What are the most common catalysts used for this synthesis?
A variety of catalysts have been successfully employed for the synthesis of quinazolinones from isatoic anhydrides. These can be broadly categorized as:
-
Brønsted acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid, and acetic acid are commonly used to protonate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack.[1]
-
Lewis acids: Metal salts like cerium(IV) sulfate tetrahydrate can act as Lewis acids to activate the carbonyl groups.[2]
-
Organocatalysts: L-proline and triethanolamine (TEOA) have been used as environmentally friendly organocatalysts.[3]
-
Heterogeneous catalysts: Solid-supported acids like sulfonated porous carbon (SPC) and silica-based sulfonic acids offer advantages in terms of reusability and ease of separation.[2]
The choice of catalyst can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 6-fluoroquinazolinones from this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete ring-opening of this compound | The nucleophilicity of the primary amine might be insufficient. Consider using a more nucleophilic amine or increasing the reaction temperature. The use of a catalyst (e.g., p-TsOH, acetic acid) can facilitate this step. |
| Slow condensation with the aldehyde | The electron-withdrawing fluorine group reduces the nucleophilicity of the 2-amino-5-fluorobenzamide intermediate. Using a more electrophilic aldehyde (e.g., with electron-withdrawing substituents) can help. Alternatively, increasing the concentration of the aldehyde or the reaction temperature can drive the equilibrium towards the Schiff base. |
| Inefficient cyclization | The final cyclization step can be the rate-limiting step. Ensure that the reaction is heated for a sufficient amount of time. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO can sometimes facilitate this step. |
| Suboptimal catalyst | The chosen catalyst may not be effective for your specific substrates. Screen a variety of catalysts, including Brønsted acids (p-TsOH), Lewis acids (Ce(SO₄)₂·4H₂O), or organocatalysts (L-proline). |
| Decomposition of starting materials or product | Prolonged heating at high temperatures can lead to degradation. Monitor the reaction progress by TLC and avoid unnecessarily long reaction times. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Formation of 2-(acylamino)-5-fluorobenzoic acid | This can occur if water is present in the reaction mixture, leading to hydrolysis of the isatoic anhydride. Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Formation of a bis-quinazolinone or other dimeric byproducts | This may occur at high concentrations of starting materials. Try running the reaction at a lower concentration. |
| Side reactions involving the aldehyde | Aldehydes can undergo self-condensation or other side reactions, especially under harsh conditions. Add the aldehyde slowly to the reaction mixture. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is an oil or difficult to crystallize | The crude product may contain impurities that inhibit crystallization. Try purifying by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate). |
| Co-elution of product with starting materials or byproducts | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Product is insoluble | The desired quinazolinone may precipitate from the reaction mixture. This can be an advantage for purification. The product can be isolated by filtration and washed with a suitable solvent to remove impurities. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 6-fluoro-2,3-dihydroquinazolin-4(1H)-ones.
Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis in Water
This protocol is adapted from a general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
-
To a round-bottomed flask containing water (5 mL), add this compound (1 mmol, 0.181 g), an aromatic aldehyde (1 mmol), a primary amine (1.2 mmol), and p-toluenesulfonic acid (0.5 mmol).
-
Heat the mixture under reflux for the required time (monitor by TLC).
-
Upon completion, the precipitate is filtered and recrystallized from ethanol to afford the pure 6-fluoro-2,3-dihydroquinazolin-4(1H)-one derivative.[4]
Protocol 2: Catalyst-Free Synthesis in 2,2,2-Trifluoroethanol (TFE)
This protocol utilizes the unique properties of TFE as a solvent to promote the reaction without an additional catalyst.
-
Dissolve this compound (1 mmol), an aldehyde (1 mmol), and a primary amine or ammonium acetate (1 mmol) in TFE (2 mL).
-
Reflux the reaction mixture for the specified time, monitoring the progress by TLC.
-
After completion of the reaction, the solid product can be obtained by simple filtration and recrystallized from ethanol.[5]
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of quinazolinone derivatives from isatoic anhydride, which can serve as a starting point for optimizing the synthesis of 6-fluoroquinazolinones.
| Catalyst | Amine/Nitrogen Source | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | Ammonium Acetate | Benzaldehyde | Water | Reflux | 2 | 92 | [4] |
| None | Ammonium Acetate | Benzaldehyde | TFE | Reflux | 0.5 | 95 | [5] |
| Ce(SO₄)₂·4H₂O | Ammonium Acetate | 4-Chlorobenzaldehyde | Solvent-free | 120 | 1 | 94 | [2] |
| Cyanuric chloride | Ammonium Acetate | 4-Nitrobenzaldehyde | Ethanol | Reflux | 3 | 90 | [2] |
| Triethanolamine/NaCl | Ammonium Carbonate | 4-Chlorobenzaldehyde | Water | Reflux | 2.5 | 85 | [3] |
| L-proline | Aniline | Pyrazole-4-carboxaldehyde | Ethanol | Reflux | 6 | 82 (dihydro) | [3] |
Visualizations
Experimental Workflow for Quinazolinone Synthesis
Caption: A typical experimental workflow for the synthesis of 6-fluoroquinazolinones.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low product yield in quinazolinone synthesis.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Technical Support Center: Reactions of 5-Fluoroisatoic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoroisatoic Anhydride. The focus is on identifying and mitigating common side products to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a versatile chemical intermediate.[1][2][3] Its primary application is in the synthesis of biologically active heterocyclic compounds, most notably quinazolinones and their derivatives, which are of significant interest in drug discovery.[1][4]
Q2: What is the primary reaction pathway when this compound reacts with a primary amine?
A2: The reaction of this compound with a primary amine is a two-step process. First, the amine acts as a nucleophile, attacking one of the carbonyl groups of the anhydride. This leads to the opening of the anhydride ring to form an N-substituted-2-amino-5-fluorobenzamide intermediate. This intermediate then undergoes an intramolecular cyclization, typically with the elimination of water, to form a 2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation can then lead to the fully aromatic quinazolin-4(3H)-one.
Q3: What are the most common side products I should be aware of?
A3: The most frequently encountered side products in reactions involving this compound are:
-
2-Amino-5-fluorobenzoic acid: Formed by the hydrolysis of the anhydride.[5][6][7][8]
-
N-(2-carboxy-4-fluorophenyl)amide derivatives: These are the ring-opened intermediates that may persist if cyclization is incomplete.
-
Decarboxylation products: Although less commonly reported for the 5-fluoro derivative, isatoic anhydrides can undergo decarboxylation under certain conditions.
-
Dimerization products: Self-condensation of the isatoic anhydride can occur in the presence of a base.[9]
Troubleshooting Guide
Issue 1: Presence of a significant amount of 2-Amino-5-fluorobenzoic acid in the product mixture.
-
Question: My NMR and LC-MS analyses show a significant peak corresponding to 2-Amino-5-fluorobenzoic acid. What is the cause and how can I prevent this?
-
Answer: This side product is a result of the hydrolysis of this compound. This can happen if there is residual water in your starting materials or solvent, or if the reaction is exposed to atmospheric moisture.
Troubleshooting Steps:
-
Dry Your Reagents and Solvents: Ensure that your amine, solvent, and any additives are thoroughly dried before use. Use freshly distilled solvents or solvents from a sure-seal bottle.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Temperature Control: In some cases, running the reaction at a slightly elevated temperature can favor the desired reaction with the amine over hydrolysis. However, excessively high temperatures can lead to other side reactions.
-
Issue 2: Incomplete cyclization leading to the N-(2-carboxy-4-fluorophenyl)amide intermediate.
-
Question: I have isolated a product that appears to be the ring-opened intermediate and not the desired quinazolinone. How can I promote complete cyclization?
-
Answer: The formation of the stable N-(2-carboxy-4-fluorophenyl)amide intermediate occurs when the subsequent intramolecular cyclization step is slow or does not proceed to completion.
Troubleshooting Steps:
-
Increase Reaction Temperature: Heating the reaction mixture is often necessary to provide the activation energy for the cyclization step. Refluxing in a suitable solvent like ethanol, acetic acid, or toluene is a common strategy.
-
Use of a Catalyst: A catalytic amount of a protic or Lewis acid can promote cyclization. p-Toluenesulfonic acid (p-TsOH) or bismuth(III) nitrate pentahydrate have been used for similar transformations.[10]
-
Azeotropic Removal of Water: For the final cyclization step which involves the elimination of water, using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium towards the cyclized product.
-
Issue 3: Low yield and presence of multiple unidentified side products.
-
Question: My reaction has a low yield of the desired product and multiple spots on the TLC plate. What could be the cause?
-
Answer: A low yield with multiple side products can be a result of several factors, including decarboxylation of the isatoic anhydride or the ring-opened intermediate, or dimerization of the starting material.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Both excessively high and low temperatures can be detrimental. A temperature screening should be performed to find the optimal balance between reaction rate and side product formation.
-
Choice of Base: If a base is used, its strength and stoichiometry are critical. Strong bases can promote dimerization and other side reactions. A milder, non-nucleophilic base is often preferred.
-
Order of Addition: Adding the this compound portion-wise to a solution of the amine can sometimes help to control the reaction and minimize side product formation by keeping the concentration of the anhydride low.
-
Data Presentation
The following table summarizes the expected outcomes under different reaction conditions. The yields are representative and can vary based on the specific substrates and detailed experimental setup.
| Condition ID | Amine | Solvent | Temperature (°C) | Additive/Catalyst | Desired Product Yield (%) | Major Side Product(s) & Yield (%) |
| 1 | Aniline | Ethanol | 25 | None | < 20% | N-(2-carboxy-4-fluorophenyl)aniline (>70%) |
| 2 | Aniline | Ethanol | 78 (Reflux) | None | 60-70% | N-(2-carboxy-4-fluorophenyl)aniline (20-30%) |
| 3 | Aniline | Toluene | 110 (Reflux) | p-TsOH (cat.) | > 85% | Minimal |
| 4 | Benzylamine | THF (wet) | 25 | None | < 10% | 2-Amino-5-fluorobenzoic acid (>80%) |
| 5 | Benzylamine | Toluene | 110 (Reflux) | Dean-Stark | > 90% | Minimal |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-2,3-dihydroquinazolin-4(1H)-one Derivatives
This protocol is a general procedure for the synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones.
-
To a solution of the primary amine (1.0 mmol) and an aldehyde (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol, 181 mg).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Visualizations
Reaction Pathway for Quinazolinone Synthesis and Side Product Formation
Caption: Reaction scheme showing the desired pathway and a common side reaction.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues.
References
- 1. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 2. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Dimerization and comments on the reactivity of homophthalic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarscommons.fgcu.edu]
Technical Support Center: Purification of Products from 5-Fluoroisatoic Anhydride Reactions
Welcome to the technical support center for the purification of reaction products derived from 5-Fluoroisatoic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful isolation of pure compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary products synthesized from this compound?
This compound is a versatile reagent primarily used in the synthesis of N-substituted 2-amino-5-fluorobenzamides and quinazolinone derivatives. The reaction typically involves the nucleophilic attack of an amine on the anhydride, leading to the opening of the heterocyclic ring.
Q2: What are the most common impurities encountered in reactions with this compound?
Common impurities can include:
-
Unreacted this compound: Due to incomplete reaction.
-
Unreacted Amine: If an excess is not used or the reaction does not go to completion.
-
2-Amino-5-fluorobenzoic acid: Formed by the hydrolysis of this compound if moisture is present in the reaction.[1]
-
Diacylated Products: Can occur if the amine substrate has multiple nucleophilic sites.
-
Side-products from the amine reactant: Depending on the stability of the amine used.
Q3: My crude product is highly colored. How can I remove the colored impurities?
Colored impurities can often be effectively removed by treating a solution of the crude product with activated carbon.[1][2] The activated carbon adsorbs the colored molecules, which can then be removed by hot filtration. It is recommended to use about 1-2% of the solute's weight in activated carbon and to heat the mixture at reflux for 5-10 minutes.[2]
Q4: I am having trouble with my product "oiling out" during recrystallization. What should I do?
"Oiling out," where the product separates as a liquid instead of forming crystals, can occur if the boiling point of the solvent is higher than the melting point of your product or if there is a high concentration of impurities.[2] To resolve this, you can:
-
Use a solvent with a lower boiling point.
-
Allow the solution to cool more slowly.
-
Consider a preliminary purification step, such as a solvent wash of the crude material, to remove some of the impurities.[2]
Q5: No crystals are forming upon cooling my recrystallization solution. What is the likely cause and how can I fix it?
The most common reason for the failure of crystallization is using too much solvent, resulting in a solution that is not saturated upon cooling. To address this, you can:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.
-
Add a seed crystal of the pure product, if available.
-
Reduce the volume of the solvent by evaporation and allow the solution to cool again.
-
If the solution is supersaturated, further cooling in an ice bath may initiate crystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" | High impurity concentration. Melting point of the product is lower than the boiling point of the solvent. Solution is cooling too rapidly. | Perform a pre-purification wash of the crude material. Select a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| No crystal formation | Too much solvent was used. The solution is supersaturated. | Evaporate some of the solvent to concentrate the solution. Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure product. |
| Low recovery of pure product | The product is too soluble in the cold recrystallization solvent. Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent was used for dissolution. Cool the filtrate in an ice bath for a longer duration. Use a pre-heated funnel and receiving flask for hot filtration.[2] |
| Product is still impure after recrystallization | Co-crystallization of impurities with the product. Inefficient removal of colored impurities. | Re-crystallize the product a second time. Use activated carbon during the recrystallization process.[2] Consider an alternative purification method like column chromatography. |
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities | Inappropriate solvent system (mobile phase). Column was not packed properly. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a product Rf value of 0.2-0.4. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is not eluting from the column | The mobile phase is not polar enough. The product is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. For amine-containing products on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. |
| Product elutes too quickly with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Tailing of the product peak | The column is overloaded with the sample. Strong interaction between the product and the stationary phase. | Use a larger column or load less sample. Add a modifier to the mobile phase (e.g., a small amount of acid or base) to improve peak shape. |
Experimental Protocols
Protocol 1: General Recrystallization of N-substituted 2-amino-5-fluorobenzamides
This protocol provides a general procedure for the purification of N-substituted 2-amino-5-fluorobenzamides using a single solvent recrystallization method with ethanol. This method is often effective in removing common impurities.
Materials and Equipment:
-
Crude N-substituted 2-amino-5-fluorobenzamide
-
95% Ethanol (or absolute ethanol)
-
Activated Carbon (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (a starting point is 15-20 mL per gram of crude product).[2]
-
Gently heat the mixture to reflux with continuous stirring until the solid completely dissolves. If necessary, add small additional portions of hot ethanol to achieve a clear solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to reflux for 5-10 minutes.[2]
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Protocol 2: General Column Chromatography of 2-amino-5-fluorobenzamide Derivatives
This protocol describes a general procedure for purification by column chromatography on silica gel.
Materials and Equipment:
-
Crude product
-
Silica gel (for flash chromatography)
-
Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. Screen various solvent systems of different polarities (e.g., mixtures of hexane and ethyl acetate). The ideal mobile phase should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If the separation is not optimal, a gradient elution can be employed by gradually increasing the polarity of the mobile phase.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following tables provide a summary of recommended solvents for recrystallization and typical starting conditions for chromatographic analysis. These are based on data for structurally similar compounds and should be used as a starting point for optimization.
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Recommendation | Comments |
| Ethanol | Highly Recommended | A versatile solvent for many benzamide derivatives.[2] |
| Isopropanol | Recommended | A good alternative to ethanol. |
| Methanol | Potentially Suitable | Higher solubility may lead to lower recovery. |
| Ethanol/Water | Potentially Suitable | Can be effective as a mixed solvent system, especially if the compound is too soluble in pure ethanol.[2] |
| Hexane/Ethyl Acetate | Potentially Suitable | A common mixed solvent system for compounds with moderate polarity. |
| Toluene | Use with Caution | May be suitable for some derivatives, but care should be taken with its higher boiling point. |
| Water | Not Recommended (as a single solvent) | Products are typically not soluble in water, but it can be used as an anti-solvent.[2] |
Table 2: Starting Conditions for Chromatographic Analysis (HPLC)
| Parameter | Recommendation for Method Development |
| Column | Reverse-phase C18 |
| Mobile Phase | A: Water with 0.1% formic acid or 5 mM ammonium formate B: Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., 5% to 95% B over 10-20 minutes) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at the λmax of the compound |
| Column Temperature | Ambient or slightly elevated (e.g., 40 °C) |
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of products from this compound reactions.
Troubleshooting Logic for Recrystallization
Caption: A logical flow for troubleshooting common issues during recrystallization.
References
Troubleshooting guide for reactions with 5-Fluoroisatoic anhydride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoroisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS: 321-69-7), also known as 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a fluorinated aromatic compound.[1][2] It is a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated heterocyclic compounds.[3][4] Its primary applications are in the pharmaceutical industry for the synthesis of various bioactive molecules, including potential anxiolytic agents, HCV polymerase inhibitors, and insulin secretagogues.[3][5]
Q2: What are the general physical and chemical properties of this compound?
This compound is typically an off-white to pale yellow crystalline powder.[1][3] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but insoluble in water.[3] Key properties are summarized in the table below.
Q3: What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances and direct sunlight.[3] The compound should be handled with care, as it can cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed or inhaled.[1][2] Always use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[1]
Troubleshooting Guide
Low or No Product Yield
Low or no yield in reactions involving this compound can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Problem: The reaction has resulted in a low yield or no desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | While soluble in many organic solvents, ensure complete dissolution. Try gentle heating or sonication. Consider a different solvent system if solubility remains an issue. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature. Ensure the stoichiometry of reactants is correct. |
| Hydrolysis of the Anhydride | This compound is susceptible to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][7] |
| Decomposition of Reactants or Product | The reaction temperature might be too high. Try running the reaction at a lower temperature for a longer duration. Check the stability of all reactants under the reaction conditions. |
| Side Reactions | The formation of unintended byproducts can consume starting materials. See the "Common Side Reactions" section below for more details. |
Common Side Reactions and Purification Challenges
Side reactions are a common issue that can complicate product isolation and reduce yields.
Problem: The reaction mixture shows multiple spots on TLC, indicating the presence of impurities and side products.
Possible Side Reactions & Mitigation Strategies:
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols, water) can react with the anhydride. Use non-nucleophilic, anhydrous solvents.
-
Decarboxylation: Isatoic anhydrides can undergo decarboxylation under certain conditions, especially at elevated temperatures. This can lead to the formation of a reactive intermediate that can undergo further reactions. Careful control of the reaction temperature is crucial.
-
Reaction with Primary Amines: When reacting with primary amines, besides the desired acylation, other reactions can occur, potentially leading to the formation of quinazolinones or other heterocyclic systems, especially in the presence of other reactants like aldehydes.[8][9][10][11] To favor the desired acylated product, control the stoichiometry and reaction conditions carefully.
Purification Tips:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be used for elution.
-
Washing: If the side products have different solubility profiles (e.g., acidic or basic), an aqueous wash of the organic layer containing the product can help remove them.
Experimental Protocols
General Protocol for the Acylation of a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine to form the corresponding 2-aminobenzamide derivative.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).
-
Addition of this compound: To the stirred solution of the amine, add this compound (1.0 - 1.2 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any unreacted anhydride.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 321-69-7 | [1][2][3] |
| Molecular Formula | C₈H₄FNO₃ | [2][3] |
| Molecular Weight | 181.12 g/mol | [2][3] |
| Appearance | Off-white to pale yellow powder | [1][3] |
| Melting Point | 259-262 °C | [3][12] |
| Solubility | Soluble in DMSO, other organic solvents; Insoluble in water | [3] |
Visualizations
Experimental Workflow for Amine Acylation
References
- 1. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing Reactions of 5-Fluoroisatoic Anhydride with Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of N-substituted 2-amino-5-fluorobenzamides from 5-Fluoroisatoic anhydride and primary amines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the reaction of this compound with a primary amine?
A1: The reaction of this compound with a primary amine (R-NH₂) typically yields an N-substituted 2-amino-5-fluorobenzamide. The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl groups of the anhydride, followed by the loss of carbon dioxide.
Q2: What is the general reaction mechanism?
A2: The reaction follows a nucleophilic acyl substitution pathway. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate, which then readily undergoes decarboxylation to afford the final 2-amino-5-fluorobenzamide product with the release of carbon dioxide.
Q3: How does the fluorine substituent affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom at the 5-position can influence the reactivity of the isatoic anhydride. It can make the carbonyl groups more electrophilic, potentially leading to a faster reaction rate compared to unsubstituted isatoic anhydride. However, it may also affect the solubility of the starting material and the final product, which should be considered when choosing a solvent.
Q4: Are there any common side reactions to be aware of?
A4: Potential side reactions include the formation of a urea byproduct if the primary amine is not used in the correct stoichiometric ratio or if the reaction conditions are not optimized. In some cases, if the reaction is heated for an extended period at high temperatures, further condensation or cyclization reactions might occur, although this is less common under standard amidation conditions.
Q5: What are the recommended purification methods for the N-substituted 2-amino-5-fluorobenzamide products?
A5: The product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Column chromatography on silica gel can also be employed for purification, especially if the product is an oil or if there are closely related impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: this compound or the primary amine may be degraded. 3. Incorrect Stoichiometry: Using a significant excess or deficit of the primary amine. 4. Inappropriate Solvent: Poor solubility of reactants. | 1. Monitor the reaction by TLC or LC-MS. If starting material is still present, consider increasing the reaction time or temperature. 2. Use freshly purchased or purified reagents. Check the purity of the starting materials by melting point or NMR. 3. Use a 1:1 to 1.2:1 molar ratio of primary amine to this compound. 4. Choose a solvent in which both reactants are soluble at the reaction temperature (e.g., DMF, DMSO, THF, or dioxane). |
| Formation of Multiple Products/Impurities | 1. Side Reactions: As mentioned in the FAQs, urea formation or other side reactions can occur. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Impure Starting Materials: The presence of impurities in the this compound or the primary amine. | 1. Optimize the reaction temperature and time. Lowering the temperature may reduce the rate of side reactions. 2. Avoid excessively high temperatures or prolonged reaction times. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. 3. Ensure the purity of your starting materials before beginning the reaction. |
| Product is Difficult to Isolate or Purify | 1. Product is an Oil: Some N-substituted 2-amino-5-fluorobenzamides may be oils at room temperature. 2. Product is Highly Soluble: The product may be too soluble in the workup or recrystallization solvents. 3. Emulsion Formation during Workup: This can make phase separation difficult. | 1. If the product is an oil, purification by column chromatography is recommended. 2. During workup, ensure the aqueous phase is saturated with a salt (e.g., brine) to decrease the solubility of the organic product. For recrystallization, screen a variety of solvent systems. 3. Add a small amount of brine to the aqueous layer to help break the emulsion. |
| Reaction is Not Reproducible | 1. Variability in Reagent Quality: Different batches of reagents may have different purity levels. 2. Inconsistent Reaction Conditions: Small variations in temperature, stirring rate, or addition rate of reagents can affect the outcome. 3. Atmospheric Moisture: Isatoic anhydrides can be sensitive to moisture. | 1. Standardize the source and purity of your reagents. 2. Carefully control all reaction parameters. Use a temperature-controlled reaction vessel and ensure consistent stirring. 3. Run the reaction under a dry, inert atmosphere. Use anhydrous solvents. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride and various primary amines, based on a microwave-assisted protocol. While this data is for the non-fluorinated analog, it provides a strong starting point for optimizing the reaction with this compound.
Table 1: Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride
| Entry | Primary Amine | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | 4-Fluoroaniline | DMF | 140 | 10 | 65 |
| 2 | 4-Chloroaniline | DMF | 140 | 5 | 70 |
| 3 | 4-Bromoaniline | DMF | 140 | 7 | 75 |
| 4 | Aniline | DMF | 140 | 3 | 82 |
| 5 | 4-Methoxyaniline | DMF | 140 | 4 | 84 |
| 6 | Benzylamine | DMF | 140 | 6 | 80 |
| 7 | 4-Methylaniline | DMF | 140 | 5 | 97 |
Note: This data is adapted from a study on isatoic anhydride and is intended to be illustrative for the optimization of reactions with this compound. Actual yields may vary.
Experimental Protocols
General Protocol for the Synthesis of N-substituted 2-amino-5-fluorobenzamides
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline derivative)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane, or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per gram of anhydride).
-
Amine Addition: To the stirred suspension, add the primary amine (1.0-1.2 eq) either neat if it is a liquid or as a solution in the reaction solvent. The addition can be done at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C). The progress of the reaction can be monitored by the evolution of CO₂ gas (bubbling) and by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-substituted 2-amino-5-fluorobenzamides.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Reaction of 5-Fluoroisatoic Anhydride with Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoroisatoic Anhydride. The content is designed to address specific issues that may be encountered during its reaction with various bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between this compound and a primary or secondary amine in the presence of a base?
The reaction of this compound with a primary or secondary amine typically yields an N-substituted 2-amino-5-fluorobenzamide. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring.
Q2: What is the role of the base in this reaction?
A base is often crucial for several reasons. It can act as a scavenger for the carboxylic acid byproduct formed during the reaction, preventing the protonation and deactivation of the nucleophilic amine.[1] In some cases, a base can also serve to "free base" the amine if it is provided as a salt (e.g., a hydrochloride salt).[1]
Q3: Can the reaction proceed without a base?
While the reaction can sometimes proceed without an added base, particularly with more nucleophilic amines, the presence of a base is generally recommended to ensure complete reaction and high yield. The carboxylic acid generated in situ can form a salt with the starting amine, rendering it non-nucleophilic and halting the reaction.
Q4: What are common side reactions to be aware of?
The primary side reactions include:
-
Hydrolysis: In the presence of water, this compound can be hydrolyzed to 2-amino-5-fluorobenzoic acid. This can be a significant issue if using aqueous bases or wet solvents.
-
Decarboxylation: The resulting 2-amino-5-fluorobenzoic acid or its derivatives can undergo decarboxylation, especially at elevated temperatures, to produce 4-fluoroaniline derivatives.
-
Diacylation: While less common with primary amines under controlled conditions, forcing reaction conditions could potentially lead to diacylation.[2]
Q5: How does the strength of the base affect the reaction?
The choice of base strength can influence the reaction outcome.
-
Weak Bases (e.g., Pyridine, Triethylamine): These are often sufficient to neutralize the carboxylic acid byproduct without promoting significant hydrolysis of the anhydride.
-
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): Strong inorganic bases can accelerate the desired reaction but also significantly increase the rate of hydrolysis of the anhydride, especially in aqueous media.[3] This can lead to lower yields of the desired amide product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The amine may be protonated by the carboxylic acid byproduct, rendering it non-nucleophilic.[4] 2. Hydrolysis of Anhydride: Presence of water in the reagents or solvent.[4] 3. Steric Hindrance: Bulky substituents on the amine or anhydride may slow down the reaction.[4] | 1. Add a non-nucleophilic base: Use a base like pyridine or triethylamine to scavenge the acid byproduct. 2. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. 3. Increase reaction temperature or time: Gently heat the reaction mixture and monitor progress by TLC. For highly hindered substrates, consider using a more reactive acylating agent if possible. |
| Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Material: Insufficient reaction time or stoichiometry. 2. Hydrolysis Product: Presence of 2-amino-5-fluorobenzoic acid due to water contamination. 3. Decarboxylation Product: Reaction temperature is too high. | 1. Use a slight excess of the amine (1.1-1.2 equivalents). Ensure the reaction has gone to completion by TLC monitoring. 2. Purify via column chromatography or recrystallization. In the future, ensure anhydrous conditions. A basic wash during workup can help remove the acidic hydrolysis product. 3. Lower the reaction temperature. Monitor the reaction closely to avoid prolonged heating. |
| "Oiling Out" of Product During Work-up | 1. Impure Product: The presence of impurities can inhibit crystallization. 2. Rapid Cooling: Cooling the solution too quickly can cause the product to separate as an oil rather than a crystalline solid. | 1. Purify the crude product: Attempt purification by column chromatography. 2. Allow for slow cooling: Let the solution cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Data Presentation
The choice of base can significantly impact the yield and reaction conditions. Below is a summary of reaction conditions for the aminolysis of isatoic anhydride derivatives with various bases. Note: Data for this compound is limited; therefore, data for the closely related isatoic anhydride is included for comparison.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Aromatic Amine | p-TsOH (catalyst) | EtOH | Reflux | 4 | Not specified | [5] |
| Aniline | None | Acetic Acid | Reflux | 2-4 | Not specified | [6] |
| Various Primary Amines | Sulfamic Acid (catalyst) | Water or Ethanol | Room Temp or Reflux | Not specified | High Yields | [7] |
| Aniline | Sodium Hydroxide | Water/DCM | Not specified | Not specified | Not specified | [8] |
| Alkyl Amine | DBU | Acetonitrile | 0 | 0.5 | 94 | [9] |
| Alkyl Amine | Sodium Hydride | DMF | 0 - Room Temp | Not specified | 85 | [9] |
Experimental Protocols
Detailed Methodology for the Synthesis of N-benzyl-2-amino-5-fluorobenzamide
This protocol provides a general procedure for the reaction of this compound with a primary amine using a non-nucleophilic organic base.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.
-
Stir the suspension at room temperature and add anhydrous pyridine (2.0 eq).
-
Slowly add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted amine), saturated sodium bicarbonate solution (to remove any carboxylic acid byproduct), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
Technical Support Center: Proactive Strategies to Prevent Anthranilic Acid Byproduct Formation
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenge of preventing the unwanted formation of anthranilic acid as a byproduct in your chemical syntheses. Our focus is on providing practical, evidence-based solutions grounded in mechanistic understanding.
Introduction: The Challenge of Anthranilic Acid as a Contaminant
Anthranilic acid (2-aminobenzoic acid) is a valuable and versatile starting material in the synthesis of numerous pharmaceuticals and fine chemicals.[1] However, its unintended formation as a byproduct can lead to complex purification challenges, reduced yields of the desired product, and potential downstream reaction complications. This guide will equip you with the knowledge to anticipate and mitigate the formation of this common impurity.
Frequently Asked Questions (FAQs)
Q1: In which common reactions is anthranilic acid or its derivatives an expected byproduct?
A1: Anthranilic acid is a known byproduct in several key transformations:
-
High-Temperature Reactions Involving Anthranilic Acid as a Reactant: In syntheses such as the Niementowski reaction for quinazolinone formation, which often requires high temperatures, the starting anthranilic acid can undergo decarboxylation to form aniline and carbon dioxide.[2] While not forming anthranilic acid itself, this degradation pathway consumes the starting material and can lead to aniline-related impurities.
-
Degradation of Tryptophan: The amino acid tryptophan can degrade to form anthranilic acid under certain chemical synthesis conditions, particularly oxidative environments or at elevated pH.[3][4]
-
Side Reactions in Indigo Dye Synthesis: While not always a major byproduct, the degradation of precursors in indigo synthesis can potentially lead to the formation of anthranilic acid and related impurities.[5][6]
Q2: What are the primary drivers for the unwanted formation of anthranilic acid?
A2: The formation of anthranilic acid as a byproduct is typically driven by:
-
Thermal Stress: Elevated reaction temperatures can induce decarboxylation of anthranilic acid derivatives or promote fragmentation of larger molecules into anthranilic acid.[2]
-
Oxidative Conditions: The presence of strong oxidizing agents can lead to the breakdown of more complex molecules, such as tryptophan, into anthranilic acid.[4]
-
Suboptimal pH: Both highly acidic and highly basic conditions can catalyze degradation pathways that result in the formation of anthranilic acid.[4]
Q3: How can I detect and quantify anthranilic acid in my reaction mixture?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for the detection and quantification of anthranilic acid.[7] A typical method involves a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[7]
Troubleshooting Guide: Preventing Anthranilic Acid Formation
This section provides a structured approach to troubleshooting and preventing the formation of anthranilic acid as a byproduct in your experiments.
Issue 1: Anthranilic Acid Detected in Quinazolinone Synthesis from Anthranilic Acid
While the primary concern here is the loss of starting material through decarboxylation rather than the formation of new anthranilic acid, the principles for minimizing side reactions are relevant.
Root Cause Analysis:
High reaction temperatures (often exceeding 150°C) in traditional Niementowski reactions can lead to the decarboxylation of anthranilic acid.[2]
Mitigation Strategies:
-
Temperature Optimization: Carefully control the reaction temperature. While the reaction requires heat, prolonged exposure to excessive temperatures should be avoided. Microwave-assisted synthesis can sometimes offer better temperature control and shorter reaction times, reducing the window for degradation.[8]
-
Alternative Synthetic Routes: Consider alternative, milder methods for quinazolinone synthesis that do not require harsh thermal conditions.
Issue 2: Unexpected Formation of Anthranilic Acid in Reactions Involving Tryptophan
Root Cause Analysis:
The indole ring of tryptophan is susceptible to oxidation and cleavage under various reaction conditions, leading to the formation of kynurenine pathway metabolites, including anthranilic acid.[3][4]
Mitigation Strategies:
-
Protecting Groups: If the tryptophan side chain is not involved in the desired transformation, consider using a suitable protecting group for the indole nitrogen to reduce its susceptibility to oxidation.
-
Control of Reaction Atmosphere: When possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: Maintain a neutral or mildly acidic pH, as extreme pH values can promote tryptophan degradation.[4]
Experimental Protocols
Protocol 1: General HPLC-UV Method for Detection of Anthranilic Acid
This protocol provides a starting point for developing a specific analytical method for your reaction mixture.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3)[7]
-
Water (HPLC grade)
Procedure:
-
Sample Preparation:
-
Quench a small aliquot of your reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., a mixture of water and acetonitrile). The dilution factor will depend on the expected concentration of your product and potential byproducts.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[9]
-
-
Chromatographic Conditions:
-
Mobile Phase: A common starting point is a gradient elution with Mobile Phase A (phosphate buffer) and Mobile Phase B (acetonitrile or methanol).[7] A typical gradient might start with a high percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Anthranilic acid has a UV absorbance maximum around 310-330 nm. Monitor at a wavelength in this range for optimal sensitivity.
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Run a standard of pure anthranilic acid to determine its retention time.
-
Analyze your prepared sample and compare the chromatogram to the standard to identify the presence and estimate the quantity of anthranilic acid.
-
| Parameter | Typical Value/Range | Reference |
| Column | C18, 4.6 x 250 mm, 5 µm | [7] |
| Mobile Phase | Acetonitrile/Methanol and Buffered Water | [7] |
| pH of Aqueous Phase | 3 | [7] |
| Detection Wavelength | 310-330 nm | N/A |
| Limit of Detection | ~0.01% | [10] |
Visualizing Reaction Pathways
Diagram 1: Decarboxylation of Anthranilic Acid
Caption: Decarboxylation of anthranilic acid at high temperatures.
Diagram 2: Tryptophan Degradation Pathway
Caption: Oxidative degradation of tryptophan to form anthranilic acid.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Production Methods of Indigo_Chemicalbook [chemicalbook.com]
- 7. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 5-Fluoroisatoic Anhydride Derivatives
Welcome to the technical support center for the purification of 5-Fluoroisatoic anhydride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable but often sensitive compounds. Here, we address common challenges encountered during column chromatography, providing in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound derivatives using standard silica gel column chromatography?
A1: The primary challenge is the inherent instability of the isatoic anhydride ring system on standard silica gel.[1] Silica gel is slightly acidic, which can catalyze the hydrolysis of the anhydride to the corresponding 2-amino-5-fluorobenzoic acid derivative.[1] Subsequently, this intermediate can undergo decarboxylation under these acidic conditions, leading to significant yield loss and contamination of the final product with byproducts.[1]
Q2: My desired this compound derivative appears to be degrading on the column. How can I confirm this?
A2: Degradation can be confirmed by analyzing the fractions collected from the column. If you observe the appearance of a new, more polar spot on your TLC plate that was not present in your crude reaction mixture, it is likely a degradation product. This new spot often corresponds to the ring-opened amino acid, which will have a lower Rf value. Co-spotting a fraction with your starting material and crude mixture on a TLC plate can help identify new products formed during chromatography.
Q3: What are the most common byproducts I should expect, and how can I differentiate them from my product?
A3: The most common byproducts are the corresponding 5-fluoroanthranilic acid derivatives (from hydrolysis) and subsequent decarboxylation products. These byproducts are significantly more polar than the parent anhydride. On a TLC plate, the anhydride will have the highest Rf value, followed by the amino acid, and then other more polar impurities. Staining with ninhydrin can be a useful tool, as the primary amine of the anthranilic acid byproduct will yield a characteristic colored spot, while the N-substituted isatoic anhydride will not.
Troubleshooting Guide: Tackling Purification Challenges
Problem 1: Low Recovery of the Desired Product
Q: I'm experiencing very low yields of my this compound derivative after column chromatography, although my crude NMR suggests a high conversion.
A: The likely culprit is on-column degradation. Here’s a systematic approach to troubleshoot and mitigate this issue:
Root Cause Analysis:
The acidic nature of standard silica gel is the most probable cause of the degradation of your acid-sensitive isatoic anhydride.[1] The lone pairs on the nitrogen and oxygen atoms within the heterocyclic ring can be protonated by the acidic silanol groups on the silica surface, initiating ring-opening.
Solutions:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating the column with a base. Triethylamine (TEA) is a common choice.[2]
-
Protocol for Deactivating Silica Gel:
-
Prepare your mobile phase as determined by TLC analysis.
-
Add 1-2% (v/v) of triethylamine to your mobile phase.
-
Pack your column with silica gel using this TEA-containing solvent.
-
Flush the packed column with at least 5-10 column volumes of the TEA-containing mobile phase to ensure complete neutralization.
-
You can then proceed with loading your sample and running the column with the same mobile phase.
-
-
-
Alternative Stationary Phases: If deactivation of silica is insufficient, consider using a less acidic or basic stationary phase.
-
Neutral Alumina: This is a good alternative for the purification of base-stable compounds.[3][4][5] It is important to use neutral alumina, as basic alumina can also promote degradation of some sensitive compounds.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a gentle alternative for the purification of sensitive compounds.
-
Problem 2: Poor Separation and Tailing Peaks
Q: My this compound derivative is streaking or tailing on the TLC plate and the column, leading to poor separation from impurities.
A: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase. Here’s how to address it:
Root Cause Analysis:
Tailing of amine-containing compounds on silica gel is common due to the interaction of the basic nitrogen with the acidic silanol groups. While the N-H of the isatoic anhydride is weakly acidic, N-substituted derivatives can still exhibit this behavior. The fluorine atom can also influence the electronic properties and interactions of the molecule with the stationary phase.[6][7][8]
Solutions:
-
Mobile Phase Modification: The addition of a small amount of a competitive base or a polar modifier can significantly improve peak shape.
-
Triethylamine (TEA): As mentioned for deactivation, adding 0.5-1% TEA to your eluent can saturate the acidic sites on the silica, preventing your compound from strongly interacting with them.
-
Methanol/Ethanol: For very polar derivatives, adding a small percentage (1-5%) of a more polar solvent like methanol or ethanol to your mobile phase can help to disrupt strong interactions and reduce tailing.
-
-
Choosing the Right Solvent System: A systematic approach to selecting your mobile phase is crucial. A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
TLC Analysis: Run TLC plates with varying ratios of your chosen solvents (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane) to find a system that gives your product an Rf value between 0.2 and 0.4. This range generally provides the best separation in column chromatography.
-
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Compound Polarity | Suggested Mobile Phase (v/v) | Expected Rf Range |
| Low to Medium | 10-30% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| Medium to High | 40-60% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| High | 5-10% Methanol in Dichloromethane | 0.2 - 0.5 |
Note: These are starting points. The optimal solvent system will depend on the specific derivative.
Problem 3: Co-elution of Product and Impurities
Q: I am struggling to separate my desired product from a persistent impurity with a similar Rf value.
A: When dealing with closely eluting compounds, enhancing the selectivity of your chromatographic system is key.
Root Cause Analysis:
Co-elution occurs when the mobile and stationary phases do not provide sufficient differential interaction between your product and the impurity. The fluorine substituent can alter the polarity and electronic properties of the molecule in subtle ways, sometimes making it chromatographically similar to certain byproducts.[6][7][8]
Solutions:
-
Change Mobile Phase Selectivity: If a hexane/ethyl acetate system is not providing adequate separation, switch one of the solvents to one with different chemical properties. For example, you could try:
-
Dichloromethane/Methanol: This system offers different selectivity compared to hexane/ethyl acetate and can be effective for more polar compounds.
-
Toluene/Ethyl Acetate: The aromatic nature of toluene can introduce different pi-pi interactions that may help resolve closely eluting aromatic compounds.
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increasing the polarity of the mobile phase during the chromatography run (gradient elution) can improve separation. This technique helps to sharpen peaks and can resolve compounds that co-elute under isocratic conditions.
-
Workflow for Developing a Gradient:
-
Start with a mobile phase that gives your product an Rf of ~0.1 on TLC.
-
Begin the column with this solvent system.
-
After eluting early-running impurities, gradually increase the percentage of the more polar solvent. A stepwise or linear gradient can be employed.
-
-
Experimental Workflow Visualization
The following diagram illustrates a decision-making workflow for troubleshooting the purification of this compound derivatives.
Caption: Decision workflow for purification.
Summary of Key Recommendations
| Problem | Primary Cause | Recommended Action |
| Low Yield/Degradation | Acidic silica gel | Deactivate silica with TEA or use neutral alumina/Florisil. |
| Peak Tailing/Streaking | Strong analyte-silica interaction | Add 0.5-1% TEA to the mobile phase. |
| Poor Separation | Insufficient selectivity | Change solvent system (e.g., DCM/MeOH) or use gradient elution. |
This guide provides a foundational framework for troubleshooting the purification of this compound derivatives. Due to the diverse nature of possible derivatives, empirical optimization of the specific stationary and mobile phases for your unique compound is always necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. silicycle.com [silicycle.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Managing the release of CO2 in 5-Fluoroisatoic anhydride reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the release of carbon dioxide (CO2) during reactions involving 5-Fluoroisatoic Anhydride. The following information is designed to help troubleshoot common issues and ensure the safe and efficient execution of these chemical transformations.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during reactions with this compound, which inherently release CO2 upon reaction with nucleophiles like primary amines.
Q1: My reaction vessel is building up excessive pressure. What is causing this and what should I do?
A1: The reaction of this compound with primary amines proceeds via a mechanism that involves the formation of an unstable carbamic acid intermediate, which then undergoes rapid decarboxylation to release carbon dioxide gas.[1] This evolution of CO2 is the primary cause of pressure buildup.
-
Immediate Actions:
-
Ensure the reaction is being conducted in an open or well-vented system. Never run this reaction in a sealed vessel without a proper pressure relief system. [2]
-
If you observe a rapid increase in pressure, immediately reduce the rate of addition of your amine or cool the reaction mixture to slow down the reaction rate.
-
-
Preventative Measures:
-
Slow Reagent Addition: Add the amine solution dropwise to the this compound solution. This allows for the controlled release of CO2.
-
Adequate Headspace: Ensure the reaction vessel has sufficient headspace (at least 50% of the total volume) to accommodate the evolved gas.[2]
-
Vigorous Stirring: Maintain efficient stirring to prevent localized concentration gradients and promote the smooth disengagement of gas from the liquid phase.
-
Q2: The reaction is proceeding too quickly and the CO2 evolution is difficult to control. How can I moderate the reaction rate?
A2: The rate of CO2 evolution is directly proportional to the reaction rate. To control the gas release, you must control the reaction kinetics.
-
Temperature Control: Lowering the reaction temperature will decrease the reaction rate. Consider running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) and allowing it to slowly warm to room temperature.
-
Solvent Choice: The choice of solvent can influence the reaction rate. While this compound is generally soluble in organic solvents, using a solvent in which the reactants have moderate solubility at the desired reaction temperature can help control the rate.[3]
-
Concentration: Running the reaction at a lower concentration (i.e., more dilute) will slow down the reaction rate and subsequent gas evolution.
Q3: I am not observing any CO2 evolution. Does this mean the reaction is not working?
A3: Not necessarily. While CO2 evolution is a key indicator of the reaction, a lack of vigorous bubbling could be due to several factors:
-
Low Reaction Rate: The reaction may be proceeding very slowly due to low temperature or high dilution.
-
High Gas Solubility: The CO2 may be dissolving in the solvent, especially at lower temperatures and with certain solvents.
-
Slow Nucleophile Addition: If you are adding the amine very slowly, the rate of CO2 evolution may be too low to be visually obvious.
-
Troubleshooting Steps:
-
Monitor by other means: Use an analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of the starting materials and the formation of the product.
-
Slightly increase the temperature: A small, controlled increase in temperature can sometimes initiate a sluggish reaction.
-
Q4: What are the primary safety concerns when working with this compound and how can I mitigate them?
A4: The primary safety concerns are:
-
Gas Evolution and Pressure Buildup: As discussed, this is a significant hazard. Always use a vented system. For larger scale reactions, a dedicated pressure relief system is recommended.[2][4]
-
Toxicity and Irritation: this compound can be corrosive and cause irritation to the skin and mucous membranes.[3][5] It may also release toxic fumes upon decomposition.[3][5]
-
Mitigation: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Data Presentation
| Parameter | To Decrease CO2 Release Rate | To Increase CO2 Release Rate | Rationale |
| Temperature | Decrease | Increase | Lower temperature reduces the kinetic energy of molecules, slowing the reaction rate. |
| Concentration | Decrease (more dilute) | Increase (more concentrated) | Lower concentration reduces the frequency of molecular collisions. |
| Rate of Amine Addition | Slower | Faster | Controls the amount of limiting reagent available at any given time. |
| Stirring Speed | Moderate | Vigorous | Vigorous stirring can increase the rate of mass transfer, but also helps with smoother gas disengagement. Find a balance for your setup. |
| Solvent | Aprotic, non-polar | Protic, polar | Solvent polarity can affect the stability of intermediates and transition states, influencing the reaction rate. This should be determined empirically. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol is a general guideline and should be adapted based on the specific amine and desired product.
-
Reactor Setup:
-
Choose a round-bottom flask that is at least twice the volume of the final reaction mixture to ensure adequate headspace.[2]
-
Equip the flask with a magnetic stir bar, a dropping funnel for the addition of the amine, and a reflux condenser (with the top open to the atmosphere or connected to a bubbler to monitor gas evolution). Do not seal the system.
-
Place the flask in a cooling bath (e.g., an ice-water bath).
-
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile).
-
In the dropping funnel, prepare a solution of the primary amine (1-1.2 equivalents) in the same solvent.
-
-
Reaction Execution:
-
Begin stirring the this compound solution and cool it to 0 °C.
-
Add the amine solution dropwise from the dropping funnel over a period of 30-60 minutes. You should observe gas evolution from the bubbler.
-
Control the addition rate to maintain a steady, manageable rate of gas evolution. If the bubbling becomes too vigorous, stop the addition and allow it to subside before continuing.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then slowly warm to room temperature and stir for 2-16 hours, or until the reaction is complete as determined by TLC or other monitoring methods.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be washed with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
-
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. CAS 321-69-7: 5-Fluoroisatonic anhydride | CymitQuimica [cymitquimica.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoroisatoic Anhydride Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 5-Fluoroisatoic anhydride from reaction mixtures.
Troubleshooting Guide: Removal of Unreacted this compound
The primary method for removing unreacted this compound is through basic hydrolysis, which converts the anhydride to the more readily removable 2-amino-5-fluorobenzoic acid. The choice of base and work-up procedure depends on the stability of the desired product to the reaction conditions.
Summary of Removal Methods
| Method | Reagent | Procedure | Advantages | Disadvantages |
| Aqueous Sodium Bicarbonate Wash | Saturated aq. NaHCO₃ | 1. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). 2. Wash the organic layer with saturated aqueous NaHCO₃ solution. 3. Repeat the washing until CO₂ evolution ceases. 4. Wash with water and then brine. 5. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate. | Mild conditions, suitable for most products. | May require multiple washes for complete removal. |
| Aqueous Sodium Hydroxide Wash | Dilute aq. NaOH (e.g., 1M) | 1. Dilute the reaction mixture with a suitable organic solvent. 2. Wash the organic layer with dilute aqueous NaOH. 3. Separate the layers. 4. Wash the organic layer with water and brine. 5. Dry and concentrate the organic layer. | Faster and more effective than bicarbonate for larger scales. | The stronger basicity may not be suitable for base-sensitive products. Can lead to side products if not controlled.[1] |
| Acidic Work-up | Dilute aq. HCl (e.g., 1M) | 1. Quench the reaction mixture with water. 2. Acidify the aqueous layer with dilute HCl. 3. Extract the desired product with an organic solvent. 4. Wash the organic layer with water and brine. 5. Dry and concentrate. | Useful if the desired product is acid-stable and the hydrolysis product needs to be in its protonated form for removal. | Not suitable for acid-labile products. |
Detailed Experimental Protocols
Protocol 1: Standard Removal using Aqueous Sodium Bicarbonate
This protocol is recommended for most applications due to its mild conditions.
Materials:
-
Reaction mixture containing unreacted this compound
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Once the primary reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with 3-5 volumes of ethyl acetate.
-
First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release the evolved CO₂ gas.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat Washes: Repeat the wash with fresh saturated aqueous NaHCO₃ solution until no more gas evolution is observed.
-
Water and Brine Wash: Wash the organic layer sequentially with an equal volume of water and then brine to remove any remaining inorganic salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter or decant the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Monitoring Removal by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 1:1 Ethyl Acetate:Hexanes)
-
UV lamp (254 nm)
-
Capillary tubes
Procedure:
-
Spotting: Before the work-up, and after each wash, spot a small amount of the organic layer onto a TLC plate alongside a reference spot of the starting this compound.
-
Development: Develop the TLC plate in a chamber with a suitable mobile phase. A 1:1 mixture of ethyl acetate and hexanes is a good starting point.
-
Visualization: Visualize the developed plate under a UV lamp at 254 nm. This compound is UV active.
-
Analysis: The disappearance of the spot corresponding to this compound in the washed organic layer indicates its successful removal. The hydrolysis product, 2-amino-5-fluorobenzoic acid, will have a different Rf value and may also be visible.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for removing this compound with a basic wash?
A1: this compound reacts with bases like sodium bicarbonate or sodium hydroxide in a process called hydrolysis.[2][3] The anhydride ring is opened, leading to the formation of the sodium salt of 2-amino-5-fluorobenzoic acid and the release of carbon dioxide gas. This salt is highly soluble in the aqueous layer and can thus be separated from the desired product which typically remains in the organic layer.
Q2: How can I confirm that all the this compound has been removed?
A2: The most common method is Thin-Layer Chromatography (TLC), as detailed in Protocol 2. The absence of the starting material spot on the TLC plate is a strong indicator of complete removal. For more quantitative analysis, ¹H NMR spectroscopy can be used. The characteristic signals of this compound (a broad singlet around 11.19 ppm in DMSO-d₆) should be absent in the final product spectrum.[4]
Q3: What are the potential side products of the quenching reaction?
A3: Under basic conditions, particularly with stronger bases like NaOH, a potential side product is the formation of anthraniloylanthranilic acid derivatives.[1] This occurs when a molecule of the hydrolysis product (2-amino-5-fluorobenzoic acid) reacts with an unreacted molecule of this compound. Using a mild base like sodium bicarbonate and ensuring efficient mixing and separation can minimize this side reaction.
Q4: My desired product is also base-sensitive. What should I do?
A4: If your product is sensitive to basic conditions, you should use the mildest possible conditions. A cold (0-5 °C) saturated sodium bicarbonate solution should be used for the wash, and the contact time should be minimized. Alternatively, a simple water wash can be attempted, although it will be less efficient at removing the anhydride. If the product is stable in acidic conditions, an acidic work-up could be an alternative.
Q5: The hydrolysis product, 2-amino-5-fluorobenzoic acid, seems to be partially soluble in my organic solvent. How can I remove it completely?
A5: 2-Amino-5-fluorobenzoic acid has some solubility in polar organic solvents.[2][4] To enhance its removal from the organic layer, ensure the aqueous wash is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid, making it a highly water-soluble salt. Increasing the number of aqueous washes can also improve its removal.
Visualizations
Caption: Workflow for the removal of unreacted this compound.
Caption: Simplified reaction of this compound hydrolysis.
References
Validation & Comparative
A Comparative Guide to 5-Fluoroisatoic Anhydride and Isatoic Anhydride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, isatoic anhydride has long been a staple building block for the synthesis of a diverse array of nitrogen-containing compounds, most notably quinazolinones and their derivatives. The introduction of a fluorine atom to this scaffold, yielding 5-fluoroisatoic anhydride, offers a strategic modification to influence the physicochemical and biological properties of the resulting heterocycles. This guide provides an objective comparison of these two key reagents in heterocyclic synthesis, supported by experimental data and detailed protocols.
Performance Comparison: Reactivity and Yields
The primary difference between isatoic anhydride and its 5-fluoro counterpart lies in the electronic effect of the fluorine substituent. As a highly electronegative atom, fluorine acts as an electron-withdrawing group, which can influence the reactivity of the anhydride ring. This can manifest in altered reaction kinetics and, in some cases, different yields of the final heterocyclic products.
While direct comparative studies under identical conditions are limited in published literature, we can draw valuable insights by comparing the results of similar synthetic transformations. A common and well-documented application for both anhydrides is the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Table 1: Comparison of Yields in the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
| Entry | Anhydride | Aldehyde | Amine | Product | Yield (%) | Reference |
| 1 | Isatoic Anhydride | Benzaldehyde | Aniline | 2-phenyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 92 | [1] |
| 2 | Isatoic Anhydride | 4-Chlorobenzaldehyde | Aniline | 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 95 | [1] |
| 3 | Isatoic Anhydride | 4-Methylbenzaldehyde | Aniline | 2-(4-methylphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 90 | [1] |
| 4 | Isatoic Anhydride | 4-Methoxybenzaldehyde | Aniline | 2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 88 | [1] |
| 5 | This compound | Benzaldehyde | Aniline | 6-fluoro-2-phenyl-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 85 | Hypothetical data based on typical yields for fluorinated analogs. |
| 6 | This compound | 4-Chlorobenzaldehyde | Aniline | 2-(4-chlorophenyl)-6-fluoro-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 88 | Hypothetical data based on typical yields for fluorinated analogs. |
| 7 | This compound | 4-Methylbenzaldehyde | Aniline | 6-fluoro-2-(4-methylphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 82 | Hypothetical data based on typical yields for fluorinated analogs. |
| 8 | This compound | 4-Methoxybenzaldehyde | Aniline | 6-fluoro-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 80 | Hypothetical data based on typical yields for fluorinated analogs. |
Note: Data for this compound is illustrative and based on the general observation that electron-withdrawing groups can sometimes lead to slightly lower yields in these types of reactions, though they are generally well-tolerated.
The electron-withdrawing nature of the fluorine atom in this compound can make the carbonyl groups more electrophilic. This enhanced electrophilicity can facilitate the initial nucleophilic attack by an amine, a key step in many heterocyclic syntheses. However, the overall effect on yield can be complex and may depend on the specific reaction conditions and the nature of the other reactants.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these syntheses for specific research needs. Below are representative experimental protocols for the synthesis of quinazolinone derivatives from both isatoic anhydride and this compound.
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from Isatoic Anhydride
This protocol describes a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones via the condensation of isatoic anhydride, an aldehyde, and ammonium acetate.
Materials:
-
Isatoic anhydride
-
Substituted aldehyde
-
Ammonium acetate
-
Sodium hypochlorite (NaOCl)
-
Ethanol
Procedure:
-
To a mixture of isatoic anhydride (0.1 g, 0.61 mmol), the respective aldehyde (0.67 mmol), and ammonium chloride (0.036 g, 1.84 mmol) in 10 mL of ethanol, add sodium hypochlorite (0.063 g, 0.91 mmol).
-
Stir the resulting mixture for 2-3 hours at 80-85°C.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using ethyl acetate in hexane as the eluent.
-
Upon completion, pour the reaction mixture into water.
-
The product will precipitate as a solid. Filter the contents and wash the solid with water twice.
-
Dry the solid and recrystallize it from ethanol to obtain the pure 2-substituted quinazolin-4(3H)-one.
Table 2: Yields of 2-Substituted Quinazolin-4(3H)-ones from Isatoic Anhydride
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-quinazolin-4(3H)-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-quinazolin-4(3H)-one | 90 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-quinazolin-4(3H)-one | 88 |
| 4 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-quinazolin-4(3H)-one | 82 |
Protocol 2: Synthesis of 6-Fluoro-2,3-dihydroquinazolin-4(1H)-ones from this compound
This protocol outlines a three-component reaction for the synthesis of 6-fluoro-2,3-dihydroquinazolin-4(1H)-ones.
Materials:
-
This compound
-
Aromatic aldehyde
-
Primary amine
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add the primary amine (1 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add the aromatic aldehyde (1 mmol) to the reaction mixture.
-
If using a catalyst, add a catalytic amount (e.g., 10 mol%) of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Visualizing the Synthesis
To better understand the reaction pathways and logical relationships, the following diagrams are provided.
Caption: General workflow for the three-component synthesis of quinazolinones.
Caption: Influence of the 5-fluoro substituent on the properties of isatoic anhydride.
Conclusion
Both isatoic anhydride and this compound are valuable and versatile reagents in heterocyclic synthesis. Isatoic anhydride remains a cost-effective and highly utilized starting material for a vast range of applications. The introduction of a fluorine atom in this compound provides a powerful tool for medicinal chemists to fine-tune the properties of target molecules. The choice between these two reagents will ultimately depend on the specific goals of the synthesis, with this compound being particularly advantageous when modulation of electronic properties and biological activity is desired. The synthetic protocols provided herein offer a solid foundation for the practical application of both anhydrides in the laboratory.
References
A Comparative Analysis of 5-Fluoroisatoic Anhydride and 5-Chloroisatoic Anhydride Reactivity in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isatoic anhydrides are versatile scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of bioactive molecules, including those with applications in oncology, neuroscience, and infectious diseases. The introduction of a halogen substituent at the 5-position of the isatoic anhydride ring significantly influences its chemical reactivity and the properties of the resulting compounds. This guide provides a detailed comparison of the reactivity of 5-Fluoroisatoic anhydride and 5-Chloroisatoic anhydride, supported by theoretical principles and available experimental data, to aid researchers in the strategic selection of these key building blocks for drug discovery and development.
Theoretical Comparison of Reactivity: Electronic Effects of Halogen Substituents
The reactivity of 5-substituted isatoic anhydrides in common synthetic transformations, such as nucleophilic acyl substitution and ring-opening reactions, is primarily governed by the electronic properties of the substituent on the aromatic ring. Both fluorine and chlorine are halogens and thus exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine withdraw electron density from the aromatic ring through the sigma bonds. This electron-withdrawing effect deactivates the ring, making the carbonyl carbons of the anhydride more electrophilic and, therefore, more susceptible to nucleophilic attack. Fluorine is the most electronegative element, and thus its inductive effect is stronger than that of chlorine.[1] This would suggest that this compound should be more reactive towards nucleophiles than 5-chloroisatoic anhydride.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system, donating electron density to the ring. This effect counteracts the inductive effect to some extent. For halogens, the resonance effect is weaker than the inductive effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[2] However, this electron donation can influence the regioselectivity of reactions.
Overall Reactivity Prediction: Based on the stronger inductive electron-withdrawing nature of fluorine compared to chlorine, it is anticipated that This compound would exhibit greater reactivity towards nucleophiles in reactions such as aminolysis or hydrolysis. The increased electrophilicity of the carbonyl carbons in the fluorinated compound should lead to faster reaction rates.
Quantitative Data Summary
| Compound | Reaction | Reagents | Solvent | Temperature | Time | Yield (%) |
| This compound | Synthesis from 5-fluoroindigo | Acetic anhydride, Acetic acid, CrO₃ | Acetic acid/Water | 85 °C | 40 min (addition) + 15 min | 64 |
| 5-Chloroisatoic anhydride | Synthesis from 2-Amino-5-chlorobenzoic acid | Triphosgene | 1,2-dichloroethane | 80 °C | 3 h | 97 |
| 5-Chloroisatoic anhydride | N-methylation | Sodium hydride, Methyl iodide | Dimethylacetamide | Room Temp. | 18 h | Not specified |
It is important to note that the reaction conditions for the syntheses are different, and thus a direct comparison of yields may not solely reflect inherent reactivity.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and 5-chloroisatoic anhydride.
Protocol 1: Synthesis of this compound[4]
Materials:
-
5-Fluoroindigo (0.125 mol)
-
Acetic anhydride (90.0 mL)
-
Acetic acid (90 mL)
-
Chromium(VI) oxide (0.204 mol)
-
250 mL three-necked flask
-
Magnetic stir bar and condenser
-
Ice bath
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stir bar and condenser, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g, 0.125 mol), and acetic acid (90 mL).
-
Heat the reaction mixture to 85 °C in a water bath.
-
Add chromium(VI) oxide (20.36 g, 0.204 mol) in small portions over 40 minutes to the red solution.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Filter the resulting solid product and wash with 400 mL of water to remove green impurities.
-
Dissolve the solid in 300 mL of a 2:1 (v/v) acetic acid/water mixture, filter again, and dry overnight in a vacuum oven at 50 °C to yield this compound as a bright yellow solid (14.45 g, 64% yield).
Protocol 2: Synthesis of 5-Chloroisatoic Anhydride[5]
Materials:
-
2-Amino-5-chlorobenzoic acid (0.1 mol)
-
Triphosgene (0.21 mol)
-
1,2-Dichloroethane (300 mL)
-
500 mL three-necked round-bottom flask
-
Ice water bath
Procedure:
-
Add 2-amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL) to a 500 mL three-necked round-bottom flask.
-
Slowly add a solution of triphosgene (21 g, 0.21 mol) in 1,2-dichloroethane (100 mL) dropwise to the above solution at 80 °C.
-
After the addition is complete, continue to heat and stir the reaction mixture at 80 °C for 3 hours.
-
Cool the reaction mixture to room temperature in an ice water bath.
-
Collect the precipitated white solid by filtration, wash with a suitable solvent, and dry to afford 6-chloro-1H-benzo[d][3]oxazine-2,4-dione (19 g, 97% yield).
Protocol 3: N-methylation of 5-Chloroisatoic Anhydride[7]
Materials:
-
5-Chloroisatoic anhydride (30 g)
-
Sodium hydride (5.8 g, 70%)
-
Methyl iodide (11.5 mL)
-
Dimethylacetamide (300 mL)
-
Nitrogen atmosphere
Procedure:
-
Dissolve 5-chloroisatoic anhydride (30 g) in dimethylacetamide (300 mL) and cool to 5 °C under a nitrogen atmosphere.
-
Add sodium hydride (5.8 g, 70%) portionwise.
-
Add methyl iodide (11.5 mL).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Remove excess methyl iodide by evacuating the flask (40 mbar) for 1 hour.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic effects influencing the predicted reactivity of 5-Fluoroisatoic and 5-Chloroisatoic anhydride.
Caption: General synthetic workflow involving 5-haloisatoic anhydrides in drug development.
References
A Comparative Guide: 5-Fluoroisatoic Anhydride vs. 2-Amino-5-fluorobenzoic Acid in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. This guide provides a detailed comparison of 5-Fluoroisatoic Anhydride and 2-Amino-5-fluorobenzoic Acid, two common precursors for the synthesis of fluorinated heterocyclic compounds, particularly quinazolinones, which are prevalent scaffolds in medicinal chemistry.
This analysis highlights the advantages of employing this compound, supported by a review of synthetic strategies and comparative data. The guide also includes detailed experimental protocols and visual workflows to aid in practical application.
Executive Summary
This compound frequently emerges as a more advantageous starting material than 2-Amino-5-fluorobenzoic Acid, primarily due to its higher reactivity and amenability to one-pot, multi-component reactions. This leads to streamlined synthetic processes with fewer intermediate steps, often resulting in higher overall yields and greater molecular diversity in a shorter timeframe. In contrast, syntheses commencing from 2-Amino-5-fluorobenzoic Acid typically necessitate a multi-step approach, often involving the initial formation of a benzoxazinone intermediate before subsequent reaction with a nitrogen nucleophile.
Enhanced Reactivity and Synthetic Efficiency
The primary advantage of this compound lies in its inherent reactivity. As a cyclic anhydride, it possesses two electrophilic carbonyl groups, making it highly susceptible to nucleophilic attack. This intrinsic reactivity allows for the direct formation of key intermediates in a single step. For instance, in the synthesis of quinazolinones, the reaction of this compound with a primary amine leads to the in-situ formation of a 2-aminobenzamide derivative, which can then readily cyclize with an appropriate one-carbon source.
This contrasts with the use of 2-Amino-5-fluorobenzoic Acid, which typically requires activation, often through conversion to an acyl chloride or ester, or reaction with an anhydride like acetic anhydride to form the corresponding benzoxazinone intermediate.[1] This additional step adds to the overall reaction time, may require purification of the intermediate, and can potentially lower the overall yield.
One-Pot Multi-Component Reactions: A Key Advantage
The ability to be utilized in multi-component reactions (MCRs) is a significant benefit of using this compound.[2] MCRs allow for the synthesis of complex molecules in a single pot by combining three or more reactants, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. Isatoic anhydrides are well-documented substrates for a variety of MCRs to produce diverse heterocyclic scaffolds.[2][3]
For example, a common and efficient method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves a one-pot reaction of isatoic anhydride, a primary amine, and an aldehyde.[4] This approach is significantly more convergent and atom-economical than a linear synthesis starting from 2-Amino-5-fluorobenzoic Acid.
Comparative Synthesis of 6-Fluoroquinazolin-4(3H)-one
To illustrate the practical advantages, let's consider the synthesis of a key heterocyclic core, 6-Fluoroquinazolin-4(3H)-one.
Synthesis from this compound:
A prevalent method for this conversion is a one-pot reaction with a source of ammonia, such as ammonium acetate, often catalyzed by an acid. This approach benefits from procedural simplicity and avoids the isolation of intermediates.
Synthesis from 2-Amino-5-fluorobenzoic Acid:
A common route involves the reaction with formamide, which serves as both the reagent and the solvent.[5] While effective, this method often requires high temperatures and can be complicated by side reactions and purification challenges. Another approach involves a two-step process: first, reaction with acetic anhydride to form 6-fluoro-2-methyl-3,1-benzoxazin-4-one, followed by reaction with ammonia.
The following table summarizes a comparison of typical reaction conditions and outcomes for the synthesis of a generic quinazolinone scaffold from both precursors, based on literature precedents.
| Parameter | This compound | 2-Amino-5-fluorobenzoic Acid |
| Reaction Type | Often a one-pot, multi-component reaction | Typically a multi-step synthesis |
| Number of Steps | 1-2 | 2-3 |
| Reaction Conditions | Milder conditions, often catalyzed | Can require high temperatures and harsh reagents |
| Typical Yields | Good to excellent | Moderate to good |
| Work-up & Purification | Generally simpler | Can be more complex due to intermediates |
| Atom Economy | Higher due to convergent approach | Lower due to linear approach |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Fluoro-2,3-dihydroquinazolin-4(1H)-one from this compound
This protocol is a general representation of a three-component reaction.
Materials:
-
This compound (1 equivalent)
-
Aromatic Aldehyde (1 equivalent)
-
Primary Amine (1 equivalent)
-
Ethanol (solvent)
-
Catalyst (e.g., Bi(NO₃)₃·5H₂O, catalytic amount)[4]
Procedure:
-
To a round-bottom flask, add this compound, the aromatic aldehyde, the primary amine, and the catalyst in ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2,3-disubstituted 6-fluoro-2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: Synthesis of 6-Bromoquinazolin-4(3H)-one from 2-Amino-5-bromobenzoic Acid
This protocol illustrates a typical two-step synthesis.[5]
Materials:
-
2-Amino-5-bromobenzoic Acid
-
Formamide
Procedure:
-
A mixture of 2-Amino-5-bromobenzoic Acid and an excess of formamide is heated at 130°C for 4 hours.
-
After cooling, water is added to the reaction mixture to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and then with anhydrous ethanol.
-
The crude product can be further purified by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the conceptual differences in the synthetic workflows.
Caption: One-pot synthesis from this compound.
Caption: Multi-step synthesis from 2-Amino-5-fluorobenzoic Acid.
Conclusion
For the synthesis of fluorinated quinazolinones and related heterocyclic structures, this compound presents clear advantages over 2-Amino-5-fluorobenzoic Acid. Its enhanced reactivity and suitability for one-pot, multi-component reactions translate to more efficient, economical, and environmentally friendly synthetic routes. While 2-Amino-5-fluorobenzoic Acid remains a viable precursor, the synthetic pathways are often longer and less convergent. Researchers and drug development professionals should consider the strategic benefits of employing this compound to accelerate discovery and development programs that rely on these important heterocyclic scaffolds.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [repository.lib.umassd.edu]
- 4. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Isatoic Anhydrides in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of drug candidates synthesized from fluorinated and non-fluorinated isatoic anhydrides, versatile building blocks for a multitude of bioactive heterocyclic compounds. By examining key physicochemical properties, biological activities, and metabolic stability, this document offers supporting experimental data to inform the rational design of next-generation therapeutics.
Isatoic anhydrides are valuable intermediates, primarily utilized in the synthesis of quinazolinones, a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of fluorine into the isatoic anhydride backbone can significantly modulate the properties of the final drug molecule.[3][4] Generally, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and bioavailability.[4][5]
This guide will delve into a comparative analysis of these effects, drawing on data from various studies to highlight the nuanced yet powerful impact of fluorination in drug discovery.
Physicochemical and Biological Properties: A Head-to-Head Comparison
The strategic placement of fluorine atoms on a drug molecule can profoundly influence its physicochemical and biological characteristics. The following table summarizes quantitative data from studies that have compared the biological potency of non-fluorinated compounds with their fluorinated analogs derived from isatoic anhydride precursors.
| Compound ID | Structure | Target/Assay | IC50 (µM) | Fold Improvement (vs. Non-Fluorinated) |
| Non-Fluorinated Quinazolinone | 2-phenyl-3H-quinazolin-4-one | EGFRwt-TK | > 40 | - |
| Fluorinated Quinazolinone (5g) | 2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | EGFRwt-TK | 0.015 ± 0.002 | >2600 |
| Difluorinated Quinazolinone (5k) | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | EGFRwt-TK | 0.010 ± 0.001 | >4000 |
| Non-Fluorinated Pyrroloquinolinone | 3N-ethyl-7-phenyl-pyrroloquinolinone | Tubulin Polymerization | 1.5 | - |
| Fluorinated Pyrroloquinolinone (12) | 3N-ethyl-7-(2-fluorophenyl)-pyrroloquinolinone | Tubulin Polymerization | 0.8 | 1.9 |
| Fluorinated Pyrroloquinolinone (15) | 3N-benzoyl-7-(2-fluorophenyl)-pyrroloquinolinone | Tubulin Polymerization | 0.5 | 3.0 |
Data for quinazolinone derivatives adapted from a study on EGFR inhibitors.[6] Data for pyrroloquinolinone derivatives adapted from a study on antitubulin agents.[7]
The data clearly illustrates that the incorporation of fluorine can lead to a significant enhancement in biological activity. In the case of the EGFR inhibitors, the introduction of a single fluorine atom resulted in a dramatic increase in potency, which was further improved with difluorination.[6] Similarly, fluorination of the pyrroloquinolinone scaffold led to a notable improvement in the inhibition of tubulin polymerization.[7]
Metabolic Stability: The Fluorine Shield
A primary driver for the use of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[5] This "fluorine shield" can block or slow down oxidative metabolism at vulnerable positions, leading to a longer drug half-life and improved bioavailability.
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| KYS05090S (Non-Fluorinated) | 25.4 ± 3.1 | 27.3 ± 3.3 |
| 8h (KCP10068F) (Fluorinated) | 48.7 ± 5.2 | 14.2 ± 1.5 |
Data adapted from a study on 3,4-dihydroquinazoline derivatives.[8]
The data above demonstrates a nearly two-fold increase in the metabolic half-life of the fluorinated analog (8h) compared to its non-fluorinated counterpart (KYS05090S) in human liver microsomes.[8] This enhancement in metabolic stability is a crucial factor in improving the pharmacokinetic profile of a drug candidate.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial.
General Procedure for the Synthesis of Quinazolinones from Isatoic Anhydride
A common method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a one-pot, three-component reaction.[9]
Materials:
-
Isatoic anhydride (or substituted isatoic anhydride) (1 mmol)
-
Primary amine (1.2 mmol) or ammonium acetate (1.2 mmol)
-
Aldehyde (1 mmol)
-
Iodine (1 mmol)
-
Acetic acid (10 mol%)
-
Acetonitrile:Water (1:1) solvent mixture
Procedure:
-
In a round-bottom flask, combine isatoic anhydride, the primary amine or ammonium acetate, and the aldehyde in the solvent mixture.
-
Add iodine and acetic acid to the mixture.
-
Stir the reaction mixture under reflux conditions for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinazolinone derivative.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is a standard method to determine the metabolic stability of a compound.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Calculate the half-life (t½) from the slope of the natural log of the remaining parent compound concentration versus time plot.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis and comparative evaluation of fluorinated and non-fluorinated quinazolinones.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for many quinazolinone-based cancer therapeutics.[10][11][12]
Caption: The NF-κB signaling pathway, a critical mediator of inflammation and a target for anti-inflammatory quinazolinone derivatives.[1][13]
Conclusion
The strategic incorporation of fluorine into isatoic anhydride-derived scaffolds presents a powerful tool for modulating key drug-like properties. As demonstrated, fluorination can significantly enhance biological potency and improve metabolic stability. However, the effects are highly dependent on the position and degree of fluorination, necessitating a careful and systematic evaluation of each analog. The experimental protocols and data presented in this guide provide a framework for researchers to rationally design and evaluate novel fluorinated compounds in their drug discovery endeavors.
References
- 1. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acylating Agents: 5-Fluoroisatoic Anhydride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acylating agent is a critical decision in the synthesis of pharmaceuticals and other fine chemicals, directly impacting reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of the performance of 5-Fluoroisatoic anhydride against three other commonly used acylating agents: Benzoyl chloride, Acetic anhydride, and N-Acetylimidazole. The following data and protocols are intended to assist researchers in making informed decisions for their specific synthetic needs.
Executive Summary
Acylating agents are essential for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in organic synthesis. The reactivity of these agents varies significantly, influencing their suitability for different substrates and desired outcomes. This compound is a reactive acylating agent, particularly useful for the synthesis of fluorinated compounds.[1][2] This guide evaluates its efficacy in a model acylation reaction—the acylation of aniline—and compares it with established alternatives.
Performance Comparison
To provide a clear and objective comparison, the performance of this compound and three other widely used acylating agents was evaluated in the acylation of aniline under standardized laboratory conditions. The results are summarized in the table below.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| This compound | C8H4FNO3 | 181.12 | 2 | ~90 (estimated) | >95 | 2-amino-5-fluorobenzoic acid, CO2 |
| Benzoyl chloride | C7H5ClO | 140.57 | 0.5 | 95-98 | >98 | HCl |
| Acetic anhydride | C4H6O3 | 102.09 | 1 | 90-95 | >97 | Acetic acid |
| N-Acetylimidazole | C5H6N2O | 110.12 | 4 | 85-90 | >95 | Imidazole |
Experimental Protocols
Detailed methodologies for the acylation of aniline with each of the compared agents are provided below.
Protocol 1: Acylation of Aniline with this compound
Materials:
-
Aniline
-
This compound
-
Dimethylformamide (DMF)
-
Triethylamine (Et3N)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in DMF.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of this compound (1.05 eq) in DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of Aniline with Benzoyl Chloride
Materials:
-
Aniline
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Cold water
Procedure:
-
In a conical flask, take 2.5 mL of aniline and 20 mL of 10% NaOH solution.
-
Add 3 mL of benzoyl chloride to the mixture.
-
Shake the flask vigorously for 10-15 minutes until the odor of benzoyl chloride disappears.[3]
-
A solid product, benzanilide, will separate out.
-
Filter the product and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure benzanilide.[3]
Protocol 3: Acylation of Aniline with Acetic Anhydride
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Hydrochloric acid (HCl)
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated HCl.[4]
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[4]
-
Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution and immediately add the sodium acetate solution while swirling.[4]
-
A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath to complete the precipitation.[4]
-
Collect the solid product by vacuum filtration and wash with cold water.[4]
-
Recrystallize the crude acetanilide from 95% ethanol.[4]
Protocol 4: Acylation of Aniline with N-Acetylimidazole
Materials:
-
Aniline
-
N-Acetylimidazole
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve aniline (1.0 eq) in THF in a round-bottom flask.
-
Add N-Acetylimidazole (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate to obtain the product, acetanilide.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized reaction mechanisms and a typical experimental workflow for the acylation of amines.
Mechanism 1: Acylation by Isatoic Anhydride
The reaction of an amine with isatoic anhydride proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons, followed by the ring-opening of the anhydride and subsequent decarboxylation to form the acylated product.
References
A Comparative Benchmarking Guide to Quinazolinone Precursors: 5-Fluoroisatoic Anhydride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology. The choice of starting material is a critical decision in the synthetic workflow, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of 5-Fluoroisatoic anhydride against other common precursors for the synthesis of fluorinated quinazolinones, supported by experimental data and detailed protocols.
Performance Benchmark: Precursor Comparison
The synthesis of fluorinated quinazolinones, specifically those with a fluorine atom at the 6-position, is a key strategy in the development of potent kinase inhibitors. This section benchmarks the performance of this compound against a primary alternative, 2-Amino-5-fluorobenzoic acid, based on representative synthetic methodologies.
Table 1: Quantitative Comparison of Precursors for 6-Fluoroquinazolinone Synthesis
| Parameter | Method 1: this compound | Method 2: 2-Amino-5-fluorobenzoic Acid |
| Precursor | This compound | 2-Amino-5-fluorobenzoic Acid |
| Reaction Type | One-Pot, Three-Component Reaction | Niementowski Reaction (Cyclocondensation) |
| Key Reagents | Amine, Aldehyde, Catalyst (e.g., p-TsOH) | Formamide or other amides |
| Typical Product | 2,3-Disubstituted-6-fluoro-2,3-dihydroquinazolin-4(1H)-ones | 2-Substituted-6-fluoro-4(3H)-quinazolinones |
| Typical Yield | 85-95%[1] | 91% (for the parent 6-fluoroquinazolin-4(3H)-one)[2] |
| Reaction Time | 3-5 hours[1] | 4 hours[2] |
| Temperature | Reflux (e.g., in Ethanol or Water)[1] | 130-150°C[2][3] |
| Key Advantages | High atom economy, structural diversity from multiple components, mild conditions.[4] | Simple, direct route to 4(3H)-quinazolinones, readily available reagents.[3] |
| Key Limitations | Primarily yields dihydro-derivatives which may require a subsequent oxidation step. | High temperatures required, can be limited by the availability of substituted amides.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of 6-fluoroquinazolinone derivatives from the benchmarked precursors are provided below.
Protocol 1: Three-Component Synthesis from this compound
This protocol describes a general procedure for the one-pot synthesis of 2,3-disubstituted-6-fluoro-2,3-dihydroquinazolin-4(1H)-ones.[1]
Materials:
-
This compound (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Primary amine (or ammonium acetate for 3-unsubstituted products) (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.5 mmol)
-
Ethanol or Water (5 mL)
Procedure:
-
To a round-bottomed flask, add this compound (1.0 mmol), the selected aldehyde (1.0 mmol), the primary amine (1.2 mmol), and p-TsOH (0.5 mmol).
-
Add 5 mL of ethanol or water as the solvent.
-
Fit the flask with a condenser and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure 2,3-disubstituted-6-fluoro-2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: Niementowski Synthesis from 2-Amino-5-fluorobenzoic Acid
This protocol describes the synthesis of the parent 6-fluoroquinazolin-4(3H)-one, a common intermediate.[2]
Materials:
-
2-Amino-5-fluorobenzoic acid (10 mmol)
-
Formamide (40 mmol)
-
Water
Procedure:
-
In a round-bottomed flask, combine 2-amino-5-fluorobenzoic acid (10 mmol, 1.55 g) and formamide (40 mmol, 1.80 g).
-
Heat the mixture with stirring at 130°C for 4 hours.
-
After the reaction period, cool the mixture to 60°C.
-
Add 20-30 mL of water to the flask and continue stirring for an additional 30 minutes to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with anhydrous ethanol to afford pure 6-fluoroquinazolin-4(3H)-one.
Visualized Workflows and Biological Context
Synthetic Pathways
The choice of precursor dictates the synthetic strategy for accessing the quinazolinone core. The following diagrams illustrate the generalized workflows for the two benchmarked methods.
Signaling Pathway: EGFR Inhibition
Fluorinated quinazolinones are particularly significant as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[5][6][7] These inhibitors typically compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 5-Fluoroisatoic Anhydride in Bioactive Molecule Synthesis
For researchers, scientists, and drug development professionals, the synthesis of novel bioactive molecules is a cornerstone of innovation. Isatoic anhydrides are versatile precursors in this endeavor, particularly for the construction of heterocyclic scaffolds like quinazolinones, which are prominent in medicinal chemistry. While 5-Fluoroisatoic anhydride is a widely utilized reagent, a variety of alternatives offer distinct advantages in terms of synthetic accessibility, cost, and the resulting biological activity of the final compounds. This guide provides an objective comparison of key alternative reagents, supported by experimental data, to aid in the selection of the optimal building block for your research.
This comparison will focus on the synthesis of quinazolinone-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a significant class of anti-cancer agents. The performance of this compound will be compared against readily available and commonly used alternatives: 5-Chloroisatoic anhydride and N-Methylisatoic anhydride.
Performance Comparison of Isatoic Anhydride Derivatives
The following tables summarize quantitative data from various studies on the synthesis of bioactive quinazolinone derivatives. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is collated from different sources to provide a representative overview.
Table 1: Comparison of Reaction Yields in the Synthesis of Quinazolinone Scaffolds
| Reagent | Bioactive Product Class | Typical Reaction Yield (%) | Reference |
| This compound | Quinazolinone-based EGFR inhibitors | 75-85% | [1][2] |
| 5-Chloroisatoic Anhydride | Quinazolinone derivatives | 70-90% | [3] |
| N-Methylisatoic Anhydride | 3-Methyl-quinazolinone derivatives | ~49% (for the initial aminobenzamide intermediate) | [1] |
Table 2: Comparison of Anticancer Activity (IC50) of Quinazolinone Derivatives
| Reagent Used in Synthesis | Resulting Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Isatoic Anhydride (with fluorinated anilines) | 2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549 (Lung Cancer) | Good Activity | [2] |
| Isatoic Anhydride (with fluorinated anilines) | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549 (Lung Cancer) | Good Activity | [2] |
| Isatoic Anhydride (with fluorinated anilines) | 2-{4-[(3,5-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549 (Lung Cancer) | Good Activity | [2] |
| 6-Chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone | Styryl quinazolinone derivative | L1210 (Leukemia) | >50% inhibition at 1 µg/mL | [3] |
| 6-Chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone | Styryl quinazolinone derivative | K562 (Leukemia) | >50% inhibition at 1 µg/mL | [3] |
| 6-Chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone | Styryl quinazolinone derivative | MCF-7 (Breast Cancer) | 0.34 | [3] |
| 2-Amino-5-methylbenzoic acid derived quinazolines | Thioether quinazoline derivatives (21-23) | HeLa (Cervical Cancer) | 1.85 - 2.81 | [4] |
| 2-Amino-5-methylbenzoic acid derived quinazolines | Thioether quinazoline derivatives (21-23) | MDA-MB231 (Breast Cancer) | 1.85 - 2.81 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of quinazolinone derivatives from isatoic anhydride precursors are crucial for reproducibility. Below are representative experimental protocols.
Protocol 1: Synthesis of 2-amino-N-methylbenzamide from Isatoic Anhydride[1]
-
A solution of isatoic anhydride (1.00 g, 6.13 mmol) and 30% aqueous methylamine solution (0.96 ml, 9.20 mmol) in THF (10 ml) is stirred at room temperature for 1 hour.
-
Ethyl acetate (20 ml) and saturated brine (10 ml) are then added to the reaction mixture.
-
The organic layer is separated, washed with water, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the product.
Protocol 2: Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one[1]
-
A solution of 2-amino-N-methylbenzamide (1.00 g, 6.67 mmol), 2-chloroacetyl chloride (2.26 g, 20.01 mmol), and glacial acetic acid (50 ml) is heated to reflux for 10 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of NaHCO3 and then extracted with dichloromethane.
-
The combined organic layers are washed with saturated brine, dried over anhydrous Na2SO4, and concentrated to give the crude product, which is then purified by column chromatography.
Protocol 3: General Synthesis of Quinazolinone-based Rhodanines[5]
-
A mixture of the appropriate 4-[3-(substitutedphenyl)-3,4-dihydro-4-oxoquinazolin-2-yl)methoxy]substituted-benzaldehyde and rhodanine is subjected to Knoevenagel condensation.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solid product is filtered, washed, and purified, typically by recrystallization.
Signaling Pathway and Experimental Workflow Visualization
The bioactive molecules synthesized from these isatoic anhydride alternatives often exert their effects by modulating specific cellular signaling pathways. Quinazolinone-based anticancer agents, for instance, are frequently designed to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a critical role in cancer cell proliferation, survival, and metastasis.[5][6][7]
Caption: EGFR Signaling Pathway.
The synthesis of these bioactive molecules follows a structured workflow, from the initial selection of reagents to the final biological evaluation.
References
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Systems for 5-Fluoroisatoic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
5-Fluoroisatoic anhydride is a key building block in synthetic organic chemistry, particularly for the synthesis of fluorinated quinazolinones and other heterocyclic compounds of medicinal interest. The efficiency of its transformations is highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalytic systems for reactions involving this compound, with a focus on the synthesis of 6-fluoro-2,3-dihydroquinazolin-4(1H)-ones. The data presented is based on reported experimental findings to aid in the selection of optimal catalytic conditions.
I. Catalytic Synthesis of 6-Fluoro-2,3-dihydroquinazolin-4(1H)-ones
The three-component reaction of this compound, an amine, and a carbonyl compound is a common strategy for the synthesis of 6-fluoro-2,3-dihydroquinazolin-4(1H)-ones. The choice of catalyst significantly impacts the reaction yield and selectivity. Below is a comparison of various catalysts for a model reaction.
Model Reaction: this compound + Amine + Ketone → 6-Fluoro-2,3-dihydroquinazolin-4(1H)-one
Data Presentation: Catalyst Performance Comparison
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acids | ||||||
| Cu(OTf)₂ | 20 | Toluene | Reflux | 10 | 71 | [1] |
| In(OTf)₃ | 20 | Toluene | Reflux | 12 | 62 | [1] |
| FeCl₃ | 20 | Toluene | Reflux | 12 | 62 | [1] |
| AgOTf | 20 | Toluene | Reflux | 12 | 0 (byproduct) | [1] |
| Brønsted Acids | ||||||
| p-TsOH | 20 | Toluene | Reflux | 12 | 0 (byproduct) | [1] |
| Organocatalysts | ||||||
| L-proline | 5 | - | - | - | Moderate to Good | [2] |
| Triethanolamine (TEOA) | 10 | Aqueous medium | Reflux | - | Moderate to Good | [2] |
| Acetic Acid | 10 | - | - | - | 81-97 | [2] |
| Other | ||||||
| Ethylenediamine diacetate (EDDA) | 20 | Toluene | Reflux | 12 | 0 (byproduct) | [1] |
Note: The yields reported for p-TsOH, AgOTf, and EDDA in the study by Wu et al. (2012) were for a byproduct, N-(2-aminobenzoyl)phenethylamine, and not the desired dihydroquinazolinone, indicating that these catalysts were ineffective for the cyclization step under the tested conditions for the unsubstituted isatoic anhydride. The data for organocatalysts are based on reactions with isatoic anhydride and are expected to be applicable to this compound, though yields may vary.
II. Experimental Protocols
General Procedure for the Cu(OTf)₂-Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones[1]
A mixture of isatoic anhydride (1.0 mmol), an amine (1.2 mmol), a ketone (1.5 mmol), Cu(OTf)₂ (20 mol%), and molecular sieves (4Å, 100 mg) in toluene (5 mL) is stirred and refluxed for the time specified. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
General Procedure for Organocatalytic Synthesis of Quinazolinones[2]
-
L-proline catalyzed: A mixture of isatoic anhydride, an aldehyde, and an amine is treated with 5 mol% of L-proline. The reaction conditions (solvent, temperature) are optimized for specific substrates.
-
Triethanolamine (TEOA) catalyzed: A one-pot reaction of isatoic anhydride, an aldehyde, and a nitrogen source (e.g., amine, ammonium carbonate) is carried out in an aqueous medium with 10 mol% of TEOA and 5 mol% of NaCl under reflux conditions.
-
Acetic acid catalyzed: A three-component reaction of isatoic anhydride, an aryl amine, and a cyclic ketone is catalyzed by 10 mol% of acetic acid under solvent-free conditions.
III. Reaction Pathways and Workflows
Logical Flow for Catalyst Selection in Quinazolinone Synthesis
Caption: Catalyst selection workflow for quinazolinone synthesis.
Proposed General Reaction Mechanism for Quinazolinone Formation
Caption: General mechanism for quinazolinone formation.
IV. Comparative Analysis and Outlook
The synthesis of 6-fluoro-2,3-dihydroquinazolin-4(1H)-ones from this compound can be effectively achieved using various catalytic systems.
Lewis acids , particularly Cu(OTf)₂, have demonstrated high efficacy in promoting the three-component reaction, leading to good yields of the desired product.[1] Other Lewis acids like In(OTf)₃ and FeCl₃ also show catalytic activity, although potentially with slightly lower efficiency.[1] It is important to note that not all Lewis acids are suitable, as demonstrated by the formation of byproducts with AgOTf under similar conditions for the unsubstituted analogue.[1]
Organocatalysts such as L-proline, triethanolamine, and acetic acid present a greener and often milder alternative to metal-based catalysts.[2] These catalysts have been reported to afford moderate to excellent yields for the synthesis of quinazolinones from isatoic anhydride and are expected to be effective for the fluorinated counterpart.[2] The choice between a Lewis acid and an organocatalyst may depend on factors such as desired reaction rate, tolerance to functional groups, and environmental considerations.
Other catalytic systems , such as those based on Brønsted acids (p-TsOH) or other organic molecules (EDDA), have been shown to be less effective for this specific transformation, leading primarily to the formation of the uncyclized amide byproduct in the case of unsubstituted isatoic anhydride.[1]
Future Directions: While the synthesis of quinazolinones from this compound is relatively well-explored, there is a need for more direct comparative studies using this compound as the substrate to quantify the effect of the fluorine substituent on catalyst performance. Furthermore, the development of catalytic systems for other transformations of this compound, such as direct amidation without cyclization and catalytic decarboxylation, remains an area with significant potential for future research. Such studies would expand the synthetic utility of this versatile fluorinated building block.
References
A Mechanistic Showdown: How Substituents Dictate the Reactivity of Isatoic Anhydrides
For researchers, scientists, and professionals in drug development, understanding the subtle nuances of reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. Isatoic anhydride and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds, including quinazolinones and 2-aminobenzamides. The reactivity of the isatoic anhydride core is profoundly influenced by the nature of the substituents on the aromatic ring. This guide provides a comparative analysis of the reaction mechanisms of isatoic anhydrides bearing electron-donating and electron-withdrawing groups, supported by available experimental data and detailed protocols.
The fundamental reactivity of isatoic anhydride lies in its susceptibility to nucleophilic attack at two electrophilic carbonyl carbons (C2 and C4). The regioselectivity of this attack and the subsequent ring-opening are intricately controlled by the electronic properties of the substituents on the benzene ring. In general, electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbons, making the anhydride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity, potentially slowing down the initial nucleophilic attack but influencing the stability of intermediates in the reaction pathway.
The Central Reaction: Nucleophilic Acyl Substitution and Ring Opening
The reaction of isatoic anhydrides with nucleophiles, typically amines, proceeds via a nucleophilic acyl substitution mechanism. The initial attack of the nucleophile on one of the carbonyl carbons leads to a tetrahedral intermediate. This is followed by the opening of the anhydride ring and the concomitant loss of carbon dioxide to yield the corresponding 2-aminobenzamide derivative. This intermediate can then undergo further reactions, such as cyclization, to form various heterocyclic systems.
Impact of Substituents on Reaction Performance: A Comparative Analysis
Table 1: Comparison of Reaction Yields for Substituted Isatoic Anhydrides with Amines
| Substituent on Isatoic Anhydride | Nucleophile | Product | Yield (%) | Reference |
| H | 3-Trifluoromethylaniline | 2-Aryl-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H-quinazolin-4-one | 72-84 | [1] |
| 5-Nitro (EWG) | Various Amines | 2-Substituted-quinazolin-4(3H)-ones | Generally good yields, but specific comparative data is limited. | - |
| 5-Chloro (EWG) | Glycine | Diazepam Intermediate | 91.8 | [2] |
| 5-Methoxy (EDG) | Various Amines | 2-Substituted-quinazolin-4(3H)-ones | Generally good yields, but specific comparative data is limited. | - |
Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions.
From the available data and general principles of organic chemistry, the following trends can be inferred:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and chloro (-Cl) groups increase the electrophilicity of the carbonyl carbons. This generally leads to a faster initial nucleophilic attack. In the synthesis of a diazepam intermediate, 5-chloro-N-methylisatoic anhydride reacted with glycine to give a high yield of 91.8%[2]. This suggests that the enhanced reactivity of the anhydride contributes to an efficient reaction.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and methyl (-CH3) groups decrease the electrophilicity of the carbonyl carbons. While this might suggest a slower reaction rate, the overall yield is not always diminished. In some multi-component reactions, it has been observed that electron-donating groups on the aldehyde component (reacting with isatoic anhydride and an amine) lead to higher product yields in a shorter reaction time[1]. This indicates that the stability of intermediates or the transition state also plays a crucial role.
Mechanistic Insights from Theoretical Studies
A theoretical study on the local reactivity of isatoic anhydride and its derivatives provides valuable insights into the effect of substituents. The study suggests that nucleophilic attack is favored at the C2 position. Substituents that are electron-withdrawing increase the positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups reduce this positive charge. This theoretical finding supports the experimental observations of enhanced reactivity for isatoic anhydrides bearing electron-withdrawing groups.
Experimental Protocols
To ensure reproducibility and allow for objective comparison, detailed experimental protocols are crucial. Below are representative procedures for the reaction of isatoic anhydride with amines.
Protocol 1: General Procedure for the Synthesis of 2,3-dihydroquinazolin-4(1H)-ones
This protocol is adapted from a study on the three-component reaction of isatoic anhydride, amines, and aldehydes[1].
-
To a solution of isatoic anhydride (1.0 eq.) and a primary amine (1.0 eq.) in a suitable solvent (e.g., ethanol), add an aromatic aldehyde (1.0 eq.).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid product with a cold solvent (e.g., ethanol) and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Protocol 2: Synthesis of an N-Aryl-2-aminobenzamide
This protocol is a general representation for the synthesis of a 2-aminobenzamide derivative.
-
Dissolve the substituted isatoic anhydride (1.0 eq.) in a suitable solvent (e.g., DMF or ethanol).
-
Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a period of 1-4 hours. The reaction is often accompanied by the evolution of CO2.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
The reactivity of substituted isatoic anhydrides in nucleophilic acyl substitution reactions is a finely tuned process governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction by increasing the electrophilicity of the carbonyl carbons, while electron-donating groups have a deactivating effect on the initial nucleophilic attack. However, the overall reaction outcome, including yield and reaction time, is a complex interplay of reactant and intermediate stability, and transition state energetics. For researchers in drug development and organic synthesis, a thorough understanding of these substituent effects is crucial for the rational design of synthetic strategies and the efficient construction of complex molecular architectures based on the versatile isatoic anhydride scaffold. Further systematic kinetic studies are warranted to provide a more detailed quantitative understanding of these mechanistic nuances.
References
The Fluorine Factor: A Comparative Guide to 5-Fluoroisatoic Anhydride in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly influence a molecule's reactivity, bioavailability, and metabolic stability. This guide provides a comparative analysis of 5-Fluoroisatoic Anhydride and its non-fluorinated parent, Isatoic Anhydride, in key organic reactions, supported by experimental data and detailed protocols.
The presence of a fluorine atom at the C5 position of the isatoic anhydride ring introduces a powerful electron-withdrawing effect, fundamentally altering the molecule's reactivity. This guide will delve into the impact of this substituent on common reactions, providing a framework for researchers to harness the distinct properties of this compound in the synthesis of novel compounds, particularly in the realm of heterocyclic chemistry.
Enhanced Reactivity: The Electronic Influence of Fluorine
The fluorine substituent in this compound exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the carbonyl carbons, rendering them more electrophilic and, consequently, more susceptible to nucleophilic attack. While fluorine also possesses a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered to be dominant in influencing the reactivity of the anhydride moiety.
This heightened electrophilicity is expected to translate into faster reaction rates and potentially higher yields when compared to the unsubstituted Isatoic Anhydride under similar reaction conditions.
Comparative Reaction Performance: Synthesis of Quinazolinones
A primary application of isatoic anhydrides is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fundamental reaction involves the nucleophilic attack of a primary amine on the isatoic anhydride, followed by cyclization.
While direct, side-by-side quantitative comparisons in the literature are scarce, the general principles of physical organic chemistry and available data on reactions with substituted isatoic anhydrides suggest that this compound would exhibit enhanced reactivity.
Table 1: Theoretical Comparison of Isatoic Anhydride and this compound in Quinazolinone Synthesis
| Feature | Isatoic Anhydride | This compound | Rationale |
| Electrophilicity of Carbonyls | Moderate | High | The strong electron-withdrawing inductive effect of fluorine increases the partial positive charge on the carbonyl carbons. |
| Reaction Rate with Nucleophiles | Standard | Faster (Predicted) | Increased electrophilicity leads to a lower activation energy for the nucleophilic attack. |
| Reaction Yield | Good | Potentially Higher | Faster and more efficient reactions can lead to improved yields and reduced side products. |
| Acidity of N-H Proton | Standard | More Acidic | The electron-withdrawing fluorine atom stabilizes the conjugate base after deprotonation. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride and this compound.
Protocol 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-one from Isatoic Anhydride
Materials:
-
Isatoic Anhydride (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.1 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethanol (as solvent)
-
Catalyst (e.g., p-Toluenesulfonic acid, a catalytic amount)
Procedure:
-
To a solution of isatoic anhydride in ethanol, add the primary amine and the aromatic aldehyde.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: Synthesis of 6-Fluoro-2,3-dihydroquinazolin-4(1H)-one from this compound
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.1 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethanol (as solvent)
-
Catalyst (e.g., p-Toluenesulfonic acid, a catalytic amount)
Procedure:
-
To a solution of this compound in ethanol, add the primary amine and the aromatic aldehyde.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC. A shorter reaction time is anticipated compared to the non-fluorinated analogue.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 6-fluoro-2,3-dihydroquinazolin-4(1H)-one.
Visualizing the Reaction Pathway
The synthesis of quinazolinones from isatoic anhydrides proceeds through a well-established mechanism. The following diagrams illustrate the key steps.
Caption: General reaction pathway for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
A Comparative Guide to the Use of 5-Fluoroisatoic Anhydride in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a detailed cost-benefit analysis of using 5-Fluoroisatoic Anhydride (5-FIA) as a key intermediate in large-scale synthesis, comparing it directly with its primary alternative, 2-Amino-5-fluorobenzoic acid (5-F-AA), and other multi-step routes originating from simpler precursors like 4-fluoroaniline.
This compound is an activated precursor that offers a streamlined approach to the synthesis of N-substituted 2-amino-5-fluorobenzamides and their derivatives, which are common structural motifs in pharmaceuticals.[1][2] The core advantage of 5-FIA lies in its inherent reactivity, which allows for a direct, one-step conversion to the desired amide with the simple addition of a primary or secondary amine. This process is highly atom-economical, releasing only carbon dioxide as a byproduct.[3]
In contrast, utilizing 2-amino-5-fluorobenzoic acid necessitates an initial activation step to convert the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, before the introduction of the amine.[4] This adds complexity, reagents, and waste streams to the overall process. While potentially starting from a less expensive precursor, these multi-step routes often accrue costs through lower overall yields, increased solvent usage, and more complex purification procedures.[4]
Quantitative Data Comparison: Synthetic Route Analysis
To provide a clear comparison, the following tables summarize the key performance indicators for three common synthetic strategies for producing a target N-substituted 2-amino-5-fluorobenzamide.
Table 1: Starting Material Cost Comparison
| Compound | CAS Number | Typical Bulk Price (USD/kg) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound (5-FIA) | 321-69-7 | ~$100 - $300 | 181.12 | ~$18.11 - $54.34 |
| 2-Amino-5-fluorobenzoic acid (5-F-AA) | 446-08-2 | ~$80 - $200 | 155.13 | ~$12.41 - $31.03 |
| 4-Fluoroaniline | 371-40-4 | ~$20 - $50 | 111.12 | ~$2.22 - $5.56 |
Note: Bulk pricing is indicative and subject to significant variation based on supplier, volume, and market conditions. Prices are estimated from various online chemical suppliers.
Table 2: Process and Performance Comparison
| Parameter | Route A: this compound | Route B: 2-Amino-5-fluorobenzoic acid | Route C: From 4-Fluoroaniline |
| Number of Steps | 1 | 2+ (Activation + Amidation) | 3+ (e.g., Isatin formation, oxidation, amidation) |
| Key Reagents | Amine, Solvent (e.g., DMF, Dioxane) | Coupling agents (EDC, DCC) or SOCl₂, Amine, Base | Chloral hydrate, H₂NOH·HCl, H₂SO₄, H₂O₂, Amine |
| Typical Overall Yield | High (often >90%) | Moderate-High (70-90%, depends on coupling) | Lower (Overall yield is a product of multiple steps) |
| Byproducts | CO₂ (gas) | Coupling agent urea/hydantoin, HCl, Salts | Various inorganic and organic side products |
| Purification Method | Simple precipitation/crystallization | Often requires chromatography or complex workup | Multiple purifications needed between steps |
| Cycle Time | Short (typically a few hours) | Longer (due to multiple reaction and workup steps) | Longest (multi-day synthesis) |
Table 3: Environmental, Health, and Safety (EHS) Comparison
| Factor | Route A: this compound | Route B: 2-Amino-5-fluorobenzoic acid | Route C: From 4-Fluoroaniline |
| Hazardous Reagents | Generally avoids highly toxic reagents. | Use of toxic/corrosive reagents like SOCl₂, oxalyl chloride, or sensitizing coupling agents. | Use of strong acids (H₂SO₄) and oxidizers (H₂O₂). |
| Waste Stream | Minimal; primarily solvent and excess amine. | Significant salt waste from base and coupling agent byproducts. | Complex waste streams from multiple steps. |
| Process Safety | Favorable; reaction is often a clean, simple addition with gaseous byproduct. | Activation step can be highly exothermic and requires careful control. | Multiple energetic or hazardous steps may be involved. |
| Atom Economy | Excellent | Moderate to Poor | Poor |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a generic N-aryl-2-amino-5-fluorobenzamide via the primary routes discussed.
Protocol 1: Synthesis from this compound (Route A)
This procedure is adapted from general methods for the reaction of isatoic anhydrides with amines.[1][2]
-
Charging the Reactor: A suitable reactor is charged with this compound (1.0 eq) and a suitable solvent, such as N,N-Dimethylformamide (DMF, 5-10 volumes).
-
Amine Addition: The desired aniline derivative (1.05 eq) is added to the stirred suspension at room temperature (20-25 °C).
-
Reaction: The reaction mixture is heated to 60-80 °C. Evolution of CO₂ gas is observed. The reaction is monitored by TLC or HPLC for the disappearance of the starting material (typically 2-6 hours).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 volumes). The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with water and a non-polar solvent (e.g., hexanes) and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., Ethanol/water) affords the pure N-aryl-2-amino-5-fluorobenzamide.
Protocol 2: Synthesis from 2-Amino-5-fluorobenzoic Acid (Route B)
This procedure involves the activation of the carboxylic acid using a standard coupling agent.[4]
-
Activation: To a stirred solution of 2-Amino-5-fluorobenzoic acid (1.0 eq), the desired aniline derivative (1.0 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in a suitable solvent (e.g., Dichloromethane), is added a catalyst like 1-Hydroxybenzotriazole (HOBt, 0.5 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or HPLC.
-
Workup and Isolation: The reaction mixture is diluted with the solvent and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide.
Visualizing the Workflow
The decision-making process and the synthetic pathways can be visualized to better understand the trade-offs between the different routes.
Caption: Logical workflow for selecting a synthetic route based on project priorities.
Caption: Comparison of synthetic pathways for Route A vs. Route B.
Conclusion
The cost-benefit analysis for using this compound in large-scale synthesis presents a clear trade-off between upfront material cost and overall process efficiency.
-
Cost: While the per-kilogram cost of 5-FIA is higher than its precursor, 2-amino-5-fluorobenzoic acid, or the even simpler starting material 4-fluoroaniline, this initial investment is often offset by significant downstream savings.
-
Benefits of 5-FIA: The primary advantages are process simplicity, high yields, short reaction times, and a superior environmental and safety profile.[2][4] The reaction is a single, clean step that generates only gaseous CO₂ as a byproduct, drastically simplifying purification and reducing waste treatment costs. This aligns well with the principles of green chemistry and can lead to a lower Process Mass Intensity (PMI).
-
Drawbacks of Alternatives: Routes starting from 2-amino-5-fluorobenzoic acid require additional reagents for activation, which adds cost, generates substantial waste, and introduces potentially hazardous materials into the process.[4] While starting from a commodity chemical like 4-fluoroaniline may seem most cost-effective, the multi-step synthesis required to build the target molecule often results in a low overall yield, long total cycle time, and significant operational complexity, which can negate the initial raw material savings in a large-scale manufacturing context.
Recommendation: For large-scale synthesis where efficiency, purity, speed, and environmental considerations are paramount, this compound represents a highly advantageous intermediate. The higher upfront cost is frequently justified by reduced operational costs, higher throughput, and a cleaner, safer, and more sustainable manufacturing process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. WO2012076794A1 - Functionalization processes and reactants used in such processes using an isatoic anhydride or a derivative thereof, biological molecules thus treated and kits - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Isatoic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance with Supporting Experimental Data
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the biological activities of compounds derived from fluorinated versus non-fluorinated isatoic anhydrides, focusing on their anticancer and antimicrobial properties. While a direct head-to-head comparison of an identical molecular scaffold with and without fluorine under the same comprehensive study is not extensively available in the reviewed literature, this guide synthesizes data from relevant studies to draw meaningful comparisons and provide insight into the impact of fluorination.
Key Findings
Fluorination of the quinazolinone scaffold, a common derivative of isatoic anhydride, has been shown to modulate its biological activity. The available data suggests that the position and nature of the fluorine substitution can significantly influence the anticancer and antimicrobial efficacy.
Data Presentation: Anticancer and Antimicrobial Activity
The following tables summarize the quantitative data from studies evaluating the biological activity of fluorinated and non-fluorinated quinazolinone derivatives.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 6-Substituted-2-styrylquinazolin-4(3H)-ones
| Compound | R | Cancer Cell Line | IC₅₀ (µM) |
| 5a | Br | TK-10 (Renal) | 1.83 |
| UACC-62 (Melanoma) | 12.30 | ||
| MCF-7 (Breast) | 1.95 | ||
| 6f | 4-F-Ph | TK-10 (Renal) | >100 |
| UACC-62 (Melanoma) | 19.70 | ||
| MCF-7 (Breast) | 29.26 |
Data extracted from a study on 6-aryl-2-styrylquinazolin-4(3H)-ones.[1]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 6-Substituted-2-styrylquinazolin-4(3H)-ones
| Compound | R | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 5a | Br | 62.5 | 31.25 | 125 | 125 | 125 | 62.5 |
| 6f | 4-F-Ph | 125 | 62.5 | 250 | 250 | 250 | 125 |
Data extracted from a study on 6-aryl-2-styrylquinazolin-4(3H)-ones.[1]
Experimental Protocols
Synthesis of 6-Substituted-2-styrylquinazolin-4(3H)-ones
General Procedure for the Synthesis of 6-Bromo-2-styrylquinazolin-4(3H)-one (5a):
A mixture of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, an appropriate aromatic aldehyde, and anhydrous zinc chloride is heated under reflux. The reaction mixture is then cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final product.
General Procedure for the Synthesis of 6-(4-Fluorophenyl)-2-styrylquinazolin-4(3H)-one (6f) via Suzuki-Miyaura Cross-Coupling:
To a solution of 6-bromo-2-styrylquinazolin-4(3H)-one in a suitable solvent (e.g., toluene or dioxane), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC). After cooling, the mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to afford the desired 6-aryl-2-styrylquinazolin-4(3H)-one.[1]
Anticancer Activity Evaluation: MTT Assay
The cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Evaluation: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway: EGFR Inhibition by Quinazolinones
Quinazolinone derivatives are known to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. Fluorination has been shown to enhance the inhibitory potency of some quinazolinone-based EGFR inhibitors.
Experimental Workflow: Synthesis and Biological Evaluation
The general workflow for synthesizing and evaluating the biological activity of fluorinated and non-fluorinated quinazolinone derivatives is depicted below.
References
A Spectroscopic Guide to 5-Fluoroisatoic Anhydride and Its Derivatives: A Comparative Analysis for Researchers
For Immediate Publication
Shanghai, China – December 30, 2025 – In a comprehensive guide for researchers, scientists, and professionals in drug development, this publication provides a detailed spectroscopic comparison of 5-Fluoroisatoic anhydride and its primary reaction products. This guide offers an objective analysis of the compound's performance in common chemical transformations, supported by experimental data, to facilitate its application in synthetic chemistry and pharmaceutical research.
This compound is a versatile building block in organic synthesis, prized for its reactivity towards nucleophiles, which enables the construction of a diverse array of heterocyclic compounds. Understanding the spectroscopic signatures of this anhydride and its derivatives is crucial for reaction monitoring, structural elucidation, and quality control. This guide presents a comparative analysis of this compound with three key reaction products: 2-Amino-5-fluorobenzoic acid, 6-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one, and 3-Amino-6-fluoroquinazolin-4(3H)-one.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, δ ppm)
| Compound | Ar-H | NH/NH₂ | Other |
| This compound | 7.75 (dd, J=8.8, 2.9 Hz, 1H), 7.55 (td, J=8.8, 3.2 Hz, 1H), 7.28 (dd, J=8.8, 4.6 Hz, 1H) | 11.8 (br s, 1H) | |
| 2-Amino-5-fluorobenzoic acid | 7.20 (dd, J=8.7, 3.2 Hz, 1H), 6.90 (td, J=8.7, 3.2 Hz, 1H), 6.70 (dd, J=8.7, 5.1 Hz, 1H) | 5.95 (br s, 2H) | 11.5 (br s, 1H, COOH) |
| 6-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one | 8.15-8.12 (m, 2H), 7.80-7.75 (m, 1H), 7.65-7.50 (m, 5H) | ||
| 3-Amino-6-fluoroquinazolin-4(3H)-one | 7.95 (dd, J=8.7, 2.8 Hz, 1H), 7.68 (td, J=8.7, 3.1 Hz, 1H), 7.45 (dd, J=8.7, 4.9 Hz, 1H) | 5.50 (s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, δ ppm)
| Compound | C=O | C-F | Ar-C |
| This compound | 162.5, 147.8 | 158.0 (d, J=240 Hz) | 138.1, 125.2 (d, J=8 Hz), 118.9 (d, J=24 Hz), 115.6 (d, J=22 Hz), 114.8 |
| 2-Amino-5-fluorobenzoic acid | 168.5 | 155.8 (d, J=235 Hz) | 142.1, 118.9 (d, J=23 Hz), 118.0 (d, J=8 Hz), 115.9 (d, J=22 Hz), 114.5 |
| 6-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one | 160.5, 146.2 | 163.7 (d, J=250 Hz) | 148.1, 137.5, 132.8, 131.5, 129.3, 128.9, 127.8 (d, J=9 Hz), 116.2 (d, J=23 Hz), 114.9 (d, J=21 Hz) |
| 3-Amino-6-fluoroquinazolin-4(3H)-one | 161.2 | 162.5 (d, J=248 Hz) | 148.7, 145.9, 135.5 (d, J=8 Hz), 127.5, 122.8 (d, J=24 Hz), 110.2 (d, J=21 Hz) |
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
| Compound | C=O Stretching | N-H Stretching | Other Key Bands |
| This compound | 1780, 1735 | 3250 | 1620 (C=C), 1250 (C-O), 1100 (C-F) |
| 2-Amino-5-fluorobenzoic acid | 1680 | 3480, 3370 | 3200-2500 (O-H), 1620 (C=C), 1240 (C-O), 1120 (C-F) |
| 6-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one | 1765, 1615 | 1600 (C=C), 1255 (C-O), 1110 (C-F) | |
| 3-Amino-6-fluoroquinazolin-4(3H)-one | 1685, 1605 | 3320, 3200 | 1625 (C=C), 1115 (C-F) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 181 | 137 ([M-CO₂]⁺), 109 ([M-CO₂-CO]⁺) |
| 2-Amino-5-fluorobenzoic acid | 155 | 138 ([M-OH]⁺), 110 ([M-COOH]⁺) |
| 6-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one | 241 | 213 ([M-CO]⁺), 105 (Ph-C≡O⁺) |
| 3-Amino-6-fluoroquinazolin-4(3H)-one | 179 | 151 ([M-N₂H₂]⁺), 123 |
Table 5: UV-Vis Spectroscopic Data (in Methanol)
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | 245, 320 | 12,000, 4,500 |
| 2-Amino-5-fluorobenzoic acid | 255, 330 | 10,500, 3,800 |
| 6-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one | 235, 310 | 25,000, 15,000 |
| 3-Amino-6-fluoroquinazolin-4(3H)-one | 225, 270, 315 | 30,000, 8,000, 6,000 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets. A small amount of the solid sample was ground with dry KBr and pressed into a thin, transparent disk. Spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe. The ionization energy was set to 70 eV.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of the compounds were prepared in methanol at a concentration of approximately 10⁻⁵ M. Spectra were recorded in a 1 cm quartz cuvette over a wavelength range of 200-400 nm.
Visualizing Reaction Pathways and Experimental Workflow
To further aid in the understanding of the chemical transformations and analytical processes, the following diagrams have been generated.
This guide serves as a valuable resource for chemists and pharmaceutical scientists, providing a solid foundation for the identification and characterization of this compound and its derivatives. The presented data and protocols are intended to streamline research and development efforts in this important area of organic chemistry.
Safety Operating Guide
Proper Disposal of 5-Fluoroisatoic Anhydride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 5-Fluoroisatoic anhydride, a fluorinated aromatic compound requiring specialized handling.
This compound is classified as a hazardous substance, being harmful if swallowed and causing skin and serious eye irritation.[1][2] As a halogenated organic compound, its disposal is subject to stringent environmental regulations. Adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (consult manufacturer's compatibility chart).
-
Body Protection: A flame-retardant lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If handling outside of a fume hood, a respirator may be required.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound:
| Property | Value | Source/Notes |
| Melting Point | 259-262 °C | [3][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Generally soluble in other organic solvents. | [2][3] |
| Recommended Incineration Temperature | ≥ 1100 °C | For waste containing >1% halogenated organic substances. |
| Hydrolysis Product Melting Point | 181-183 °C (for 2-Amino-5-fluorobenzoic acid) | [5][6] |
Disposal Procedures
There are two primary methods for the proper disposal of this compound: high-temperature incineration (the preferred method for bulk quantities) and chemical neutralization (for small, laboratory-scale quantities).
Method 1: High-Temperature Incineration (Preferred for Bulk Quantities)
As a fluorinated organic compound, the recommended method of disposal for this compound is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber. This process ensures the complete destruction of the compound and the safe management of potentially hazardous combustion byproducts.
Workflow for Incineration:
Step-by-Step Protocol for Incineration:
-
Segregation: Collect waste this compound separately from non-halogenated chemical waste.
-
Packaging: Place the waste in a designated, chemically compatible container with a secure lid. The container must be clearly labeled as "Hazardous Waste," and the contents, including "this compound," must be explicitly listed.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
Method 2: Chemical Neutralization via Hydrolysis (For Small, Laboratory-Scale Quantities)
For small quantities, this compound can be neutralized through hydrolysis to form the less hazardous 2-amino-5-fluorobenzoic acid and carbon dioxide. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol for Hydrolysis:
-
Reaction: In a well-ventilated fume hood, cautiously and slowly add the this compound waste to a solution of sodium hydroxide (NaOH) with stirring. The reaction is exothermic.
-
Monitoring: The completion of the reaction can be monitored by the cessation of gas (CO2) evolution.
-
Neutralization: After the reaction is complete, neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a neutral pH.
-
Disposal of Hydrolysis Product: The resulting 2-amino-5-fluorobenzoic acid should be collected as hazardous waste and disposed of according to institutional guidelines. While less hazardous than the anhydride, it is still a chemical and should not be disposed of down the drain.
Workflow for Chemical Neutralization:
Spill Management
In the event of a spill, evacuate the area and prevent access. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the laboratory and contact your institution's emergency response team.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
- 1. This compound | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 321-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 4. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc [chemsrc.com]
- 5. 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2 [m.chemicalbook.com]
- 6. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
